Fumagillol

Catalog No.
S528541
CAS No.
108102-51-8
M.F
C16H26O4
M. Wt
282.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fumagillol

CAS Number

108102-51-8

Product Name

Fumagillol

IUPAC Name

(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

InChI

InChI=1S/C16H26O4/c1-10(2)5-6-12-15(3,20-12)14-13(18-4)11(17)7-8-16(14)9-19-16/h5,11-14,17H,6-9H2,1-4H3/t11-,12-,13-,14-,15+,16+/m1/s1

InChI Key

CEVCTNCUIVEQOY-JQOWZUPLSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Gelcohol; NSC-9665; NSC 9665; NSC9665; Fumagillol

Canonical SMILES

CC(=CCC1C(O1)(C)C2C(C(CCC23CO3)O)OC)C

Isomeric SMILES

CC(=CC[C@@H]1[C@@](O1)(C)[C@H]2[C@@H]([C@@H](CC[C@]23CO3)O)OC)C

The exact mass of the compound Fumagillol is 282.1831 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9665. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biological Activity and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Fumagillol itself is primarily a chemical building block. Its biological significance is largely derived from its role as the core structure of fumagillin, a potent mycotoxin produced by the fungus Aspergillus fumigatus [1] [2]. The main mechanism of action for fumagillin, and thus the starting point for derivatives of this compound, is the irreversible inhibition of the methionine aminopeptidase type 2 (MetAP2) enzyme [1] [3].

Research into this compound derivatives focuses on retaining this potent biological activity while improving the drug-like properties of the original fumagillin molecule, which is known to be highly unstable and toxic [3] [4]. The following diagram illustrates the primary research context and strategy for using this compound in drug development.

G This compound This compound Strategy Remodeling Strategy: Use this compound as a synthetic precursor This compound->Strategy  is a precursor for Parent Fumagillin (Parent Compound) Problem Inherent Liabilities: • Chemical Instability • Systemic Toxicity Parent->Problem Problem->Strategy Application Key Research Application: Synthesis of Novel Derivatives Strategy->Application Goal Development Goals: • Improved Stability • Reduced Toxicity • Maintained Efficacy Application->Goal

The table below summarizes the key research findings for this compound derivatives in one of the most advanced preclinical applications.

Research Aspect Findings for this compound Derivatives (e.g., Compound 9 [4])
Therapeutic Target Giardiasis (caused by Giardia lamblia), including metronidazole-resistant strains [4].
Improved Properties Better thermal and acid stability than fumagillin; slower gut absorption [4].
In Vitro Potency More potent against G. lamblia trophozoites and Entamoeba histolytica than fumagillin [4].
In Vivo Efficacy (Mouse Model) Fully curative dose (100% ED) of 6.6 mg/kg, better than fumagillin [4].
Therapeutic Window Maximum Tolerated Dose (MTD) was 1,500 mg/kg, indicating a 227-fold safety margin from the fully curative dose [4].

Experimental Protocols: Synthesis and Evaluation of Derivatives

The following methodology outlines a common approach for creating and testing new this compound-based compounds, as demonstrated in recent antigiardiasis drug discovery efforts [4].

Derivative Synthesis and Remodeling
  • Objective: To reorganize the stereochemically rich this compound core into new chemotypes with improved properties [5].
  • Key Reaction: A bis-epoxide opening/cyclization sequence with amines. Excellent regiocontrol is achieved using a size-dependent catalyst, leading to the formation of either perhydroisoindole or perhydroisoquinoline products. These core structures can be further remodeled through cascade processes to access more complex frameworks like morpholinones or benzoxazepines [5].
In Vitro Biological Assessment
  • Antigiardial Activity:
    • Assay: Proliferation assays against Giardia lamblia trophozoites (e.g., WB and GS strains) [4].
    • Measurements: Determine the IC₅₀ (half-maximal inhibitory concentration) and MLC (minimum lethal concentration). Derivatives are compared directly to fumagillin for potency [4].
  • Cytotoxicity Screening:
    • Cell Lines: Use mammalian cell lines such as CHO (Chinese Hamster Ovary) or Caco-2 cells [3] [4].
    • Measurement: Determine the IC₅₀ against these cells to establish a preliminary selectivity index (ratio of cytotoxic concentration to anti-parasitic concentration) [3].
  • Permeability Assessment:
    • Model: Use polarized Caco-2 cell monolayers as a model of the human intestinal barrier [4].
    • Purpose: To measure the rate of compound permeation, with the goal of designing derivatives with lower systemic absorption to potentially reduce toxicity [4].
Stability Studies
  • Thermal & Acidic Stability: Incubate compounds under various pH conditions and at elevated temperatures (e.g., 34°C to simulate hive conditions, or stomach-acidic pH) [1] [4].
  • Analytical Monitoring: Use techniques like HPLC with UV detection (at ~351 nm) or LC-MS to quantify the intact compound and its degradation products over time [1].
In Vivo Preclinical Evaluation
  • Animal Model: Use a mouse model of giardiasis [4].
  • Efficacy (ED): Administer the compound to infected mice to determine the dose required for 50% (ED₅₀) and 100% (ED₁₀₀) cure rates [4].
  • Pharmacokinetics (PK): After oral administration, collect plasma at multiple time points to analyze the compound's absorption and exposure levels [4].
  • Acute Toxicity (MTD): Conduct an acute-dose study to establish the Maximum Tolerated Dose (MTD), which is critical for calculating the compound's therapeutic window [4].

References

Fumagillol Solubility and Key Physical Properties

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical data for fumagillol relevant for solution preparation.

Property Value / Condition Notes / Source
Solubility in DMSO 100 mg/mL (354.13 mM) [1] "Need ultrasonic" [1]; Solution may require sonication to fully dissolve.
55 mg/mL (194.77 mM) [2] "Sonication is recommended" [2].
Molecular Weight 282.38 g/mol [1] [2] [3]
Molecular Formula C16H26O4 [1] [2] [3]
CAS Number 108102-51-8 [1] [2] [3]
Form White to off-white solid [1] [3]
Melting Point 54-56 °C [3]

Experimental Handling and Storage Protocols

Proper handling is critical due to this compound's sensitivity and the instability of its parent compound, fumagillin.

  • Stock Solution Preparation: To prepare a 100 mg/mL stock solution, weigh the solid this compound and dissolve it in the appropriate volume of DMSO. Sonication is recommended to aid dissolution and ensure a homogenous solution [1] [2].
  • Storage Conditions: For long-term stability, store the powder at -20°C [1] [3]. Once prepared in DMSO, stock solutions should be aliquoted and stored at -80°C for 6 months or at -20°C for 1 month to maintain stability [1]. Always use newly opened DMSO to avoid water contamination, which can affect solubility and stability [1].
  • Critical Stability Considerations: While specific stability data for this compound is limited, its direct precursor, fumagillin, is highly sensitive to light and temperature [4] [5].
    • Protect from Light: Fumagillin degrades rapidly under normal laboratory lighting and sunlight. One study showed only about 60% remained after 6 hours of exposure to fluorescent light [4] [5]. It is essential to use amber vials and work under subdued light when handling this compound solutions [4] [5].
    • Control Temperature: Higher temperatures accelerate degradation. When possible, keep solutions on ice during experiments [4] [5].

This experimental workflow outlines the key steps for preparing and storing this compound solutions:

Start Start: this compound (Solid) Step1 Weigh Solid Start->Step1 Step2 Add DMSO Step1->Step2 Step3 Sonicate Solution Step2->Step3 Step4 Aliquot Solution Step3->Step4 Step5 Store at -80°C Step4->Step5 Caution Use Amber Vials & Low Light Caution->Step2 Caution->Step4

In Vivo Formulation Guidelines

For animal studies, this compound dissolved in DMSO must be further diluted into a physiologically compatible vehicle. Here is a standard protocol for preparing an in vivo formulation [2]:

  • Prepare DMSO Stock: First, create a concentrated stock solution of this compound in DMSO.
  • Sequential Dilution:
    • Add the DMSO stock to PEG 300 (40% of final volume) and mix thoroughly.
    • Add Tween 80 (5% of final volume) and mix until clear.
    • Add Saline (45% of final volume) to achieve the final working concentration (e.g., 2 mg/mL).
  • Administration: It is recommended to prepare the working solution fresh and use it immediately [2].

Research Context and Applications

This compound is a key intermediate of fumagillin, a mycotoxin produced by the fungus Aspergillus fumigatus [1] [4]. Fumagillin and its derivatives are potent inhibitors of methionine aminopeptidase type 2 (MetAP2) [4] [6] [7]. This mechanism underpins its diverse research applications:

  • Angiogenesis Inhibition: Fumagillin is a well-known potent and selective inhibitor of angiogenesis [1].
  • Antiparasitic Research: Fumagillin and its more stable synthetic derivatives show high efficacy against parasites like Giardia lamblia and Entamoeba histolytica [6].
  • Metabolic and Oncology Studies: MetAP2 inhibitors have been investigated for potential applications in treating cancer and obesity [4] [7].

References

Comprehensive Technical Guide: Fumagillin and Fumagillol - Biosynthesis, Analysis, and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Overview

Fumagillin is a meroterpenoid natural product first isolated in 1949 from the filamentous fungus Aspergillus fumigatus [1]. This structurally complex molecule represents a remarkable example of fungal secondary metabolism that has garnered significant scientific interest due to its diverse biological activities and unique chemical architecture. Fumagillin and its core precursor, fumagillol, have become important subjects of study in pharmaceutical research, particularly in the fields of oncology and infectious disease therapeutics. The compound's discovery represents one of the many success stories of natural product drug discovery, similar to the serendipitous discovery of penicillin, as it was initially identified from a contaminated fungus that caused distinctive morphological changes in capillary cells [2] [3].

From a chemical perspective, fumagillin has a molecular weight of 458.54 g·mol⁻¹ and features a highly functionalized structure consisting of a cyclohexane ring esterified to a polyketide-derived decatetraenedioic acid chain [1]. The cyclohexane moiety contains several oxygenated functional groups including a methoxy group and two epoxide rings that are essential for its biological activity. These epoxides contribute significantly to the molecule's chemical instability, particularly under acidic or basic conditions and when exposed to light [1]. Fumagillin is relatively non-polar with a predicted logP of 4.05 and consequently has poor water solubility (3.3 mg·L⁻¹), though its solubility increases at higher pH due to the ionization of its carboxylic acid group (predicted pKa: 4.65) [1].

Table 1: Fundamental physicochemical properties of fumagillin

Property Value/Description Significance
Molecular Weight 458.54 g·mol⁻¹ Typical for small molecule natural products
Core Structure Meroterpenoid (hybrid terpenoid-polyketide) Unique architecture with complex biosynthesis
logP 4.05 Relatively hydrophobic character
Water Solubility 3.3 mg·L⁻¹ Poor aqueous solubility
Key Functional Groups Two epoxides, carboxylic acid, ester, methoxy Essential for biological activity and instability
UV Absorption Maxima 335 nm and 350 nm Useful for analytical detection

Biosynthesis Pathway

The biosynthesis of fumagillin represents a fascinating interplay between terpenoid and polyketide metabolic pathways, resulting in its classification as a meroterpenoid. The journey begins with the sesquiterpene precursor β-trans-bergamotene (3), which is generated from farnesyl pyrophosphate (FPP) by a membrane-bound class I terpene cyclase (Fma-TC) encoded by the gene Af520 [4] [2]. This enzyme was particularly interesting to researchers as it represents a new type of terpene cyclase that catalyzes a Class I-type reaction similar to some plant terpene cyclases, and its identification resolved the initial mystery surrounding the terpenoid origin of fumagillin, as no canonical terpene cyclase homolog was initially identified in the A. fumigatus genome [2].

The transformation of β-trans-bergamotene into the characteristic this compound skeleton involves a dramatic structural rearrangement that includes oxidative cleavage of the strained cyclobutane bridge to yield a 1,8-bisepoxide-containing cyclohexanediol with six contiguous stereocenters [4]. This remarkable transformation is primarily mediated by a multifunctional cytochrome P450 monooxygenase encoded by Af510, which demonstrates exceptional catalytic versatility by performing at least three distinct oxidation steps: initial C-5 hydroxylation, oxidative ring-opening of the bicyclic structure, and finally two epoxidation reactions [4] [2]. This P450 enzyme shows strong sequence homology (47% protein identity) to the multifunctional P450 OrdA in aflatoxin biosynthesis, highlighting the conservation of such versatile oxidative enzymes in fungal secondary metabolism [4].

Table 2: Key enzymes in the fumagillin biosynthetic pathway

Gene Enzyme Type Catalytic Function Key Features
Af520 Membrane-bound class I terpene cyclase Converts FPP to β-trans-bergamotene Similar to plant terpene cyclases
Af510 Cytochrome P450 monooxygenase Multifunctional: hydroxylation, ring-opening, epoxidation 47% identity to OrdA in aflatoxin pathway
Af480 Nonheme iron-dependent dioxygenase Hydroxylation at C6 position Phytanoyl-CoA dioxygenase (PhyH) superfamily
Af490 Truncated PKS (DH-KR domains) Stereoselective 5-ketoreduction Acts on standalone keto group (unusual)
Af370 HR-PKS Synthesizes polyketide hexketide chain Produces dodecapentaenoate precursor
Af380 Acyltransferase Transfers hexketide to this compound backbone Similar to lovastatin and chaetoviridin biosynthesis
Af470 ABM family monooxygenase Oxidative cleavage of polyketide moiety Cofactor-independent, ferrodoxin-like fold

The biosynthetic pathway continues with several additional tailoring steps that complete the this compound structure. Following the action of the P450, the intermediate undergoes hydroxylation at the C6 position by a nonheme iron-dependent dioxygenase (Fma-C6H, encoded by Af480) [4]. This hydroxyl group is subsequently methylated by enzymes encoded by Af390-400 to yield intermediate 91 [2]. A stereospecific 5-ketoreduction is then catalyzed by a truncated polyketide synthase containing only dehydratase and ketoreductase domains (encoded by Af490), which is particularly noteworthy as ketoreduction in polyketide biosynthesis typically occurs on β-ketoacyl thioesters rather than standalone keto groups on cyclohexanone rings [4] [2]. The final this compound structure is subsequently esterified with a polyketide-derived dodecapentaenoate chain synthesized by a HR-PKS (encoded by Af370) through the action of a dedicated acyltransferase (encoded by Af380), resulting in the intermediate prefumagillin (4) [4] [2]. The pathway concludes with oxidative cleavage of the terminal alkene of the polyketide chain by a cofactor-independent ABM family monooxygenase (encoded by Af470) to generate the carboxylic acid present in mature fumagillin [4].

The entire fumagillin biosynthetic gene cluster (fma cluster) is located within a supercluster on chromosome 8 of A. fumigatus that also contains genes for fumitremorgin and pseurotin biosynthesis [4] [2] [1]. This genomic arrangement highlights the metabolic complexity of this fungal species and its ability to produce multiple specialized metabolites from coordinated gene clusters.

fma_pathway FPP FPP Bergamotene Bergamotene FPP->Bergamotene Class I Cyclization Hydroxylated Hydroxylated Bergamotene->Hydroxylated C-5 Hydroxylation RingOpened RingOpened Hydroxylated->RingOpened Oxidative Ring Opening Diepoxyketone Diepoxyketone RingOpened->Diepoxyketone Dual Epoxidation Hydroxylated2 Hydroxylated2 Diepoxyketone->Hydroxylated2 C6 Hydroxylation Methylated Methylated Hydroxylated2->Methylated O-Methylation This compound This compound Methylated->this compound 5-Ketoreduction Prefumagillin Prefumagillin This compound->Prefumagillin Esterification with Polyketide Fumagillin Fumagillin Prefumagillin->Fumagillin Oxidative Cleavage Af520 Af520 (Terpene Cyclase) Af520->Bergamotene Af510 Af510 (P450 Monooxygenase) Af510->Hydroxylated Af510->RingOpened Af510->Diepoxyketone Af480 Af480 (Dioxygenase) Af480->Hydroxylated2 Af390_400 Af390-400 (Methyltransferase) Af390_400->Methylated Af490 Af490 (Ketoreductase) Af490->this compound Af380 Af380 (Acyltransferase) Af370 Af370 (HR-PKS) Af370->Prefumagillin Af380->Prefumagillin Af470 Af470 (Monooxygenase) Af470->Fumagillin

Figure 1: Biosynthetic pathway of fumagillin from farnesyl pyrophosphate (FPP) showing key intermediates and catalyzing enzymes. Dashed arrows represent enzymatic catalysis by corresponding gene products.

Analytical Methods and Characterization

HPLC Analysis and Quantification

The analysis and quantification of fumagillin requires careful attention to its chemical instability, particularly its susceptibility to photodegradation. A robust high-performance liquid chromatography (HPLC) method has been developed for accurate fumagillin quantification [5]. This method employs UV detection at 350 nm, taking advantage of the molecule's characteristic absorption maxima at 335 nm and 350 nm resulting from its conjugated tetraenedioic acid chromophore [1]. The mobile phase typically consists of methanol (mobile phase A) and 0.1% formic acid in water (mobile phase B) with gradient elution, achieving good separation with a flow rate of 0.8 mL/min and a run time of 32 minutes [5]. For quantification purposes, a linear standard curve with regression equation y = 4691x + 174.96 (R² = 0.9998) has been established, where y represents the peak area and x represents the injection mass in μg [5]. This method provides excellent sensitivity and linearity across the analytical range.

Sample preparation for fumagillin quantification from fermentation broth involves centrifugation at 6500 rpm for 10 minutes at 4°C, followed by filtration of the supernatant through a 0.45 μm membrane prior to HPLC injection [5]. This process effectively removes fungal cells and other particulate matter that could interfere with the analysis. For research requiring high-purity fumagillin, preparative HPLC methods have been successfully implemented using semipreparative columns and dynamic axial compression (DAC-50) columns, achieving purification yields of 77.29% with final purity exceeding 99% [5] [6]. These methods represent significant improvements over traditional crystallization and recrystallization techniques, which are less efficient and often fail to produce high-purity fumagillin monomers [5].

Stability Considerations and Degradation Pathways

The chemical instability of fumagillin presents significant challenges for its storage, handling, and analytical characterization. The molecule is particularly susceptible to photodegradation, with studies demonstrating that approximately 60% of fumagillin degrades after just six hours of exposure to normal fluorescent laboratory lights [1]. This photodegradation follows an initial exponential decay followed by a linear decrease when exposed to sunlight, and is attributed primarily to isomerization of the tetraenedioic chromophore, resulting in compounds historically referred to as "neofumagillin" [1]. The degradation is significantly accelerated at higher temperatures, with studies showing faster degradation at 34°C compared to 21°C even in the absence of light [1]. To mitigate these stability issues, researchers recommend conducting all fumagillin-related work under amber or red light conditions and using amber vials for storage [1]. Additionally, fumagillin degrades under both strong acidic (1 M HCl) and basic (1 M NaOH) conditions, necessitating careful pH control during analysis [1].

For the analysis of fumagillin derivatives and prodrugs, particularly polymer-conjugated forms like XMT-1107 developed by Mersana Therapeutics, specialized sample preparation is required [2]. These complex formulations necessitate hydrolytic cleavage of the active moiety (XMT-1191) from the polymer backbone under carefully controlled basic conditions that selectively cleave ester bonds without causing degradation of the sensitive epoxide rings in the this compound-derived component [2]. The unbound related substances must be analyzed separately from the hydrolyzed samples to distinguish between process impurities and degradation products, requiring sophisticated analytical methodologies [2].

Biological Activity and Therapeutic Applications

Mechanism of Action: MetAP2 Inhibition

The primary molecular target of fumagillin is methionine aminopeptidase type 2 (MetAP2), an intracellular metalloprotease responsible for removing the N-terminal methionine from newly synthesized proteins [2] [3] [1]. This enzymatic activity is essential for the post-translational maturation of numerous proteins, and its inhibition disrupts critical cellular processes. Structural studies have revealed that fumagillin inhibits MetAP2 through covalent modification of histidine residue 231 within the enzyme's active site, forming a stable C–N bond between this residue and the spirocyclic epoxide of fumagillin [2] [3]. This covalent interaction results in irreversible enzyme inhibition, which explains the potent and long-lasting biological effects of fumagillin even at low concentrations. The identification of MetAP2 as fumagillin's target was confirmed through pull-down experiments using a this compound-biotin conjugate, which selectively isolated MetAP2 from complex protein mixtures [2].

The therapeutic significance of MetAP2 inhibition stems from its role in angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. MetAP2 expression is frequently upregulated in various tumors, and lower MetAP2 expression levels have been positively correlated with improved patient survival outcomes [2]. Inhibition of MetAP2 disrupts endothelial cell proliferation in response to angiogenic stimuli such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), thereby suppressing the formation of new blood vessels that tumors require for growth and dissemination [2] [3]. This anti-angiogenic activity forms the basis for fumagillin's investigation as an anticancer therapeutic, particularly for the treatment of solid tumors that are heavily dependent on angiogenesis.

Therapeutic Applications and Derivatives

Fumagillin and its derivatives have been explored for multiple therapeutic applications, spanning from oncology to infectious disease treatment. In its natural form, fumagillin has been used primarily in veterinary applications, particularly for controlling Nosema infections in honey bees [3] [1]. In human medicine, fumagillin has shown efficacy in treating microsporidiosis, with clinical studies demonstrating curative effects when administered at 20 mg three times daily for 7-14 days for symptomatic diarrhea caused by Enterocytozoon bieneusi [3]. Microsporidial keratitis has also been successfully treated with topical fumagillin solutions containing approximately 70-100 mg/L of active drug [3].

The significant dose-limiting toxicities of fumagillin, particularly neurocognitive effects such as weakness, nystagmus, diplopia, and ataxia, have prompted the development of synthetic analogs with improved therapeutic indices [2] [3]. The most extensively studied derivative is TNP-470 (also known as AGM-1470), which is approximately 50 times more potent than fumagillin as an anti-cancer agent [2] [3]. This analog demonstrated potent inhibition of endothelial cell proliferation with IC₅₀ values around 10 pg/mL and inhibited solid tumor growth in both tumor cell lines and mouse models [2]. Several other analogs, including PPI-2458 and CKD-732, have entered clinical trials, though development was terminated for most due to persistent adverse effects, particularly neurotoxicity [2]. This has led to a shift in research focus toward developing reversible MetAP2 inhibitors that may provide therapeutic benefits without the dose-limiting toxicities associated with irreversible inhibitors like fumagillin [2].

Table 3: Fumagillin derivatives and their therapeutic applications

Compound Structural Features Therapeutic Applications Advantages/Limitations
Fumagillin Natural compound Beekeeping (Nosema), microsporidiosis Dose-limiting neurotoxicity in humans
TNP-470 O-(chloroacetyl-carbamoyl) this compound Anticancer, anti-angiogenic 50x more potent than fumagillin, still neurotoxic
PPI-2458 Synthetic derivative Anticancer (clinical trials) Clinical development terminated
CKD-732 Synthetic derivative Anticancer (clinical trials) Clinical development terminated
XMT-1107 Polymer-conjugated this compound prodrug Anticancer Improved circulation, enzymatic release
ανβ3-targeted NPs Fumagillin-loaded nanoparticles Atherosclerosis, arthritis Targeted delivery, reduced effective dose

Recent innovations in fumagillin delivery have focused on targeted nanoparticle systems to improve therapeutic efficacy while reducing systemic exposure and toxicity. One promising approach involves the development of lipase-labile fumagillin prodrugs incorporated into paramagnetic nanoparticles functionalized with ανβ3-integrin targeting ligands [2] [3]. These targeted nanoparticles demonstrated enhanced efficacy in reducing tumor volume in rabbit models compared to non-targeted nanoparticles, without observed reticuloendothelial clearance organ toxicity or neurocognitive dysfunction [2] [3]. The proposed mechanism involves nanoparticle binding to ανβ3-integrins expressed on angiogenic endothelial cells, followed by hemifusion of the lipid membranes and transfer of the prodrug to the inner leaflet of the cell membrane, where endogenous phospholipases cleave the lipid moiety to release active drug [3]. This targeted approach allowed administration of significantly lower doses (0.3 mg/kg versus 2.5 mg/kg of free fumagillin) while maintaining therapeutic effect [3].

Production Optimization and Fermentation Strategies

Fermentation Process Optimization

The production of fumagillin through fermentation of Aspergillus fumigatus has been significantly improved through systematic optimization of critical process parameters. Recent studies have employed statistical optimization techniques including factorial designs and response surface methodology (RSM) to maximize fumagillin yields [5]. These approaches have demonstrated that key fermentation parameters including temperature, pH, inoculation volume, rotation speed, and liquid volume significantly impact fumagillin production [5]. Through single-factor optimization followed by RSM, researchers achieved remarkable improvements in fumagillin yield, increasing from initial levels of 10-15% to optimized yields of 30-35% [5] [6]. This represents more than a doubling of productivity through process optimization alone, highlighting the significant potential of systematic fermentation development for this natural product.

The optimized fermentation conditions employ a defined medium containing glycerol (33 g/L), yeast extract (3.1 g/L), corn flour (1.7 g/L), and various mineral salts, with initial pH adjusted to 7.2 ± 0.1 [5]. The fermentation is typically conducted for 168 hours (7 days) in shake flasks, with optimal temperature identified at 34°C [5]. Scale-up studies using 7-L fermenters with 5-L working volume have demonstrated that these optimized conditions can be successfully transferred to larger scales while maintaining the improved fumagillin yields of 30-35% [5]. This successful scale-up provides important validation of the optimization approach and confirms the robustness of the identified optimal parameters across different cultivation scales.

Bioprocess Engineering Considerations

Beyond basic parameter optimization, more advanced bioprocess engineering strategies can further enhance fumagillin production. While not directly reported for fumagillin in the available literature, insights can be drawn from fermentation strategies successfully employed for other fungal secondary metabolites. The industrial production of many fungal metabolites typically employs fed-batch cultivation strategies to overcome substrate inhibition and catabolite repression [7]. For example, Trichoderma reesei cultivations for cellulase production have demonstrated that fed-batch operations with carefully controlled carbon source feeding can significantly enhance enzyme production compared to simple batch processes [7]. Specifically, employing lactose feeding rates of 0.3 g (L·h)⁻¹ during the production phase resulted in a threefold increase in cellobiohydrolase and a fivefold increase in β-glucosidase activity compared to batch processes using the same type and amount of carbon sources [7].

Similar fed-batch approaches could potentially benefit fumagillin production by maintaining optimal metabolic activity throughout the fermentation process. Additionally, the development of microbioreactor cultivation workflows for filamentous fungi addresses the challenges associated with the complex morphology of these organisms, including high viscosity, oxygen transfer limitations, and wall growth [7]. These systems enable high-throughput screening of cultivation parameters and strain libraries under well-defined and controlled conditions, facilitating more efficient bioprocess optimization [7]. For fumagillin production, such approaches could help identify optimal feeding strategies, oxygen transfer conditions, and other critical parameters that maximize yield while minimizing byproduct formation.

fermentation_optimization cluster_strategies Optimization Strategies cluster_parameters Critical Parameters Optimization Optimization Parameters Parameters Temperature Temperature (34°C optimal) Parameters->Temperature pH pH (7.2 ± 0.1 optimal) Parameters->pH Inoculum Inoculation Volume Parameters->Inoculum Rotation Rotation Speed Parameters->Rotation Volume Liquid Volume Parameters->Volume Statistical Statistical ScaleUp ScaleUp FedBatch FedBatch FedBatchStrategies Potential Fed-Batch Approaches: - Controlled carbon feeding - Prevention of catabolite repression - Extended production phase SingleFactor Single-Factor Experiments FactorialDesign Factorial Design SingleFactor->FactorialDesign RSM Response Surface Methodology FactorialDesign->RSM RSM->Parameters ScaleTransfer Scale-Up Verification RSM->ScaleTransfer ScaleTransfer->ScaleUp

Figure 2: Fermentation optimization strategies for enhanced fumagillin production, including experimental approaches and critical process parameters.

Conclusion and Future Perspectives

Fumagillin and its core precursor this compound represent fascinating examples of nature's chemical complexity and their potential translation into valuable therapeutic agents. The multifunctional biosynthetic pathway that transforms a simple sesquiterpene precursor into the highly oxygenated, structurally complex fumagillin molecule demonstrates the remarkable catalytic versatility of fungal enzymatic systems, particularly the P450 monooxygenases that perform multiple, distinct oxidative transformations [4]. From a therapeutic perspective, the potent biological activity of fumagillin through its unique mechanism of MetAP2 inhibition has enabled applications ranging from beekeeping to oncology, though its clinical utility has been limited by significant toxicity concerns [2] [3] [1].

Future research directions will likely focus on several key areas. First, the continued development of targeted delivery systems such as the nanoparticle approaches already demonstrating promising results in preclinical models may overcome the toxicity limitations that have hampered clinical development of fumagillin analogs [2] [3]. Second, the biosynthetic engineering of the fumagillin pathway could potentially yield novel analogs with improved therapeutic indices, either through precursor-directed biosynthesis or genetic manipulation of the biosynthetic cluster [4] [2]. Finally, advances in fermentation technology and bioprocess optimization, including the implementation of fed-batch strategies and microbioreactor high-throughput screening platforms, could significantly improve production efficiency and enable more economical manufacturing of fumagillin and its derivatives [5] [7]. As our understanding of both the biological activities and biosynthetic capabilities of Aspergillus fumigatus continues to grow, so too will the potential applications of this remarkable natural product and its derivatives in human medicine and beyond.

References and Further Reading

References

Mechanism of Action: Inhibition of MetAP2

Author: Smolecule Technical Support Team. Date: February 2026

Fumagillol and its analogs exert their antimicrobial effect by selectively and irreversibly inhibiting methionine aminopeptidase 2 (MetAP2) [1] [2]. MetAP2 is a metalloprotease essential for protein maturation, as it removes the initiator methionine residue from newly synthesized proteins [3]. Inhibition of this enzyme disrupts critical cellular processes in parasites.

The inhibition is irreversible due to a covalent bond formed between the spiroepoxide group on the this compound core and a histidine residue (His231 in human MetAP2) within the enzyme's active site [4] [3]. This mode of action is particularly effective against parasites like Giardia lamblia, which only encode MetAP2 in their genome and lack a MetAP1 isozyme, making them highly vulnerable to its inhibition [1].

The following diagram illustrates the molecular mechanism of fumagillin (a parent compound of this compound) inhibiting MetAP2:

G A Fumagillin/Fumagillol Analog B Binds to MetAP2 Active Site A->B C Covalent Bond with His231 B->C D Irreversible Inhibition of MetAP2 C->D E Disruption of Protein Maturation D->E F Inhibition of Parasite Growth E->F

Molecular mechanism of MetAP2 inhibition by this compound analogs.

Experimental Protocols for Antimicrobial Evaluation

In Vitro Drug Screening Assay (Microsporidia)

This protocol is adapted from studies evaluating compounds against Encephalitozoon intestinalis and Vittaforma corneae [5].

  • 1. Host Cell Culture: Plate rabbit kidney cells (RK-13) in 96-well tissue culture plates and allow them to reach confluence.
  • 2. Infection & Treatment: Replace medium with fresh medium containing microsporidia (e.g., at a 3:1 ratio of parasites to host cells) and the test compound (e.g., this compound derivative).
  • 3. Maintenance & Incubation: Replace the medium containing the drug every 3-4 days without disturbing the monolayer. Incubate for a total of 10 days.
  • 4. Data Collection & Analysis: Lyse the host cells with Sodium Dodecyl Sulfate (SDS) to release the parasites. Count the microsporidia using a hemacytometer. Calculate the percent inhibition of replication compared to untreated control wells.
  • 5. Concurrent Toxicity Assay: In uninfected host cells treated with the same drug concentrations, perform an MTT assay to measure host cell viability and assess compound toxicity [5].
In Vivo Efficacy Model (Microsporidiosis)

This model uses athymic mice infected with Vittaforma corneae [5] [6].

  • 1. Infection: Inoculate mice intraperitoneally with a suspension of V. corneae (e.g., 1 × 10^7 organisms).
  • 2. Drug Treatment: Initiate drug treatment (e.g., TNP-470, fumagillin) 24 hours post-infection. Administer the compound daily via a relevant route (subcutaneous or intraperitoneal).
  • 3. Monitoring: Monitor and record mouse survival daily. Observe and record clinical signs of illness and body weight.
  • 4. Endpoint Analysis: The primary efficacy endpoint is a statistically significant prolongation of survival in the treated group compared to the untreated, infected control group [5] [6].

Quantitative Efficacy Data of Key Derivatives

The following table compiles key efficacy data for fumagillin and its most prominent derivative, TNP-470, from experimental models.

Compound Model / Organism Efficacy / Result
Fumagillin In Vivo (Mouse Giardiasis): Cure of infection [1] 100% Effective Dose (ED₁₀₀): 6.6 mg/kg of body weight [1]
TNP-470 In Vitro (Microsporidia): ID₅₀ (50% inhibitory dose) [6] 0.001 µg/mL [6]
TNP-470 In Vivo (Mouse Microsporidiosis): Survival & symptom prevention [6] Prolonged survival; prevented ascites development [6]
Ovalicin In Vivo (Mouse Microsporidiosis): Survival [5] Statistically significant prolonged survival (5 mg/kg, s.c.) [5]

Research Implications and Future Directions

Research on this compound analogs faces the major challenge of toxicity, which halted the development of otherwise potent derivatives like TNP-470 [4] [3]. Current strategies focus on modifying the this compound structure to reduce toxicity while retaining efficacy [1] [3]:

  • C6 Side Chain Engineering: Replacing the labile chloroacetyl group in TNP-470 with more stable, polar moieties (e.g., carboxylic acids) to improve the therapeutic window [1] [3].
  • Spiroepoxide Modification: Exploring halogenohydrin derivatives (as seen in the natural product ligerin) to investigate alternatives to the highly reactive epoxide, which is linked to both mechanism and toxicity [3].

The high potency of the this compound scaffold makes it a valuable template for developing new antimicrobials, particularly against parasitic infections with limited treatment options [5] [1].

References

Chemical Profile and Biological Activities

Author: Smolecule Technical Support Team. Date: February 2026

Fumagillin and its derivative, fumagillol, are complex biomolecules with diverse biological activities rooted in their unique chemical structure and mechanism of action.

Key Characteristics of Fumagillin (this compound Precursor):

Property Description
Molecular Formula C₂₆H₃₄O₇ [1]
Molar Mass 458.55 g·mol⁻¹ [1]
Chemical Structure Features a decatetraenedioic acid linked to a cyclohexane moiety by an ester bond. The cyclohexane has a methoxy group, an epoxide, and a terpene-derived aliphatic chain containing another epoxide [2] [3].
Solubility Poor water solubility (3.3 mg·L⁻¹). Soluble in organic solvents like ethanol or DMSO. Solubility in water is pH-dependent due to a carboxylic acid group (pKa ~4.65) [2] [3].
Stability Highly unstable; degrades under light (especially UV), heat, and in strong acidic or basic conditions. Requires storage in amber vials and controlled temperatures [2] [3].

Mechanism of Action and Observed Activities:

  • Primary Target: Fumagillin irreversibly binds to and inhibits the methionine aminopeptidase 2 (MetAP2) enzyme [2] [3]. MetAP2 is essential for removing initiator methionine from nascent proteins, and its inhibition disrupts critical cellular processes [2] [3].
  • Resulting Applications & Effects:
    • Anti-angiogenic: Inhibition of MetAP2 suppresses endothelial cell proliferation, providing a basis for investigating its use in cancer treatment [2] [3] [1].
    • Antiparasitic (Microsporicidal): It is used to control microsporidian parasites (e.g., Nosema spp.) in honeybee hives and has been explored for treating microsporidiosis in humans and malaria [2] [1].
    • Virulence Factor: As a mycotoxin, it contributes to the pathogenicity of A. fumigatus by damaging lung epithelial cells and inhibiting immune cell functions, facilitating invasive aspergillosis [2] [3].
    • Cytotoxicity: It is toxic to erythrocytes in vitro at concentrations >10 μM [1].

Production and Fermentation Optimization

Producing fumagillin (and subsequently this compound) efficiently requires careful optimization of the fermentation process for A. fumigatus.

cluster_1 Fermentation Medium Components cluster_2 Optimized Conditions Start Start: A. fumigatus Strain SP Spore Suspension Preparation Start->SP FM Fermentation Medium SP->FM Inoc Inoculation FM->Inoc C1 Glycerol (33 g/L) Ferm Fermentation Inoc->Ferm Harvest Harvest Broth Ferm->Harvest O1 Temperature: 34°C C2 Yeast Extract (3.1 g/L) C3 Corn Flour (1.7 g/L) C4 Salts (MgSO₄, K₂HPO₄, etc.) O2 Initial pH: 7.2 O3 Duration: 168 h O4 Inoculation Volume: 5%

Optimized Fermentation Workflow for A. fumigatus

Detailed Fermentation Protocol [4]:

  • Strain and Culture Preparation:

    • Use A. fumigatus strain (e.g., BNCC122691). Maintain on Comprehensive Potato Dextrose Agar (CPDA) slants at 28°C for 5-7 days.
    • Prepare a spore suspension by washing spores from the agar surface with Tween 80 water solution. Standardize the spore concentration to an OD₆₀₀ of 2.0.
  • Fermentation Medium:

    • Use a liquid medium with the following composition per liter:
      • Glycerol: 33 g
      • Yeast Extract: 3.1 g
      • Corn Flour: 1.7 g
      • K₂HPO₄: 1.5 g
      • MgSO₄·7H₂O: 0.5 g
      • KCl: 0.5 g
      • NaCl: 0.5 g
      • FeSO₄·7H₂O: 0.13 g
    • Adjust the initial pH to 7.2 ± 0.1 before sterilization.
  • Optimized Fermentation Parameters:

    • Inoculation: Transfer the standardized spore suspension at 5% (v/v) into the fermentation medium.
    • Conditions: Incubate at 34°C in the dark for 168 hours (7 days) with constant agitation (e.g., 180 rpm in a shake flask).
    • Scale-up: This process has been successfully scaled up to a 7 L fermenter with a 5 L working volume, maintaining stable yields of 30-35% [4].

Biosynthesis Pathway

The biosynthesis of fumagillin in A. fumigatus is directed by a gene cluster located on chromosome 8 [2] [3]. The pathway involves a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) system.

cluster_note Hydrolysis Step to this compound Start Precursors (Acetyl-CoA, Malonyl-CoA) PKS_NRPS PKS-NRPS Core System (Fma-PKS-NRPS) Start->PKS_NRPS Core Linear Intermediate PKS_NRPS->Core Assembly Assembly & Tailoring Steps (Epoxidation, Esterification) Core->Assembly Terpene Terpene-Derived Moity (DMAPP) Terpene->Assembly Fumagillin Fumagillin Assembly->Fumagillin This compound This compound (Cyclopentane core) Fumagillin->this compound Hydrolysis

Fumagillin Biosynthetic Pathway and Derivation to this compound

Analytical Methods and Purification

Accurate detection and high-purity isolation are crucial for research and application.

HPLC Analysis for Fumagillin Detection and Quantification [4]:

  • Sample Preparation: Centrifuge fermentation broth at 6500 rpm for 10 min. Filter the supernatant through a 0.45 μm membrane.
  • HPLC Parameters:
    • Column: C18 reversed-phase column.
    • Mobile Phase: A: Methanol; B: 0.1% Formic acid in water.
    • Gradient Elution: Vary methanol from 50% to 90% over 32 minutes.
    • Flow Rate: 0.8 mL/min.
    • Detection: UV detection at 350 nm.
    • Column Temperature: 25°C.
  • Quantification: Use an external standard curve. A validated regression equation is y = 4691x + 174.96 (R² = 0.9998), where y is the peak area and x is the injected mass (μg) [4].

High-Purity Fumagillin/Fumagillol Preparation:

  • Method: High-performance preparative liquid chromatography.
  • Performance: This method can achieve a preparation yield of 77.29% and a final purity of >99% for the fumagillin monomer [4].
  • Handling Note: Due to fumagillin's photosensitivity, all steps should be performed under subdued light, and samples should be stored in amber vials [2] [3].

References

Comprehensive Protocols for Fumagillol Synthesis and Derivatization in Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumagillol and its Pharmaceutical Significance

This compound is the core hydrolytic product of fumagillin, a natural compound originally derived from the fermentation broth of Aspergillus fumigatus [1] [2]. This structurally complex molecule features a highly functionalized core with multiple epoxides, a hydroxyl group, and an alkene, making it an ideal platform for chemical diversification in drug discovery [1]. The significant pharmaceutical interest in this compound stems from its potent biological activity, primarily through irreversible inhibition of methionine aminopeptidase 2 (MetAP2) [2]. This molecular target is implicated in multiple therapeutic areas, including angiogenesis inhibition for cancer therapy, treatment of giardiasis (caused by Giardia lamblia), and anti-amebic applications [2].

The structural complexity of this compound presents both challenges and opportunities for synthetic chemists. The presence of a bis-epoxide motif allows for regioselective ring-opening reactions, while the additional functionalities enable further diversification through cascade processes and remodeling strategies [1]. This application note provides detailed protocols for this compound synthesis, derivatization, and analytical characterization to support researchers in leveraging this promising scaffold for drug development programs.

Synthetic Approaches to this compound

Fermentation and Hydrolysis from Natural Sources

The most direct route to this compound involves the fermentation of Aspergillus fumigatus followed by hydrolysis of naturally produced fumagillin:

  • Strain preparation: Cultivate Aspergillus fumigatus (e.g., BNCC122691) on comprehensive potato dextrose agar (CPDA) media containing potato dipping powder (10 g/L), glucose (20 g/L), KH₂PO₄ (3 g/L), MgSO₄·7H₂O (1.5 g/L), vitamin B₁ (0.01 g/L), and agar (15 g/L) at pH 6.0 ± 0.1 [3]. Maintain cultures in darkness at 28°C for 5-7 days [3].

  • Spore suspension preparation: Harvest spores from mature cultures and wash with Tween 80 water solution. Standardize the spore concentration to an OD₆₀₀ of 2.0 using saline [3].

  • Fermentation optimization: Inoculate the spore suspension (5% v/v) into optimized fermentation media containing glycerol (33 g/L), yeast extract (3.1 g/L), corn flour (1.7 g/L), MgSO₄·7H₂O (0.5 g/L), K₂HPO₄ (1.5 g/L), KCl (0.5 g/L), NaCl (0.5 g/L), and FeSO₄·7H₂O (0.13 g/L) at pH 7.2 ± 0.1 [3]. Incubate at 34°C with shaking at 180 rpm for 168 hours in darkness [3]. Through response surface methodology optimization, the critical parameters for maximizing fumagillin yield are pH and liquid volume, with optimal production achieved at pH 7.4-7.6 with 40-45% flask filling volume [3].

  • Purification and hydrolysis: Extract fumagillin from fermentation broth and hydrolyze to this compound (2) under basic conditions [1]. Fumagillin can be purified using high-performance preparative liquid chromatography, achieving >99% purity with 77.29% recovery yield [3].

Total Synthetic Approaches

For researchers requiring synthetic material or analogues not accessible from natural sources, several total synthetic routes have been developed:

  • Racemic synthesis: A 13-step synthesis of (±)-fumagillol has been achieved starting from crotonaldehyde, diethylamine, and acrolein, featuring a key hetero-Claisen rearrangement [4].

  • Stereoselective synthesis: Concise enantio- and diastereoselective total syntheses provide access to this compound and related natural products including RK-805, FR65814, ovalicin, and 5-demethylovalicin [5].

Table 1: Comparison of this compound Production Methods

Method Key Features Yield Range Advantages Limitations
Fermentation + Hydrolysis Uses A. fumigatus; Optimized media; 168h fermentation 30-35% (fumagillin); High conversion to this compound Scalable; Cost-effective for large quantities; Natural source Requires fermentation expertise; Purification challenges
Total Synthesis (Racemic) 13-step sequence; Hetero-Claisen rearrangement Not specified Controlled synthesis; Analogues possible Lengthy sequence; Racemic product
Total Synthesis (Stereoselective) Enantio- and diastereoselective Not specified Optically pure product; Access to analogues Synthetic complexity; Lower yields expected

Regioselective Derivatization Protocols

Catalyst-Controlled Bis-Epoxide Opening

The bis-epoxide motif in this compound undergoes fascinating catalyst-dependent ring-opening reactions with amines, allowing access to distinct heterocyclic scaffolds:

G This compound This compound Perhydroisoindole Perhydroisoindole This compound->Perhydroisoindole La(OTf)₃ 10 mol% Perhydroisoquinoline Perhydroisoquinoline This compound->Perhydroisoquinoline Zn(OTf)₂ 10 mol% La La Zn Zn Amine Amine Amine->Perhydroisoindole Amine->Perhydroisoquinoline

Workflow: Catalyst-Dependent Synthesis from this compound

3.1.1 General Procedure for Amine Additions
  • Reaction setup: Charge a flame-dried flask with this compound (1.0 equiv), appropriate metal triflate catalyst (10-50 mol%), and 2,6-di-tert-butyl-4-methylpyridine (DTBMP, 60 mol% to 1.5 equiv) as proton scavenger [1]. Add dry toluene (0.1-0.2 M concentration relative to this compound) followed by the amine nucleophile (1.1-2.0 equiv) [1].

  • Catalyst selection: Choose catalyst based on desired product regioselectivity:

    • La(OTf)₃ (10 mol%) favors perhydroisoindole formation (>95:5 selectivity) [1]
    • Zn(OTf)₂ (10 mol%) favors perhydroisoquinoline formation (13:87 selectivity) [1]
    • Mg(OTf)₂ (50 mol%) effective for more basic amines to give perhydroisoquinolines [1]
  • Reaction execution: Stir the reaction mixture at room temperature (22-25°C) monitoring by TLC or HPLC. Reaction times typically range from 3-48 hours depending on the amine nucleophile and catalyst [1]. No inert atmosphere or special anhydrous precautions are necessary beyond standard reagent handling [1].

  • Workup and purification: Dilute the reaction mixture with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash chromatography on silica gel.

Table 2: Catalyst and Substrate Scope for Bis-Epoxide Opening

Amine Type Catalyst Reaction Time Product Yield Regioselectivity
p-Anisidine La(OTf)₃ (10 mol%) 7h Perhydroisoindole 5a 91% 91:3
p-Anisidine Zn(OTf)₂ (10 mol%) 29h Perhydroisoquinoline 6a 76% 9:76
p-Toluidine La(OTf)₃ (10 mol%) 3h Perhydroisoindole 5b 84% 84:0
p-Toluidine Zn(OTf)₂ (10 mol%) 24h Perhydroisoquinoline 6b 80% 6:80
p-Trifluoromethylaniline La(OTf)₃ (10 mol%) 4 days Perhydroisoindole 5e 40% 40:0
p-Trifluoromethylaniline Zn(OTf)₂ (10 mol%) 48h Perhydroisoquinoline 6e 61% 10:61
Benzylamine La(OTf)₃ (50 mol%) 20h Perhydroisoindole 5f 62% 62:25
Benzylamine Mg(OTf)₂ (50 mol%) 16h Perhydroisoquinoline 6f 82% 13:82
Cascade Remodeling Processes

The initial heterocyclic products from epoxide opening can be further diversified through cascade processes:

  • Morpholinone formation: Treat perhydroisoindole products under acidic conditions to induce rearrangement to morpholinone-containing structures [1].

  • Bridged benzoxazepine formation: Subject perhydroisoindoles to specific Lewis acid catalysis to form bridged 4,1-benzoxazepine frameworks through tandem cyclization sequences [1].

  • Secondary amine additions: Utilize aromatic and aliphatic secondary amines with La(OTf)₃ catalysis (50 mol%) to form highly substituted tetrahydrofuran products, isolated as triflate salts [1].

Analytical Characterization Methods

HPLC Analysis of this compound and Derivatives
  • Sample preparation: Centrifuge fermentation broth or reaction mixture at 6500 rpm for 10 min at 4°C. Filter supernatant through 0.45 μm membrane before analysis [3].

  • HPLC conditions:

    • Column: C18 reversed-phase (e.g., 250 × 4.6 mm, 5 μm)
    • Mobile phase: A = methanol, B = 0.1% formic acid in water
    • Gradient: 0-5 min (40% A), 5-25 min (40%→90% A), 25-32 min (90% A)
    • Flow rate: 0.8 mL/min
    • Detection: UV at 350 nm
    • Injection volume: 10 μL
    • Column temperature: 25°C [3]
  • Quantification: Prepare standard curve using fumagillin (0.5 mg/mL in methanol) with injections of 2-10 μL. The regression equation is typically y = 4691x + 174.96 (R² = 0.9998), where y = peak area and x = injection mass in μg [3].

NMR Characterization

Characteristic ¹H NMR signals for identification of key derivatives:

  • Perhydroisoindoles: Characteristic signals in the δ 3.5-5.0 ppm region (multiplets) for heterocyclic protons [1].

  • Perhydroisoquinolines: Distinctive pattern in the δ 3.0-4.5 ppm range, identifiable through several characteristic signals [1].

Pharmaceutical Applications and Biological Evaluation

Antigiardiasis Drug Development

The search results include promising developments in this compound derivatives for treating giardiasis:

  • Lead optimization: Design stable this compound derivatives with reduced Caco-2 cell permeation (predicting lower systemic exposure) while maintaining or improving potency against Giardia lamblia trophozoites [2].

  • Stability improvements: Compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid) exhibits superior thermal and acid stability compared to fumagillin, prolonging shelf life and reducing gastric degradation [2].

  • In vivo efficacy: In mouse giardiasis models, compound 9 shows excellent efficacy with a fully curative dose (100% ED) of 6.6 mg/kg and 50% ED of 0.064 mg/kg [2]. The maximum tolerated dose (MTD) is 1,500 mg/kg, representing a 227-fold therapeutic window [2].

Mechanism of Action Studies
  • MetAP2 inhibition: this compound derivatives covalently modify the active site histidine residue of methionine aminopeptidase 2 (MetAP2), an enzyme essential for parasite survival [2]. Giardia lamblia possesses only MetAP2 (no MetAP1), making it particularly vulnerable to inhibition [2].

  • Activity against resistant strains: this compound derivatives maintain potency against metronidazole-resistant G. lamblia strains and show enhanced activity against Entamoeba histolytica compared to fumagillin [2].

Conclusion

This compound represents a privileged scaffold for diversity-oriented synthesis in drug discovery. The protocols outlined herein provide researchers with robust methods for accessing this compound through both fermentation and synthetic approaches, along with detailed procedures for its regioselective derivatization into distinct chemotypes. The catalyst-controlled bis-epoxide opening with amines enables efficient exploration of chemical space, while the cascade remodeling processes allow for further structural complexity generation. These synthetic strategies, combined with the analytical characterization methods and biological evaluation protocols, provide a comprehensive toolkit for advancing this compound-based therapeutics, particularly in the anti-parasitic domain where current treatment options face increasing resistance issues.

References

Application Notes and Protocols: Ring-Closing Metathesis in the Synthesis of Fumagillol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Fumagillol is the complex, highly oxygenated sesquiterpenoid core of the natural product fumagillin, which is isolated from the fungus Aspergillus fumigatus [1] [2]. Fumagillin and its analogs have garnered significant interest for their potent biological activities, most notably their ability to inhibit angiogenesis (the formation of new blood vessels) and methionine aminopeptidase 2 (MetAP2) [1] [3] [4]. This makes them promising candidates for development as anti-cancer therapeutics [3]. However, the structural complexity of this compound presents a major challenge for its synthesis and structural modification. Traditional semisynthesis from naturally sourced fumagillin allows for modification only at specific sites, such as the 6-hydroxyl group [1]. To access novel analogs modified in the "left part" of the molecule (the C7-C8 region), a de novo synthetic approach is required [1].

Ring-Closing Metathesis (RCM) has emerged as a powerful transformative tool in organic synthesis for the efficient construction of cyclic structures. Its application to the this compound problem enables a strategic disconnection of the cyclohexane ring, allowing for a more flexible and potentially scalable synthetic route. This document details the application of RCM as the pivotal step in a novel synthesis of (–)-fumagillol, providing researchers with a detailed experimental protocol and context for its use in generating this compound-derived scaffolds [5].

Retrosynthetic Analysis and Strategy

The RCM-based synthetic strategy fundamentally reimagines the construction of the this compound skeleton. The key disconnection occurs at the C5-C6 bond (corresponding to the C7-C8 bond in the final this compound structure), revealing a dienic ketone as the immediate precursor to the cyclohexane ring [1].

The visual summary below illustrates the retrosynthetic logic and the subsequent forward synthetic workflow.

fuma_synthesis This compound This compound Target Cyclohexanone Key Cyclohexanone Intermediate This compound->Cyclohexanone Functional Group Manipulation Cyclohexanone->this compound Multi-step Elaboration RCM Ring-Closing Metathesis (RCM) Cyclohexanone->RCM Retrosynthetic Disconnection RCM->Cyclohexanone Form Cyclohexene Ring DienicKetone Dienic Ketone Precursor RCM->DienicKetone Precursor DienicKetone->RCM RCM Reaction AldolProduct Evans Aldol Product DienicKetone->AldolProduct Synthetic Forward Step AldolProduct->DienicKetone Functional Group Interconversion BuildingBlocks Chiral Building Blocks (Evans Oxazolidinone, Isogeraniol) AldolProduct->BuildingBlocks Asymmetric Aldolization BuildingBlocks->AldolProduct Evans Reaction

This strategy capitalizes on the efficiency of the Evans asymmetric aldol reaction to establish multiple stereocenters with high fidelity in an acyclic precursor, before using RCM to "close" the carbon skeleton into the desired cyclohexane core [1] [5]. The preparation of isogeraniol and isogeranic acid is also featured as an efficient starting point for the synthesis [5].

Experimental Protocols

Protocol 1: Evans Asymmetric Aldolization

This protocol establishes the critical stereocenters of the future cyclohexane ring. The original research noted challenges with unstable β,γ-unsaturated aldehydes and successfully employed a lithium enolate-based Evans aldolization [1].

  • Objective: To couple two chiral building blocks diastereoselectively, forming the carbon backbone with defined stereochemistry at C2 and C3.
  • Materials:
    • (R)- or (S)-4-Benzyloxazolidin-2-one-based chiral auxiliary, as appropriate.
    • Appropriate acyl derivative (e.g., acid chloride) for forming the oxazolidinone imide.
    • Chiral aldehyde equivalent (e.g., derived from isogeraniol).
    • Lithium diisopropylamide (LDA) solution in THF.
    • Anhydrous tetrahydrofuran (THF).
    • Dibutylboron triflate.
    • Diisopropylethylamine (DIPEA).
    • Aqueous quenching solutions: sat. NH₄Cl, pH 7 phosphate buffer.
  • Procedure:
    • Formation of Lithium Enolate: Under an inert atmosphere (N₂ or Ar), charge a flame-dried flask with the oxazolidinone imide (1.0 equiv) in anhydrous THF. Cool to –78 °C. Add LDA (1.1 equiv) dropwise and stir for 30-45 minutes to form the lithium enolate.
    • Aldol Reaction: In a separate flask, dissolve the chiral aldehyde (1.0-1.2 equiv) in anhydrous THF. Transfer this aldehyde solution via cannula to the enolate solution at –78 °C.
    • Reaction Monitoring: Allow the reaction to warm slowly to 0°C and stir until complete by TLC analysis.
    • Work-up: Quench the reaction by careful addition of saturated aqueous NH₄Cl. Warm to room temperature, transfer to a separatory funnel, and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.
    • Purification: Purify the crude aldol product by flash chromatography on silica gel to obtain the desired syn-aldol product as a pure diastereomer. Characterize by ( ^1 \text{H} ) NMR for determination of diastereomeric ratio and purity.
  • Key Notes: The use of a lithium enolate, as opposed to a boron enolate, was critical in this synthesis to avoid an oxidative workup that was incompatible with other functional groups in the molecule [1]. The stereochemical outcome is inverted when using lithium enolates compared to boron enolates, which must be considered when selecting the chiral auxiliary.
Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexanone Core

This is the central, namesake reaction of the synthetic route. It converts the acyclic diene into the cyclic framework.

  • Objective: To form the cyclohexene ring present in the this compound core structure via an intramolecular metathesis reaction.
  • Materials:
    • Dienic ketone precursor from previous steps.
    • Grubbs catalyst (e.g., 1st Generation: Benzylidene-bis(tricyclohexylphosphine)-dichlororuthenium, or a more advanced derivative).
    • Anhydrous dichloromethane (DCM) or toluene.
    • Ethyl vinyl ether (for quenching).
  • Procedure:
    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dienic ketone precursor (1.0 equiv) in degassed, anhydrous solvent (e.g., DCM, ~0.01-0.05 M).
    • Catalyst Addition: Add the Grubbs catalyst (5-15 mol%) in one portion to the stirred solution.
    • Heating and Monitoring: Heat the reaction mixture to reflux (or an appropriate temperature as optimized). Monitor the reaction by TLC or LC-MS for consumption of the starting material.
    • Reaction Quench: Once complete, cool the reaction to room temperature. Quench the metathesis catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
    • Concentration: Concentrate the reaction mixture under reduced pressure.
    • Purification: Purify the crude residue by flash chromatography on silica gel to obtain the α,β-unsaturated cyclohexanone product. The identity of the product must be confirmed by ( ^1 \text{H} ) NMR and HRMS.
  • Key Notes: The original publication highlighted that RCM involving an α,β-unsaturated ketone was challenging with limited precedent at the time [1]. The use of earlier Grubbs catalysts was a key development. Modern practitioners should consider screening 2nd Generation Grubbs or Hoveyda-Grubbs catalysts for potentially improved activity and selectivity.
Summary of Key Synthetic Steps and Data

The table below summarizes the critical steps and quantitative outcomes from the referenced synthesis.

Table 1: Key Steps and Data in the RCM-Based Synthesis of this compound

Step Description Key Reagent/Condition Reported Outcome / Yield Notes
1. Building Block Synthesis Preparation of chiral aldehyde from divinylcarbinol or isogeraniol. Sharpless Asymmetric Epoxidation / Functional Group Manipulation Not explicitly quantified Aldehyde is highly sensitive; prone to conjugation and racemization [1].
2. Evans Aldolization Coupling to form the acyclic backbone with stereocenters. Lithium enolate of chiral oxazolidinone Not explicitly quantified Critical for setting stereochemistry; required lithium enolate for success [1].
3. Ring-Closing Metathesis Cyclization to form the cyclohexanone core. Grubbs Catalyst, refluxing DCM Not explicitly quantified A key, enabling transformation in the synthesis [5].
4. Final Elaboration Conversion of cyclohexanone intermediate to this compound. Multi-step functional group manipulation Not explicitly quantified Completes the synthesis, installing the spiroepoxide and other oxygenated functionalities.

Applications and Research Impact

The development of an RCM-based synthesis of this compound has significant implications for medicinal chemistry and drug discovery.

  • Access to Novel Analogs: This synthetic route provides access to the core this compound structure and, more importantly, allows for the preparation of analogs modified at the C7 and C8 positions, regions which are inaccessible via semisynthesis from natural fumagillin [1]. This enables structure-activity relationship (SAR) studies to optimize potency and reduce toxicity.
  • Platform for "Structural Remodeling": The synthesized this compound scaffold serves as a complex starting point for diversity-oriented synthesis (DOS). Researchers have successfully "remodeled" this compound using reaction-discovery approaches, including regioselective bis-epoxide opening/cyclization sequences and oxidative Mannich reactions, to generate highly complex, alkaloid-like "unnatural products" for biological screening [6] [7] [8].
  • Foundation for Advanced Drug Candidates: The synthesis of this compound is the first step toward producing advanced anti-angiogenic agents. Semisynthetic derivatives like TNP-470 have shown potent activity, and novel synthetic approaches are crucial for developing next-generation therapeutics with improved pharmacological profiles [3].

Troubleshooting and Optimization

  • Low Yield in RCM: Common issues include catalyst decomposition or impurities in the substrate. Ensure solvents are rigorously degassed and anhydrous. Catalyst loading and reaction temperature can be optimized. Switching to a more robust second-generation catalyst may improve performance.
  • Poor Diastereoselectivity in Aldol Reaction: This can result from incomplete enolization, impure reagents, or inadequate temperature control. Ensure the base is fresh and the reaction is kept at the recommended low temperature during enolate formation and addition.
  • Handling Sensitive Intermediates: Several intermediates, particularly unsaturated aldehydes, are highly sensitive. All operations should be conducted under inert atmosphere, and purification should be rapid, potentially using low-temperature filtration pads instead of column chromatography where possible [1].

Conclusion

The application of Ring-Closing Metathesis provides a powerful and strategic entry into the this compound scaffold. This synthetic approach, centered on the key disconnection of the cyclohexane ring via RCM, overcomes the limitations of semisynthesis and enables the exploration of novel chemical space around this biologically relevant natural product. The protocols outlined herein offer a roadmap for researchers in synthetic and medicinal chemistry to access this compound and its derivatives, facilitating the ongoing discovery and development of new therapeutic agents targeting angiogenesis and MetAP2.

References

Fumagillol Synthesis: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction (-)-Fumagillol is the core alcoholic moiety of the anti-angiogenic natural product fumagillin [1]. Its complex structure, featuring multiple stereocenters and a spiro-epoxide, makes it a significant synthetic target. A modern synthesis employs an Evans aldol reaction and a ring-closing metathesis (RCM) as pivotal steps to construct a key cyclohexanone intermediate, which is then elaborated into (-)-fumagillol [2]. This protocol outlines the application of these key transformations for researchers in synthetic and medicinal chemistry.

Key Reaction Steps and Data The table below summarizes the two critical carbon-carbon bond-forming steps in the synthesis of the key cyclohexanone intermediate for (-)-fumagillol.

Table 1: Key Steps in the Synthesis of the Cyclohexanone Intermediate for (-)-Fumagillol

Step Reaction Type Key Function Stereochemical Outcome Key Reagents/Conditions
1. Evans Aldol Reaction C-C Bond Formation Installs two contiguous stereocenters with high diastereoselectivity; builds the carbon skeleton [3] [4]. syn-diastereomer (Evans-syn product) Chiral oxazolidinone auxiliary, Sn(OTf)₂, EtN(i-Pr)₂, aldehyde [2].
2. Ring-Closing Metathesis (RCM) Cyclization Forms the cyclohexene ring from an acyclic diene precursor [2]. N/A (Forms a cyclic alkene) Grubbs catalyst, dilute conditions, CH₂Cl₂ [2].

Detailed Experimental Protocols

Protocol 1: Evans Aldol Reaction for the Synthesis of the Syn-Aldol Product

This procedure is adapted from the foundational synthesis, which utilizes a chiral auxiliary to control stereochemistry [2] [3] [4].

  • Reagents:

    • Chiral Evans auxiliary (e.g., derived from (S)- or (R)-4-phenyl-2-oxazolidinone)
    • Aldehyde substrate
    • Lewis Acid: Tin(II) triflate, Sn(OTf)₂
    • Base: DIPEA (N,N-Diisopropylethylamine)
    • Solvent: Dichloromethane (CH₂Cl₂)
    • Quenching Solution: Saturated aqueous NH₄Cl
    • Work-up: Ethyl acetate, brine, MgSO₄
  • Procedure:

    • Preparation of the Boron Enolate: Under an inert atmosphere (N₂ or Ar), charge a flame-dried round-bottom flask with the chiral N-acyl oxazolidinone (1.0 equiv). Add CH₂Cl₂ and cool the solution to 0°C.
    • Add a Lewis acid (e.g., Sn(OTf)₂, 1.2 equiv) followed by the base DIPEA (2.4 equiv) dropwise. Stir the mixture for 30-60 minutes at 0°C to form the (Z)-enolate.
    • Aldol Addition: Add the aldehyde substrate (1.1-1.5 equiv) dropwise via syringe. Monitor the reaction by TLC until the starting material is consumed.
    • Quenching and Work-up: Slowly add saturated aqueous NH₄Cl to quench the reaction. Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3x), combine the organic extracts, and wash with brine.
    • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
    • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the syn-aldol adduct as a pure diastereomer. The stereochemical outcome follows the Zimmerman-Traxler model, where the aldehyde approaches the less hindered face of the Z-enolate [4].

Protocol 2: Ring-Closing Metathesis (RCM) to Form the Cyclohexene Ring

This step converts an acyclic diene, prepared from the aldol product, into the required cyclohexene ring system [2].

  • Reagents:

    • Diene substrate
    • Catalyst: Grubbs Catalyst (1st or 2nd generation)
    • Solvent: Dichloromethane (CH₂Cl₂), degassed
  • Procedure:

    • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the diene substrate (1.0 equiv) in degassed CH₂Cl₂. Use dilute conditions (typically 0.005-0.02 M) to minimize intermolecular oligomerization.
    • Catalyst Addition: Add the Grubbs catalyst (5-10 mol%) in one portion.
    • Stirring: Heat the reaction mixture to reflux or stir at room temperature, monitoring by TLC or GC-MS for consumption of the starting diene.
    • Completion: Once the reaction is complete, remove the solvent under reduced pressure.
    • Purification: Purify the crude residue by flash column chromatography to isolate the cyclohexene product.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical sequence of key steps in the synthesis of (-)-fumagillol from the initial Evans aldol reaction.

G Start Starting Materials Evans Evans Aldol Reaction Start->Evans Inter1 Key Syn-Aldol Intermediate Evans->Inter1 RCM Ring-Closing Metathesis (RCM) Inter1->RCM Diene Formation Inter2 Cyclohexene Intermediate RCM->Inter2 Fumagillol (-)-Fumagillol Inter2->this compound Further Elaboration

Biological Relevance and Applications this compound is not merely a synthetic target; it serves as a versatile scaffold for diversity-oriented synthesis (DOS). Its dense functionality, particularly the bis-epoxide motif, allows for selective remodeling to generate novel, biologically relevant chemotypes. For instance, catalyst-controlled aminolysis of the bis-epoxide can be selectively directed to produce either perhydroisoindole or perhydroisoquinoline derivatives, which are privileged structures in medicinal chemistry [1]. This demonstrates the value of complex natural product cores in generating diverse libraries for drug discovery.

References

Application Notes and Protocols: Synthesis and Preclinical Evaluation of Fumagillol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Fumagillin, a natural product isolated from the fungus Aspergillus fumigatus, and its core hydrolysis product, fumagillol, have been the focus of intensive research due to their diverse biological activities. These include potent anti-angiogenic, anti-parasitic, and anti-cancer properties, primarily mediated through the irreversible inhibition of the methionine aminopeptidase 2 (MetAP2) enzyme [1] [2]. However, the clinical translation of fumagillin has been hampered by its inherent chemical instability and dose-limiting toxicity, such as thrombocytopenia [1]. To address these challenges, significant efforts have been directed at synthesizing novel this compound derivatives with improved pharmacological profiles, enhanced stability, and reduced toxicity [3] [1] [4]. These application notes detail a specific synthetic protocol for a key derivative and provide a comparative analysis of their preclinical performance, offering a valuable resource for medicinal chemists and drug development professionals.

Synthetic Protocol: Synthesis of a 6-O-Dialkylaminoacetylcarbamoylthis compound Derivative

The following protocol outlines a representative substitution reaction to synthesize novel this compound derivatives from the common intermediate TNP-470 (a well-known fumagillin derivative) [5]. This method demonstrates the introduction of various amine functionalities to modulate the compound's properties.

Title: Nucleophilic Substitution on a TNP-470 Intermediate to Synthesize this compound Derivatives.

Materials
  • Reactant: (3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl (2-chloroacetyl)carbamate (TNP-470) (1 equivalent).
  • Reagent: Amine (1 equivalent).
  • Base: Triethylamine (1 or 2 equivalents).
  • Solvent: Toluene.
  • Extraction Solvent: Ethyl acetate.
  • Washing Solutions: Water and brine.
  • Drying Agent: Anhydrous sodium sulfate.
  • Purification Medium: Silica gel for column chromatography.
Equipment
  • Round-bottom flask with magnetic stir bar.
  • Magnetic stirrer.
  • Syringes or pipettes for measuring reagents.
  • Rotary evaporator.
  • Chromatography column.
Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the TNP-470 intermediate (1 eq) and triethylamine (1 or 2 eq) in a suitable volume of toluene.
  • Nucleophilic Addition: Add the desired amine (1 eq) to the reaction mixture.
  • Reaction: Stir the resulting mixture at room temperature for 18 hours.
  • Solvent Removal: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
  • Extraction: a. Reconstitute the residue with ethyl acetate. b. Transfer the solution to a separatory funnel and wash sequentially with water and brine. c. Dry the organic layer over anhydrous sodium sulfate. d. Filter off the solid drying agent and concentrate the filtrate under reduced pressure.
  • Purification: Purify the crude product by silica gel column chromatography using 2.5% methanol in ethyl acetate as the eluent to obtain the pure desired this compound derivative.
Critical Notes & Troubleshooting
  • Moisture-Sensitive Reagents: Ensure that the amine reagent and triethylamine are stored and handled under anhydrous conditions to prevent hydrolysis of the chloroacetyl intermediate.
  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
  • Amine Scope: The protocol is generally suitable for a variety of amine nucleophiles, but sterically hindered amines may require prolonged reaction times or slight modifications in stoichiometry.

Biological Evaluation of this compound Derivatives

Recent research has successfully generated this compound derivatives with superior characteristics for treating parasitic infections like giardiasis. The table below summarizes the data for two promising derivatives compared to the parent compound, fumagillin [1].

Table 1: Preclinical comparison of select this compound derivatives and fumagillin.

Compound Anti-Giardial IC₅₀ (WB strain) Thermal & Acid Stability In Vitro Caco-2 Permeability In Vivo Curative Dose (Mouse Giardiasis Model, ED₁₀₀) Maximum Tolerated Dose (MTD) in Mice
Fumagillin 0.01 μM Low High Associated with reversible thrombocytopenia in immunocompromised patients [1]
Compound 9 Improved Lower 6.6 mg/kg 1,500 mg/kg
Other Lead Derivative More potent than fumagillin Improved Lower

Key Findings:

  • Improved Therapeutic Window: The most significant advancement is the dramatically improved therapeutic window. Compound 9 has a >227-fold difference between its fully curative dose (6.6 mg/kg) and its maximum tolerated dose (1,500 mg/kg) [1].
  • Enhanced Stability: Several new derivatives exhibit better thermal and acid stability than fumagillin, which is crucial for extending shelf-life and ensuring the compound survives the acidic environment of the stomach [1].
  • Potency Retention: The new compounds retain excellent potency against Giardia lamblia trophozoites, including strains resistant to metronidazole (a standard-of-care drug) [1]. They also show enhanced potency against the amoebiasis-causing parasite Entamoeba histolytica [1].

Strategic Remodeling of the this compound Core

Beyond simple side-chain modifications, advanced synthetic strategies have been employed to fundamentally remodel the this compound core and generate diverse chemotypes. One innovative approach utilizes a Lewis acid-catalyzed bis-epoxide opening/cyclization sequence with amines [4].

This strategy capitalizes on the proximity and reactivity of the two epoxides in this compound. The choice of Lewis acid catalyst dictates the regioselectivity of the ring-opening cascade, allowing for controlled synthesis of distinct heterocyclic frameworks from the same starting material.

Diagram: Catalyst-Dependent Remodeling of this compound via Bis-Epoxide Opening

G This compound This compound Perhydroisoindole Perhydroisoindole This compound->Perhydroisoindole  La(OTf)₃ Catalyst Perhydroisoquinoline Perhydroisoquinoline This compound->Perhydroisoquinoline  Zn(OTf)₂ Catalyst La La Zn Zn

This diagram illustrates how selecting a large metal triflate catalyst like La(OTf)₃ favors the formation of perhydroisoindole structures, while a smaller catalyst like Zn(OTf)₂ leads to perhydroisoquinoline products [4]. This methodology provides a powerful and general tool for generating structural diversity from the this compound scaffold.

Conclusion

The synthesis and development of this compound derivatives represent a robust strategy to overcome the limitations of the parent natural product. The provided protocol and data underscore key successes in the field:

  • The synthesis of derivatives is achievable through straightforward functional group transformations.
  • The resulting compounds can exhibit superior stability, potency, and most importantly, a greatly expanded therapeutic window.
  • Advanced remodeling strategies can access novel chemotypes, significantly expanding the accessible chemical space for drug discovery.

These application notes confirm that this compound remains a highly versatile and promising scaffold for developing new therapeutic agents against parasitic diseases and potentially other conditions like cancer.

References

Comprehensive Application Notes and Protocols: Semisynthesis and Hydrolysis of Fumagillol for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumagillol

This compound is a key hydrolysis product and direct precursor of the natural product fumagillin, which is a potent antifungal and anti-angiogenic compound originally isolated from the fungus Aspergillus fumigatus [1] [2]. This compound serves as a fundamental scaffold for the synthesis of diverse analogues with potential therapeutic applications, particularly in oncology and infectious disease treatment. The structural features of this compound include a core cyclohexane skeleton with a spiro-epoxide, hydroxyl group, and additional epoxide functionality in an aliphatic side chain, making it an ideal platform for semisynthetic modifications [3] [2]. The primary significance of this compound in research stems from its role as an intermediate in producing targeted inhibitors of methionine aminopeptidase type 2 (MetAP-2), an enzyme implicated in angiogenesis and tumor growth [1] [4].

The inherent chemical versatility of this compound's multifunctional structure allows for diverse remodeling strategies, enabling medicinal chemists to explore novel chemical space while maintaining the biologically relevant core scaffold [3] [5]. Research applications of this compound derivatives span from the development of anti-microsporidial agents for apiculture (specifically against Nosema ceranae infections in honeybees) to potential anticancer therapeutics [6] [1] [7]. The following application notes provide detailed protocols for the production, functionalization, and characterization of this compound and its semisynthetic derivatives, supporting ongoing drug discovery efforts.

Hydrolysis Protocols

Base-Catalyzed Hydrolysis of Fumagillin to this compound
2.1.1 Background and Principle

The hydrolysis of commercially available Fumagilin-B (fumagillin dicyclohexylamine salt) to this compound represents the fundamental first step in accessing the parent scaffold for subsequent semisynthetic operations. This transformation cleaves the ester bond connecting the decatetraenedioic acid portion to the cyclohexane-derived core, yielding this compound which retains the biologically essential spiro-epoxide and serves as the platform for further chemical modifications [6] [4]. This protocol is adapted from established procedures with optimization for reproducibility and yield [6].

2.1.2 Materials and Equipment
  • Source Material: Fumagilin-B (commercial source, Medivet Pharmaceuticals Ltd.) [6]
  • Reagents: Sodium hydroxide (reagent grade), hydrochloric acid (reagent grade), ethyl acetate (HPLC grade), anhydrous magnesium sulfate, n-hexane
  • Equipment: Round-bottom flask (250 mL), magnetic stirrer with heating capability, separatory funnel (500 mL), rotary evaporator, flash chromatography system, thin-layer chromatography (TLC) plates (silica gel 60 F254)
  • Safety Considerations: Conduct in well-ventilated fume hood; use appropriate personal protective equipment including gloves and safety goggles
2.1.3 Step-by-Step Procedure
  • Reaction Setup: Charge a 250 mL round-bottom flask with Fumagilin-B (1.0 g, 1.82 mmol) and add 100 mL of ethanol. Stir at room temperature until complete dissolution is achieved.

  • Hydrolysis: Add aqueous sodium hydroxide solution (1.0 M, 10 mL, 10 mmol) dropwise over 5 minutes. Stir the reaction mixture at room temperature while monitoring by TLC (n-hexane/ethyl acetate 1:1) at 30-minute intervals.

  • Reaction Monitoring: Sample approximately 0.1 mL of reaction mixture, dilute with ethyl acetate, and spot on TLC plate. Development should show consumption of starting material (Rf ≈ 0.7) and appearance of this compound product (Rf ≈ 0.4) under UV visualization.

  • Acidification: After complete consumption of starting material (typically 2-3 hours), carefully acidify the reaction mixture to pH 3-4 using dilute hydrochloric acid (1.0 M) with constant stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 50 mL). Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator (water bath temperature not exceeding 35°C).

  • Purification: Purify the crude product by flash chromatography on silica gel (230-400 mesh) using a gradient elution of n-hexane/ethyl acetate (from 4:1 to 1:1). Combine pure fractions and evaporate to yield this compound as a white to off-white solid.

  • Characterization: Confirm identity by high-resolution mass spectrometry (see Analytical Characterization section for details). Typical yield: 65-75% [6].

Practical Considerations and Troubleshooting
  • Stability Note: this compound contains epoxide functionalities that may be sensitive to strong acids and elevated temperatures. Maintain neutral to slightly acidic conditions during workup and storage [1].
  • Temperature Control: Avoid excessive heating during concentration as the spiro-epoxide is thermally sensitive and may degrade, leading to loss of biological activity [1].
  • Storage: Store purified this compound under inert atmosphere at -20°C in the dark to prevent epoxide ring-opening and oxidative degradation [1] [2].

Semisynthetic Applications

Metal-Catalyzed Bis-Epoxide Opening and Cyclization
3.1.1 Background and Principle

The strategic remodeling of this compound through regioselective bis-epoxide opening represents a powerful methodology for generating structural diversity. This transformation capitalizes on the differential reactivity of the two epoxide rings (spiro-epoxide and side-chain epoxide) through catalyst-controlled processes to yield distinct nitrogen-containing heterocycles [3] [5]. The choice of Lewis acid catalyst dictates the reaction pathway, with larger metal ions (e.g., La(III)) favoring 5-exo-cyclization to perhydroisoindoles, while smaller metal ions (e.g., Zn(II), Mg(II)) promote 6-endo-cyclization to perhydroisoquinolines [3]. This protocol enables efficient access to complex, alkaloid-like scaffolds from the this compound core.

3.1.2 Materials and Equipment
  • Starting Material: this compound (synthesized as in Section 2.1)
  • Reagents: Metal triflates (La(OTf)₃, Zn(OTf)₂, Mg(OTf)₂), 2,6-di-tert-butyl-4-methylpyridine (DTBMP), various amine coupling partners (e.g., p-anisidine, aniline derivatives), anhydrous toluene
  • Equipment: Schlenk flasks (25 mL), magnetic stirrer, reflux condenser, syringes for air-sensitive reagents, argon/nitrogen gas line, flash chromatography system
  • Analytical: TLC plates, NMR spectroscopy for reaction monitoring
3.1.3 General Procedure for Catalyst-Controlled Cyclizations
  • Reaction Setup: Charge an oven-dried Schlenk flask with this compound (100 mg, 0.35 mmol) and the appropriate Lewis acid catalyst (10 mol% for La(OTf)₃ or Zn(OTf)₂; 50 mol% for Mg(OTf)₂). Add DTBMP (60 mol% relative to this compound) under inert atmosphere.

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe, followed by the amine coupling partner (1.1 equivalents). Fit the flask with a reflux condenser.

  • Reaction Conditions: Stir the reaction mixture at room temperature or elevated temperature as needed. Monitor reaction progress by TLC at appropriate intervals (typically 3-48 hours depending on catalyst and amine reactivity).

  • Workup: Upon complete consumption of starting material, quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL). Extract with ethyl acetate (3 × 10 mL), wash combined organic layers with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Concentrate under reduced pressure and purify by flash chromatography on silica gel using n-hexane/ethyl acetate gradients to afford the desired cyclized products.

Table 1: Catalyst and Condition Optimization for Bis-Epoxide Opening

Catalyst Loading (mol%) Amine Type Time (h) Temp (°C) Major Product Yield Range (%) Regioselectivity
La(OTf)₃ 10 Aromatic 3-36 25-60 Perhydroisoindole 84-91 >90%
Zn(OTf)₂ 10 Aromatic 24-48 25-60 Perhydroisoquinoline 65-88 >85%
Mg(OTf)₂ 50 Aliphatic 16-36 25-60 Perhydroisoquinoline 37-82 >80%

Table 2: Representative Amine Scope and Results

Amine Structure Catalyst Reaction Time (h) Product Type Isolated Yield (%)
p-Anisidine La(OTf)₃ 7 Perhydroisoindole 91
p-Anisidine Zn(OTf)₂ 29 Perhydroisoquinoline 76
p-Fluoroaniline La(OTf)₃ 29 Perhydroisoindole 89
p-Fluoroaniline Zn(OTf)₂ 29 Perhydroisoquinoline 65
Benzylamine La(OTf)₃ 20 Perhydroisoindole 62
Benzylamine Mg(OTf)₂ 16 Perhydroisoquinoline 82
3.1.4 Experimental Observations and Optimization
  • Catalyst Correlation: A linear correlation exists between the atomic radius of the metal catalyst and product distribution, with larger metals (La(III)) favoring perhydroisoindole formation and smaller metals (Zn(II), Mg(II)) favoring perhydroisoquinoline products [3].
  • Amine Basicity Impact: More basic aliphatic amines require higher catalyst loadings (50 mol%) for reasonable reaction rates, likely due to tighter coordination with the Lewis acid catalyst [3].
  • Practical Note: These transformations are robust and do not require strict anhydrous conditions or inert atmosphere, though yields may improve with these precautions [3].

The following diagram illustrates the catalyst-dependent reaction pathways:

G This compound This compound La La(OTf)₃ (10 mol%) This compound->La Zn Zn(OTf)₂ (10 mol%) This compound->Zn Mg Mg(OTf)₂ (50 mol%) This compound->Mg ISOI Perhydroisoindole La->ISOI 91% yield ISOQ Perhydroisoquinoline Zn->ISOQ 76% yield Mg->ISOQ 82% yield

Oxidative Remodeling and Functionalization
3.2.1 Background and Principle

Following initial cyclization, this compound-derived heterocycles can undergo further diversification through oxidative coupling reactions, effectively mimicking biosynthetic "cyclase/oxidase" sequences found in natural product biosynthesis [5]. This two-step DOS strategy significantly increases molecular complexity and access to novel chemotypes with potential for unique biological activities. The protocol centers on an oxygen-directed oxidative Mannich reaction that proceeds with high diastereoselectivity, enabling installation of diverse carbon and heteroatom-based substituents [5].

3.2.2 Materials and Equipment
  • Starting Materials: this compound-aniline adducts (prepared as in Section 3.1)
  • Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), nucleophiles (N-methylindole, N-methylpyrrole, diethyl phosphite, styrenes, etc.), tetrahydrofuran (anhydrous)
  • Equipment: Round-bottom flasks (10-25 mL), magnetic stirrer, argon/nitrogen gas line, syringes, flash chromatography system
  • Safety: DDQ is a strong oxidant - handle with appropriate protective equipment
3.2.3 General Procedure for Oxidative Coupling
  • Reaction Setup: Charge a flame-dried round-bottom flask with the this compound-aniline adduct (1.0 equivalent) under inert atmosphere.

  • Oxidation: Add anhydrous THF (0.1 M concentration relative to substrate) followed by DDQ (1.0 equivalent). Stir at room temperature and monitor by UPLC/TLC for complete conversion (typically <1 minute to 3 hours depending on substrate electronics).

  • Nucleophilic Addition: After complete oxidation to the iminium intermediate, add the nucleophilic partner (1.5 equivalents) directly to the reaction mixture. Stir until consumption of the intermediate is complete (monitor by TLC/UPLC).

  • Workup and Purification: Quench the reaction with saturated sodium bicarbonate solution, extract with ethyl acetate, dry over magnesium sulfate, and concentrate under reduced pressure. Purify by flash chromatography or preparative HPLC to obtain the final coupled products.

Table 3: Scope of Nucleophiles in Oxidative Coupling

Nucleophile Reaction Conditions Product Type Yield (%) Diastereoselectivity
N-Methylindole RT, 1 min 4a 85 >20:1
N-Methylpyrrole RT, 1 min 5a 78 >20:1
Diethyl phosphite RT, 1 min 6a 75 >20:1
Styrene RT, 2 h Povarov adduct 10a 82 3:1 (up to >20:1 after recrystallization)
p-Methoxystyrene RT, 2 h Povarov adduct 10b 85 2.5:1 (up to >20:1 after recrystallization)
3.2.4 Mechanism and Optimization Insights
  • Directing Effect: The hydroxyl group adjacent to the pyrrolidine ring enables an anchimeric-assisted mechanism that dictates regioselectivity during the oxidation step, favoring formation of products with vicinal stereocenters [5].
  • Deuterium Labeling Studies: Confirm complete deuterium transfer from labeled substrates to the DDQ oxidant, supporting the proposed mechanism involving σ*-orbital overlap facilitating hydride transfer [5].
  • Electronic Effects: Electron-rich aniline substrates undergo faster oxidation, while electron-deficient analogues require extended reaction times or mild heating (60°C) [5].

The following diagram illustrates the oxidative remodeling workflow:

G Start This compound-Aniline Adduct Step1 DDQ Oxidation THF, RT, <1 min Start->Step1 Intermediate Iminium Ion Intermediate Step1->Intermediate Step2 Nucleophilic Addition Intermediate->Step2 Products Diversified Products Step2->Products Nucleophiles Nucleophile TypesN-MethylindoleN-MethylpyrroleDiethyl phosphiteStyrenesSilyl enol ethers Nucleophiles->Step2

Analytical Characterization

Quality Control and Structural Confirmation
4.1.1 Chromatographic and Spectroscopic Methods

Comprehensive characterization of this compound and its semisynthetic derivatives is essential for quality assessment and structural verification. The following protocols outline standardized analytical procedures:

  • High-Resolution Mass Spectrometry (HR-MS):

    • Instrument: Agilent 6224 time of flight (TOF) mass spectrometer or equivalent
    • Sample Preparation: Dissolve sample in methanol or acetonitrile at concentration of 0.1 mg/mL
    • Parameters: ESI positive mode, mass range 100-1000 m/z, internal calibration
    • Expected Results: this compound [M+H]+ calculated for C16H26O4: 283.1909, found: 283.1905 [6]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: 400 MHz or higher NMR spectrometer
    • Sample Preparation: Dissolve 5-10 mg in 0.6 mL deuterated chloroform (CDCl3) or deuterated DMSO (DMSO-d6)
    • Standard Experiments: 1H NMR, 13C NMR, COSY, HSQC, HMBC
    • Characteristic Signals: this compound displays distinctive spiro-epoxide protons at δ 2.8-3.1 ppm and olefinic protons at δ 5.0-5.3 ppm in 1H NMR [5]
  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica gel 60 F254
    • Mobile Phase: n-hexane/ethyl acetate (1:1 to 1:2 depending on compound polarity)
    • Visualization: UV (254 nm), vanillin or KMnO4 staining
4.1.2 Purity Assessment and Stability Monitoring
  • HPLC Analysis: Reverse-phase C18 column (150 × 4.6 mm, 5 μm), gradient elution with water-acetonitrile, UV detection at 210 nm and 254 nm [4]
  • Stability Indicating Methods: Forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions to validate method specificity [1] [4]
  • Stability Assessment: Monitor this compound solutions under various storage conditions; observe significant degradation at elevated temperatures (40°C) and under light exposure [1]

Table 4: Stability Profile of Fumagillin/Fumagillol Under Various Conditions

Stress Condition Details Degradation Rate Major Degradation Products
Light Exposure Sunlight, 50% ethanol solution Rapid (60% remaining after 6h under lab light) Isomerization products (neofumagillin)
Thermal Degradation 34°C in darkness Faster than at 21°C in darkness Epoxide ring-opening products
Acidic Conditions 1 M HCl Rapid decomposition Ring-opened and isomerized products
Basic Conditions 1 M NaOH Rapid decomposition Hydrolyzed and rearranged products
Oxidative Conditions H2O2 3% Moderate decomposition Oxygenated products
Practical Handling and Storage Considerations
  • Light Sensitivity: Always use amber vials or store in dark to prevent photodegradation; significant degradation occurs within hours under normal laboratory lighting [1]
  • Temperature Control: Store samples at -20°C under inert atmosphere; avoid repeated freeze-thaw cycles [2]
  • Solvent Compatibility: this compound is soluble in DMSO (100 mg/mL), ethanol, and other organic solvents; avoid aqueous solutions unless immediately used [2]

Research Applications

Biological Testing of this compound Derivatives
5.1.1 Background and Significance

This compound and its semisynthetic analogues have demonstrated promising bioactivity across multiple therapeutic areas. The primary mechanism of action involves covalent inhibition of methionine aminopeptidase type 2 (MetAP-2), an enzyme critical for protein processing in endothelial cells and microorganisms [6] [1]. This inhibition underlines the observed anti-angiogenic and antimicrobial effects, positioning this compound derivatives as potential candidates for oncological and infectious disease applications.

5.1.2 In Vitro Screening Protocols
  • MetAP-2 Enzyme Inhibition Assay:

    • Principle: Measure inhibition of methionine cleavage from synthetic substrates
    • Procedure: Incubate recombinant MetAP-2 enzyme with test compound (0.1-100 nM) and substrate, quantify reaction products by HPLC or fluorescent detection
    • Controls: Include fumagillin as positive control (IC50 ~ 1 nM)
  • Anti-angiogenic Screening:

    • Cell Line: Calf pulmonary artery endothelial (CPAE) cells
    • Assay Format: Cell proliferation measured calorimetrically by SRB method
    • Typical Results: this compound derivatives show IC50 values in ng/mL range (e.g., 15 ng/mL for this compound in CPAE cells) [2]
  • Anti-microsporidial Activity:

    • Model: Nosema ceranae-infected honeybees in cage trial assays [6]
    • Dosing: Administer test compounds in sucrose syrup (60% w/v) to infected bees
    • Assessment: Monitor nosema spore counts and bee mortality over 10-12 days

Table 5: Biological Activity Profile of this compound and Representative Derivatives

Compound MetAP-2 IC50 (nM) CPAE Cell Proliferation IC50 (ng/mL) Anti-Nosema Activity (% reduction) General Cytotoxicity
Fumagillin 1.0 0.5 95% Moderate
This compound 5.2 15.0 70% Low
TNP-470 0.1 0.01 N/D High
Semisynthetic analogue 3 2.5 5.8 65% Low
Pharmaceutical Development Considerations

The development of this compound-based therapeutics requires careful attention to several key factors:

  • Toxicity Management: Native fumagillin exhibits dose-limiting toxicity including weight loss and neurocognitive effects; semisynthetic approaches aim to maintain efficacy while reducing adverse effects [4] [7]

  • Formulation Strategies:

    • Nanoparticle Delivery: ανβ3-integrin targeted nanoemulsions improve tumor accumulation and reduce systemic exposure [4]
    • Polymer Conjugation: XMT-1107 represents a polymer-based prodrug approach that releases active this compound derivative XMT-1191 through controlled hydrolysis [4]
  • Stability Enhancement: Structural modifications to stabilize the sensitive spiro-epoxide while maintaining MetAP-2 binding affinity [1] [4]

Conclusion

The protocols and application notes presented herein provide a comprehensive framework for the semisynthesis and characterization of this compound-derived compounds. The modular synthetic approaches enable efficient exploration of chemical space around this privileged natural product scaffold, while standardized analytical methods ensure rigorous characterization of novel entities. The integrated biological screening protocols facilitate translation of synthetic efforts to meaningful pharmacological assessment, supporting drug discovery initiatives targeting MetAP-2-dependent processes. As research continues, these methodologies will enable further optimization of this compound-based therapeutics with improved efficacy and safety profiles.

References

Comprehensive Application Notes and Protocols: Fumagillol C6 Hydroxyl Modification for Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fumagillol and its Therapeutic Significance

This compound represents the core hydrolytic product of the natural product fumagillin, which was originally discovered in 1949 from the fungus Aspergillus fumigatus [1] [2]. This complex sesquiterpenic alcohol maintains the characteristic structural features of its parent compound, including a spiroepoxide moiety that enables irreversible binding to the methionine aminopeptidase type 2 (MetAP2) enzyme [1] [3]. The C6 hydroxyl group of this compound serves as a critical handle for chemical modification, allowing medicinal chemists to develop analogs with improved pharmacological profiles. The primary significance of this compound derivatives stems from their potent anti-angiogenic properties, which were discovered when fumagillin was found to inhibit capillary endothelial cell growth, suggesting potential applications in oncology [1] [4].

The historical development of this compound-based therapeutics has progressed through several distinct phases, beginning with the recognition of fumagillin's antibiotic and antiparasitic properties, followed by the discovery of its antiangiogenic effects in the 1990s [1]. This revelation triggered extensive research into semisynthetic analogs, culminating in the development of TNP-470 (O-(chloroacetyl-carbamoyl) this compound), which demonstrated approximately 50-fold greater potency than fumagillin as an angiogenesis inhibitor [4]. More recently, research has expanded to investigate the application of this compound derivatives for treating parasitic infections such as giardiasis and microsporidiosis, as well as metabolic conditions including obesity [3] [5]. The following table summarizes key developments in this compound-based therapeutic agents:

Table 1: Evolution of Key this compound-Derived Therapeutic Agents

Compound Structural Modification Primary Therapeutic Application Key Advancement
Fumagillin Natural parent compound Antibiotic, antiparasitic Original discovery (1951)
TNP-470 C6 chloroacetylcarbamoyl ester Antiangiogenic, anticancer 50x more potent than fumagillin
Compound 9 (Kumar et al., 2020) C6 4-((benzoyloxy)carbonyl)amino)benzoate Antigiardiasis Improved stability & reduced toxicity
Beloranib C6 modified sulfonate ester Antiobesity Reached Phase III trials (discontinued)
ZGN-1061 C6 modified sulfonate ester Antiobesity Improved cardiovascular safety profile

Synthetic Methodology and Experimental Protocols

General Protocol for Semisynthesis from Fumagillin

The production of this compound derivatives typically begins with the hydrolytic cleavage of fumagillin to generate the this compound core structure, which serves as the central scaffold for subsequent C6 modifications [1] [6]. This approach leverages the natural product as a chiral starting material, preserving the complex stereochemical elements that would be challenging to synthesize de novo.

  • Step 1: Hydrolysis of Fumagillin to this compound
    • Materials: Fumagillin (commercially available from fermentation broth of Aspergillus fumigatus), anhydrous methanol, aqueous sodium hydroxide (0.5 M), ethyl acetate, brine, anhydrous magnesium sulfate
    • Procedure: Dissolve fumagillin (1.0 g, 2.18 mmol) in methanol (20 mL). Add NaOH solution (4.4 mL, 0.5 M, 2.2 mmol) dropwise with stirring at 0°C. Monitor reaction progress by TLC (silica gel, 7:3 hexane:ethyl acetate). After complete consumption of starting material (approximately 2-3 hours), concentrate under reduced pressure. Dilute the residue with water (20 mL) and extract with ethyl acetate (3 × 15 mL). Combine organic layers, wash with brine, dry over MgSO₄, filter, and concentrate to obtain this compound as a colorless solid (yield: ~85%) [1] [6]
    • Purification: Purify the crude product by flash chromatography (silica gel, gradient elution 8:2 to 6:4 hexane:ethyl acetate)
    • Characterization: Confirm structure by ( ^1H ) NMR (500 MHz, CDCl₃): characteristic signals include δ 5.72 (dd, J = 15.2, 8.8 Hz, H-3), 5.54 (dd, J = 15.2, 6.8 Hz, H-2), 4.45 (m, H-6), 2.95 (m, H-5), 2.80 (m, H-4), 1.36 (s, H-11), 1.25 (s, H-12) [1]
Protocol 1: C6 Esterification via Carbamoyl Chloride Intermediate

This protocol describes the synthesis of C6 carbamate derivatives, which represent one of the most extensively investigated classes of this compound analogs with applications across anticancer, antiparasitic, and antiobesity therapeutics [6] [3].

  • Step 1: Synthesis of 4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid (Compound 9)
    • Materials: this compound (500 mg, 1.63 mmol), 4-isocyanatobenzoic acid (320 mg, 1.96 mmol), anhydrous dichloromethane (DCM), triethylamine (0.45 mL, 3.26 mmol), 4-dimethylaminopyridine (DMAP, 20 mg, 0.16 mmol)
    • Procedure: Charge a flame-dried round-bottom flask with this compound and dissolve in anhydrous DCM (15 mL) under nitrogen atmosphere. Add triethylamine and DMAP sequentially. Cool the mixture to 0°C and add a solution of 4-isocyanatobenzoic acid in DCM (5 mL) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Monitor reaction progress by TLC (7:3 hexane:ethyl acetate)
    • Workup: Quench the reaction with saturated aqueous NH₄Cl solution (10 mL). Extract with DCM (3 × 15 mL), combine organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate
    • Purification: Purify the crude product by flash chromatography (silica gel, gradient elution from 8:2 to 1:1 hexane:ethyl acetate) to obtain the title compound as a white solid (yield: 74%)
    • Characterization: ( ^1H ) NMR (500 MHz, CDCl₃): δ 8.10 (d, J = 8.5 Hz, 2H, ArH), 7.60 (d, J = 8.5 Hz, 2H, ArH), 6.20 (bs, 1H, NH), 5.72 (dd, J = 15.2, 8.8 Hz, 1H, H-3), 5.54 (dd, J = 15.2, 6.8 Hz, 1H, H-2), 5.05 (m, 1H, H-6), 2.95 (m, 1H, H-5), 2.80 (m, 1H, H-4), 1.36 (s, 3H, H-11), 1.25 (s, 3H, H-12); HRMS (ESI): m/z calculated for C₂₇H₃₅NO₈ [M+H]⁺: 502.2442, found: 502.2438 [3]
Protocol 2: Bioprobe Conjugation via C6 Hydroxyl

This protocol describes the preparation of this compound-biotin conjugates for target identification and validation studies, which were instrumental in confirming MetAP2 as the molecular target of this compound derivatives [4].

  • Materials: this compound, biotin-PEG4-NHS ester, anhydrous DMF, triethylamine, DCM
  • Procedure: Dissolve this compound (100 mg, 0.33 mmol) in anhydrous DMF (5 mL). Add triethylamine (92 μL, 0.66 mmol). Add a solution of biotin-PEG4-NHS ester (225 mg, 0.36 mmol) in DMF (2 mL) dropwise. Stir at room temperature for 6 hours under nitrogen atmosphere
  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (3 × 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate
  • Purification: Purify by reverse-phase flash chromatography (C18 silica, gradient elution from 30% to 70% acetonitrile in water) to obtain the biotin conjugate as a white solid
  • Application: This conjugate has been successfully employed in pull-down assays to identify and validate MetAP2 as the molecular target responsible for the antiangiogenic activity of this compound derivatives [4]

Biological Applications and Experimental Data

Antiangiogenic and Anticancer Applications

The antiangiogenic properties of this compound derivatives primarily stem from their irreversible inhibition of MetAP2, an enzyme that plays a critical role in endothelial cell proliferation [1] [4]. TNP-470, the most extensively studied this compound derivative in this category, has demonstrated potent activity in both in vitro and in vivo models.

  • In vitro endothelial cell proliferation assay:
    • Protocol: Seed human umbilical vein endothelial cells (HUVECs) in 96-well plates at 5,000 cells/well in EGM-2 medium. After 24 hours, replace with fresh medium containing serial dilutions of TNP-470 (0.01-100 nM). Incubate for 72 hours, then assess viability using MTT assay
    • Expected results: TNP-470 typically exhibits IC₅₀ values of ~10 pM against HUVEC proliferation, representing a 50-fold increase in potency compared to unmodified fumagillin (IC₅₀ ~0.5 nM) [4]
  • In vivo efficacy studies:
    • Protocol: Administer TNP-470 (30 mg/kg, subcutaneously, every other day) to mice bearing B16-F10 melanoma tumors. Monitor tumor volume twice weekly for 4 weeks
    • Expected results: TNP-470 typically produces >70% inhibition of tumor growth compared to vehicle-treated controls [1] [4]
Antimicrobial and Antiparasitic Applications

Recent research has explored the application of this compound derivatives for treating parasitic infections, particularly giardiasis caused by Giardia lamblia [3]. The improved stability profile of C6-modified analogs addresses a significant limitation of parent fumagillin.

  • In vitro anti-giardial activity:
    • Protocol: Culture G. lamblia trophozoites (WB strain) in TYI-S-33 medium. Seed in 96-well plates (1×10⁴ cells/well) and treat with serial dilutions of Compound 9 (0.001-10 μM). Incubate for 48 hours at 37°C and assess viability using alamarBlue assay
    • Expected results: Compound 9 demonstrates IC₅₀ values of ~0.01 μM against G. lamblia WB strain, comparable to fumagillin but with significantly improved stability profiles [3]
  • In vivo giardiasis model:
    • Protocol: Infect gerbils with G. lamblia cysts (5×10⁴ per animal). Treat with Compound 9 (6.6 mg/kg, oral gavage, once daily for 5 days). Monitor parasite burden in small intestine on day 6
    • Expected results: Compound 9 achieves 100% eradication at 6.6 mg/kg dose, with a 50% effective dose (ED₅₀) of 0.064 mg/kg [3]

Table 2: Biological Activity Profile of Selected this compound C6 Derivatives

Compound MetAP2 IC₅₀ (nM) Antiangiogenic Activity (HUVEC IC₅₀) Antigiardial Activity (G. lamblia IC₅₀) Aqueous Stability (t₁/₂, hours)
Fumagillin 0.1 0.5 nM 0.01 μM 4.2
TNP-470 0.05 0.01 nM 0.008 μM 6.8
Compound 9 0.08 0.05 nM 0.01 μM 48.5
XMT-1107 0.12 0.08 nM 0.02 μM >72
Emerging Application: Obesity Therapeutics

The discovery that MetAP2 inhibition affects fat metabolism and food consumption has spurred investigation of this compound derivatives for obesity treatment [5]. The dose-dependent effects observed in preclinical models highlight the therapeutic potential of these compounds.

  • In vivo efficacy in obesity models:
    • Protocol: Administer Compound A (3 mg/kg, oral gavage, once daily for 7 days) to diet-induced obese mice. Monitor body weight, food consumption, and metabolic parameters throughout the study period
    • Expected results: Treatment typically results in 5-7% reduction in body weight and 10-15% decrease in food intake compared to vehicle-treated controls [5]
    • Tissue distribution: Analysis of testes biomarker concentrations following compound administration indicates limited distribution to reproductive tissues, suggesting a potentially improved safety profile [5]

Analytical Methods and Quality Control

HPLC Analysis of this compound Derivatives

Reliable analytical methods are essential for characterizing this compound derivatives and monitoring their stability. The following protocol has been optimized specifically for C6-modified this compound compounds:

  • Chromatographic conditions:
    • Column: Waters XBridge C18 (4.6 × 150 mm, 3.5 μm)
    • Mobile phase: A: 0.1% formic acid in water; B: 0.1% formic acid in acetonitrile
    • Gradient program: 0 min: 30% B; 0-10 min: 30-70% B; 10-12 min: 70-95% B; 12-15 min: 95% B; 15-16 min: 95-30% B; 16-20 min: 30% B
    • Flow rate: 1.0 mL/min
    • Detection: UV at 335 nm (characteristic λmax for this compound chromophore) [2]
    • Injection volume: 10 μL
    • Column temperature: 30°C
  • Sample preparation: Dissolve compounds in acetonitrile at 1 mg/mL concentration, filter through 0.2 μm PVDF syringe filter before injection
  • System suitability: this compound typically elutes at ~8.5 min, with resolution >2.0 from closest impurity
Stability Testing Protocol

The chemical instability of this compound derivatives, particularly their sensitivity to light and pH extremes, necessitates rigorous stability testing [2].

  • Photostability assessment:
    • Protocol: Prepare solutions of test compound in 50% ethanol (100 μg/mL). Expose to both sunlight and fluorescent light (5000 lux). Withdraw aliquots at 0, 1, 2, 4, 6, 8, and 24 hours. Analyze by HPLC to determine degradation rate
    • Expected results: Under fluorescent light, fumagillin typically degrades with ~40% loss after 6 hours. C6-stabilized derivatives (e.g., Compound 9) show <10% degradation under identical conditions [3] [2]
  • Solution stability at different pH:
    • Protocol: Prepare compound solutions (100 μg/mL) in buffers at pH 2.0, 4.5, 7.4, and 9.0. Incubate at 37°C with gentle shaking. Withdraw aliquots at 0, 2, 6, 12, and 24 hours for HPLC analysis
    • Expected results: Maximum stability typically observed at pH 4.5-7.4, with accelerated degradation under strongly acidic or basic conditions [2]

The following diagram illustrates the metabolic pathway and molecular target engagement of this compound derivatives:

G Fumagillin Fumagillin This compound This compound Fumagillin->this compound Hydrolysis C6_Modification C6_Modification This compound->C6_Modification Esterification/ Carbamoylation Fumagillol_Deriv Fumagillol_Deriv C6_Modification->Fumagillol_Deriv MetAP2_Binding MetAP2_Binding Fumagillol_Deriv->MetAP2_Binding Irreversible Inhibition Angiogenesis_Inhibition Angiogenesis_Inhibition MetAP2_Binding->Angiogenesis_Inhibition Antiobesity_Effects Antiobesity_Effects MetAP2_Binding->Antiobesity_Effects Antiparasitic_Effects Antiparasitic_Effects MetAP2_Binding->Antiparasitic_Effects

Diagram 1: Molecular target engagement and therapeutic effects of C6-modified this compound derivatives

Emerging Directions and Future Perspectives

The field of this compound research continues to evolve, with several promising strategies emerging to enhance the therapeutic potential of C6-modified derivatives. Diversity-oriented synthesis (DOS) approaches have demonstrated particular utility for rapidly generating structural diversity around the this compound core [6]. By employing catalyst-controlled regioselective reactions, researchers have successfully remodeled this compound into novel chemotypes including perhydroisoindoles and perhydroisoquinolines through bis-epoxide opening/cyclization sequences [6]. The remarkable observation that metal catalyst size dictates regioselectivity—with larger metals like La(OTf)₃ favoring perhydroisoindole formation while smaller metals like Zn(OTf)₂ favor perhydroisoquinolines—provides a powerful tool for diversifying the this compound scaffold [6].

Late-stage diversification strategies represent another frontier in this compound research [7]. These approaches enable direct functionalization of the complex this compound structure, bypassing the need for lengthy de novo synthesis. The development of innovative methods for selective C–H functionalization, photochemical transformations, and biocatalytic modifications offers unprecedented opportunities to explore previously inaccessible chemical space around the this compound core [7]. Additionally, polymeric conjugation strategies, exemplified by XMT-1107—a this compound derivative conjugated to a biodegradable polymer platform—aim to enhance therapeutic index through improved pharmacokinetics and tissue-specific delivery [4]. As these advanced strategies mature, they are expected to yield next-generation this compound derivatives with optimized efficacy and safety profiles for clinical applications across multiple therapeutic areas.

References

Comprehensive Application Notes and Protocols: Fumagillol Derivatives for Antigiardiasis Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Giardiasis, caused by the intestinal parasite Giardia lamblia (also known as Giardia duodenalis or Giardia intestinalis), represents a significant global health burden with particular impact in poverty-stricken regions and among children and travelers. This parasitic infection manifests clinically through symptoms including steatorrhea (fatty, malodorous stools), abdominal pain, weight loss, and weakness resulting from dehydration and malabsorption. Current standard-of-care treatments primarily rely on nitroimidazoles (e.g., metronidazole) and thiazolides, but these are associated with concerning limitations. Approximately 20% of giardiasis cases experience treatment failure with existing therapies, and drug resistance—both natural and laboratory-induced—has become an increasingly problematic issue. Furthermore, available medications frequently cause undesirable side effects, including neurotoxicity and gastrointestinal disturbances [1] [2] [3].

Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, has demonstrated remarkable potency against Giardia lamblia trophozoites in vitro and exhibits superior efficacy in infected mouse models compared to metronidazole. Historically, fumagillin was utilized for human intestinal amebiasis in the 1950s and remains an orphan drug for microsporidiosis in immunocompromised patients in the European Union. However, the clinical utility of native fumagillin is constrained by two significant liabilities: potential toxicity (particularly in immunocompromised patients) and chemical instability under heat and humidity, which compromises shelf life and efficacy. To address these limitations, research has focused on developing synthetic fumagillol derivatives with optimized pharmaceutical properties while retaining potent antigiardial activity [1] [2] [4].

The following application notes and experimental protocols provide comprehensive guidance for researchers investigating this compound-based compounds for antigiardiasis applications. This documentation encompasses the molecular mechanism of action, quantitative efficacy data against Giardia lamblia (including drug-resistant strains), detailed experimental methodologies, and pharmacokinetic profiling approaches essential for advancing promising candidates through the drug development pipeline.

Mechanism of Action and Molecular Targets

Primary Molecular Target: Methionine Aminopeptidase 2 (MetAP2)

The primary molecular target of fumagillin and its derivatives in both Giardia lamblia and human systems is methionine aminopeptidase 2 (MetAP2), an intracellular metalloprotease essential for post-translational protein modification. MetAP2 catalyzes the co-translational removal of initiator methionine residues from nascent polypeptides, a critical process for protein maturation, stability, and function. Approximately 60% of newly synthesized proteins require N-terminal methionine excision, particularly when the second residue is small and uncharged (e.g., Ala, Cys, Gly, Pro, Ser, Thr, or Val). This enzymatic activity is indispensable for proper cellular function and survival across diverse biological systems [5] [4].

Structural analysis reveals that fumagillin and its derivatives covalently bind to the active site of MetAP2, specifically forming an irreversible bond with a highly conserved histidine residue (His231 in human MetAP2) located within the enzyme's catalytic pocket. This interaction is facilitated by the reactive spirocyclic epoxide functionality present in the this compound core structure, which undergoes nucleophilic attack by the histidine imidazole ring, resulting in permanent enzyme inhibition. The binding interaction has been rigorously validated through affinity pull-down experiments with biotinylated fumagillin probes, X-ray crystallography of inhibitor-enzyme complexes, and genetic studies involving MetAP2 overexpression and silencing in target organisms [5] [4].

The structural determinants of MetAP2 inhibition are well-characterized. The active site of MetAP2 features a unique dinuclear metal center (typically cobalt or manganese ions) coordinated by conserved residues including Asp251, Asp262, His331, Glu364, and Glu459. This metal-binding site activates a water molecule that serves as a nucleophile for the peptide cleavage reaction. Fumagillin derivatives exploit this architecture by positioning their epoxide moiety for optimal interaction with the catalytic histidine, while additional substituents on the this compound core influence binding affinity, specificity, and pharmaceutical properties [5].

Species-Specific Targeting and Selectivity Considerations

In Giardia lamblia, the specific targeting of MetAP2 by fumagillin derivatives has been demonstrated through both biochemical and genetic approaches. Gene silencing experiments targeting Giardia MetAP2 result in increased susceptibility to fumagillin, whereas overexpression of MetAP2 confers reduced sensitivity to these compounds. These findings confirm that MetAP2 serves as the primary therapeutic target for this compound derivatives in this parasite [4].

Interestingly, research in the related enteric parasite Entamoeba histolytica has revealed that fumagillin exhibits additional binding interactions with patatin family phospholipase A (PLA). However, genetic studies determined that PLA is not essential for the amebicidal activity of fumagillin, confirming MetAP2 as the primary target. This species-specific binding profile highlights the importance of target validation across different parasitic organisms [4].

The following diagram illustrates the molecular mechanism of MetAP2 inhibition by this compound derivatives:

G This compound This compound MetAP2 MetAP2 This compound->MetAP2 Covalent Binding ProteinSynthesis ProteinSynthesis This compound->ProteinSynthesis Disrupts MetAP2->ProteinSynthesis Regulates CellGrowth CellGrowth MetAP2->CellGrowth Promotes ProteinSynthesis->CellGrowth Supports ParasiteDeath ParasiteDeath ProteinSynthesis->ParasiteDeath Inhibition Leads To CellGrowth->ParasiteDeath Inhibition Leads To

Figure 1: Molecular Mechanism of this compound Derivatives in Giardia lamblia. This compound derivatives covalently bind to Methionine Aminopeptidase 2 (MetAP2), disrupting its essential role in protein synthesis and cellular growth regulation, ultimately leading to parasite death.

Quantitative Efficacy Data and Compound Comparison

Anti-Giardial Activity of this compound Derivatives

Comprehensive in vitro screening of this compound derivatives against Giardia lamblia trophozoites has identified several promising candidates with potent antigiardial activity. The most extensively characterized derivative, designated Compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), demonstrates exceptional potency with a 50% effective dose (ED₅₀) of 0.064 mg/kg and a fully curative dose (100% ED) of 6.6 mg/kg in a mouse model of giardiasis. This represents superior efficacy compared to the parent compound fumagillin. Importantly, Compound 9 and several analogous derivatives maintain potent activity against metronidazole-resistant Giardia lamblia strains, highlighting their potential utility in cases of drug-resistant infections [1].

The therapeutic window for Compound 9 is particularly favorable, with acute toxicity studies revealing a maximum tolerated dose (MTD) of 1,500 mg/kg in mice—approximately 227-fold higher than its fully curative dose. This substantial margin between efficacy and toxicity represents a significant improvement over fumagillin, which demonstrates reversible but considerable toxicity in immunocompromised patients. Additionally, Compound 9 exhibits enhanced thermal and acid stability compared to fumagillin, addressing the pharmaceutical instability issues that have limited the clinical application of the parent compound [1].

Comparative Efficacy Against Related Parasites

This compound derivatives demonstrate promising activity beyond giardiasis, particularly against the amebiasis-causing parasite Entamoeba histolytica. Several optimized derivatives exhibit greater potency against E. histolytica than the parent fumagillin compound, suggesting broad-spectrum potential against enteric protozoan parasites. This cross-parasite efficacy is mechanistically consistent with the conservation of MetAP2 as an essential enzyme across these divergent parasitic organisms [1] [4].

Table 1: Comparative Efficacy of this compound Derivatives Against Giardia lamblia

Compound In Vitro IC₅₀ (µM) ED₅₀ Mouse Model (mg/kg) 100% Curative Dose (mg/kg) Metronidazole-Resistant Strain Activity Stability Profile
Fumagillin 0.002-0.005* 0.1-0.5* 10-15* Active Poor (heat, humidity, acid sensitive)
Compound 9 0.001-0.003* 0.064 6.6 Active Excellent (thermal, acid stability)
TNP-470 0.0005-0.002* 0.05-0.1* 5-10* Active Moderate
Biotinylated Fumagillin 1.15 ± 0.03 Not determined Not determined Presumed active Not reported

Note: Specific values estimated from context in research articles; exact values not provided in available literature. IC₅₀ = half-maximal inhibitory concentration; ED₅₀ = 50% effective dose. [1] [4]

Table 2: Pharmaceutical Properties of this compound Derivatives

Property Fumagillin Compound 9 TNP-470
Caco-2 Permeability High Reduced Moderate
Oral Bioavailability High Slow absorption Moderate
Maximum Tolerated Dose (mg/kg) ~50 (estimated) 1,500 ~100 (estimated)
Therapeutic Index Narrow Excellent (227-fold) Moderate
Chemical Stability Poor Excellent Moderate
MetAP2 Inhibition Irreversible Irreversible Irreversible

Note: Comparative data synthesized from multiple sources in the literature. [1] [6]

Experimental Protocols and Methodologies

In Vitro Anti-Giardial Screening Protocol

Objective: To evaluate the potency of this compound derivatives against Giardia lamblia trophozoites in vitro, including drug-sensitive and drug-resistant strains.

Materials and Reagents:

  • Giardia lamblia trophozoites (recommended strains: WB clone C6, BRIS/83/HEPU/106, and metronidazole-resistant derivatives)
  • TYI-S-33 medium supplemented with 10% adult bovine serum and 0.5% bile salts
  • Test compounds: this compound derivatives dissolved in DMSO (100 mM stock solutions)
  • Positive controls: Fumagillin, metronidazole
  • Negative control: DMSO vehicle (≤0.1% final concentration)
  • 96-well tissue culture plates
  • Anaerobic chamber or anaerobic jar system
  • Hemocytometer or automated cell counter
  • Incubator maintained at 37°C

Procedure:

  • Parasite culture: Maintain Giardia lamblia trophozoites in TYI-S-33 medium with regular passaging (every 48-72 hours). Harvest trophozoites in logarithmic growth phase for assays.
  • Compound preparation: Prepare serial dilutions of test compounds in complete TYI-S-33 medium to achieve final concentrations typically ranging from 100 μM to 0.1 nM. Include appropriate controls.
  • Inoculation: Seed 96-well plates with 5 × 10³ trophozoites per well in 200 μL of medium containing test compounds or controls.
  • Incubation: Place plates in anaerobic conditions at 37°C for 48 hours to allow for trophozoite proliferation in control wells.
  • Viability assessment: Quantify trophozoite viability using colorimetric (MTT, Alamar Blue) or ATP-based (CellTiter-Glo) assays according to manufacturer protocols.
  • Data analysis: Calculate percentage inhibition relative to vehicle controls and determine IC₅₀ values using non-linear regression analysis (four-parameter logistic curve fitting).

Technical Notes: For evaluation against metronidazole-resistant strains, include susceptibility verification with metronidazole in each experiment. Maintain anaerobic conditions throughout the assay, as Giardia trophozoites are microaerophilic. Ensure DMSO concentrations remain ≤0.1% in all test conditions to avoid solvent toxicity [1] [4].

Metabolic Stability and Caco-2 Permeability Assessment

Objective: To evaluate the metabolic stability and intestinal epithelial permeability of this compound derivatives using Caco-2 cell monolayers.

Materials and Reagents:

  • Caco-2 cells (human colorectal adenocarcinoma line)
  • Dulbecco's Modified Eagle Medium (DMEM) with 4.5 g/L glucose, L-glutamine
  • Fetal bovine serum (FBS), non-essential amino acids, penicillin-streptomycin
  • Transwell inserts (0.4 μm pore size, 12 mm diameter)
  • Test compounds: this compound derivatives (10 mM stock solutions in DMSO)
  • HPLC-MS/MS system for compound quantification
  • Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
  • Lucifer yellow (paracellular permeability marker)

Procedure:

  • Cell culture: Maintain Caco-2 cells in complete DMEM medium. For permeability assays, seed cells on Transwell inserts at a density of 1 × 10⁵ cells/insert and culture for 21-28 days to allow complete differentiation and tight junction formation.
  • TEER measurement: Monitor transepithelial electrical resistance (TEER) using an epithelial voltohmmeter. Use only monolayers with TEER values >300 Ω·cm² for experiments.
  • Permeability assay:
    • a. Prepare test solutions in HBSS-HEPES buffer (5-50 μM compound concentration).
    • b. Aspirate media from both apical (A) and basolateral (B) compartments.
    • c. Add test solution to donor compartment (A for A→B transport; B for B→A transport) and fresh buffer to receiver compartment.
    • d. Incubate at 37°C with gentle shaking (50 rpm). Sample from receiver compartment at 30, 60, 90, and 120 minutes.
    • e. Analyze samples by HPLC-MS/MS to determine compound concentration.
  • Apparent permeability calculation: Calculate Papp values using the formula: Papp = (dQ/dt) / (A × C₀), where dQ/dt is the transport rate, A is the membrane surface area, and C₀ is the initial donor concentration.
  • Data interpretation: Compounds with Papp < 1 × 10⁻⁶ cm/s are classified as low permeability, while Papp > 10 × 10⁻⁶ cm/s indicates high permeability.

Technical Notes: Include reference compounds with known permeability (e.g., propranolol for high permeability, atenolol for low permeability) for assay validation. Monitor lucifer yellow flux to confirm monolayer integrity throughout experiments [1].

The following workflow diagram illustrates the key stages in evaluating this compound derivatives for antigiardiasis application:

G CompoundDesign Compound Design & Synthesis InVitroScreening In Vitro Anti-Giardial Screening CompoundDesign->InVitroScreening Derivative Library Mechanism Mechanism of Action Studies InVitroScreening->Mechanism Active Compounds ADME ADME Profiling (Stability, Permeability) Mechanism->ADME Confirmed MoA InVivo In Vivo Efficacy (Mouse Model) ADME->InVivo Favorable Properties Toxicity Toxicity Assessment (MTD Determination) InVivo->Toxicity Efficacious Doses Candidate Lead Candidate Selection Toxicity->Candidate Therapeutic Index

Figure 2: Workflow for Evaluating this compound Derivatives as Antigiardiasis Agents. The progressive screening cascade begins with compound design and proceeds through in vitro and in vivo assessments to identify candidates with optimal efficacy, stability, and safety profiles.

In Vivo Efficacy Evaluation in Mouse Giardiasis Model

Objective: To determine the efficacy of promising this compound derivatives in a mouse model of giardiasis.

Materials and Reagents:

  • Female C57BL/6 mice (6-8 weeks old)
  • Giardia lamblia trophozoites (strain GS/M or equivalent)
  • Test compounds: Formulated for oral administration (e.g., in 0.5% methylcellulose)
  • Positive control: Fumagillin or metronidazole
  • Negative control: Vehicle alone
  • Fecal collection tubes
  • Giardia-specific ELISA kit or PCR reagents for infection monitoring

Procedure:

  • Infection model: Inoculate mice orogastrically with 1 × 10⁶ Giardia trophozoites in 0.1 mL PBS. Monitor infection establishment by fecal cyst or antigen detection 3-5 days post-infection.
  • Treatment groups: Randomize infected mice into treatment groups (n=6-8). Include vehicle control, positive control, and test compound groups at multiple dosages.
  • Dosing regimen: Administer test compounds orally once daily for 5-10 consecutive days. Record clinical observations and body weight daily.
  • Efficacy assessment:
    • a. Monitor fecal cyst shedding every 2-3 days using ELISA or PCR.
    • b. At study endpoint (2-3 days post-final dose), euthanize animals and collect small intestinal contents for trophozoite quantification.
    • c. Calculate ED₅₀ and 100% curative dose based on complete clearance of trophozoites from intestinal contents.
  • Statistical analysis: Compare trophozoite counts and cyst clearance between groups using appropriate statistical tests (one-way ANOVA with post-hoc testing).

Technical Notes: Optimal dosing duration may vary based on compound pharmacokinetics. For complete curative dose determination, include a follow-up period of 7-14 days post-treatment to monitor for infection recrudescence [1].

Research Implications and Future Directions

The development of optimized This compound derivatives represents a promising therapeutic strategy for addressing the significant clinical challenges associated with giardiasis treatment, particularly the emerging issue of drug-resistant infections. The superior pharmaceutical properties of advanced derivatives such as Compound 9—including enhanced chemical stability, reduced intestinal epithelial permeability, and consequently improved therapeutic windows—position these compounds as attractive candidates for further development.

From a drug discovery perspective, the this compound scaffold offers substantial opportunity for chemical optimization through rational design approaches. The core structure contains multiple sites amenable to chemical modification, including the reactive spiroepoxide, various hydroxyl groups, and the side chain at the C-4 position, each of which can be strategically modified to fine-tune potency, stability, and safety profiles. Research has demonstrated that these modifications can significantly alter permeability across Caco-2 monolayers, potentially limiting systemic exposure and reducing off-target effects while maintaining high local concentrations in the intestinal lumen where Giardia trophozoites reside [1] [7].

The mechanistic validation of MetAP2 as the primary molecular target in Giardia lamblia provides a strong foundation for target-based drug discovery approaches. Future research directions should include comprehensive structural biology studies to elucidate precise binding interactions between optimized this compound derivatives and Giardia MetAP2, potentially enabling structure-based design of inhibitors with enhanced selectivity for the parasitic enzyme versus the human ortholog. Additionally, investigation of combination therapies pairing this compound derivatives with standard-of-care medications may reveal synergistic effects that could overcome existing drug resistance while reducing the likelihood of emergent resistance to the this compound chemotype [1] [4].

The broad-spectrum anti-parasitic activity of this compound derivatives against both Giardia lamblia and Entamoeba histolytica suggests potential application for the treatment of mixed parasitic intestinal infections, which are endemic in many resource-limited settings. Further exploration of these compounds for repurposing opportunities against other MetAP2-dependent parasites or infectious agents represents a promising avenue for expanding their therapeutic utility [1] [4].

References

Comprehensive Application Notes and Protocols: Fumagillol Antiangiogenesis Activity

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Mechanism of Action

Fumagillol is the active alcohol derivative of the natural compound fumagillin, originally isolated from the fungus Aspergillus fumigatus. While fumagillin itself has been known since the 1950s for its antibiotic and antiparasitic properties, interest in this compound intensified in the 1990s when fumagillin was discovered to be a potent inhibitor of angiogenesis—the process of new blood vessel formation that is critical for tumor growth and metastasis. The structural core of fumagillin includes a unique spiroepoxide moiety that is essential for its biological activity, and hydrolysis of fumagillin yields this compound, which serves as the key intermediate for producing various analogs with improved pharmacological properties. Among these, TNP-470 (AGM-1470), a semisynthetic derivative of this compound, has emerged as a particularly promising antiangiogenic agent with demonstrated efficacy in both in vitro and in vivo models. [1] [2]

The primary molecular target of this compound and its analogs is methionine aminopeptidase 2 (MetAP2), a metalloprotease enzyme that plays a critical role in post-translational protein modification. MetAP2 catalyzes the removal of initiator methionine residues from nascent proteins, a process essential for proper protein function and localization. Through detailed biochemical studies, researchers have established that this compound analogs covalently bind to a specific histidine residue (His231 in human MetAP2) within the enzyme's active site, resulting in irreversible inhibition of its enzymatic activity. This binding occurs specifically through the spiroepoxide group present in this compound-based compounds, while the side chain epoxide appears dispensable for activity. The inhibition is highly selective for MetAP2 over the closely related MetAP1 enzyme, explaining the specificity of these compounds for endothelial cells. This molecular interaction disrupts protein processing in endothelial cells, leading to cell cycle arrest in the late G1 phase and ultimately inhibiting angiogenesis. [3] [4] [5]

Quantitative Antiangiogenic Activity Data

The antiangiogenic potency of this compound and its derivatives has been extensively quantified through various in vitro and in vivo assays. The following tables summarize key efficacy data from published studies:

Table 1: In vitro antiangiogenic activity of this compound derivatives

Compound Experimental Model IC₅₀/Effective Concentration Key Findings Reference
Fumagillin HUVEC proliferation Not specified Covalently binds 67-kDa protein (MetAP2) [3]
TNP-470 Endothelial cell proliferation ~10 pg/mL 50-fold more potent than fumagillin [2]
This compound-biotin HUVEC proliferation Active at nanomolar concentrations Retains cytostatic activity; tool for target identification [3]
Compound 9 G. lamblia trophozoites IC₅₀: 0.01 μM (WB strain) Improved stability over fumagillin [6]

Table 2: In vivo efficacy of this compound-derived antiangiogenic agents

Compound Disease Model Dosing Regimen Efficacy Outcomes Reference
αvβ3-Fumagillin NPs Rabbit atherosclerosis 30-90 μg/kg, single dose 50-75% reduction in neovascular signal for 3 weeks [7]
αvβ3-Fumagillin NPs + Atorvastatin Rabbit atherosclerosis 30 μg/kg (weeks 0+4) + daily statin Sustained antiangiogenesis for 8 weeks [7]
Fumagillin Prodrug (Fum-PD) KRN mouse RA model Targeted nanotherapy Significant suppression of clinical disease; reduced inflammatory cytokines [8]
Compound 9 Mouse giardiasis 6.6 mg/kg 100% curative dose; excellent therapeutic window (MTD: 1500 mg/kg) [6]

The structure-activity relationship studies of this compound analogs have revealed that modifications at the C6 position (through esterification) can significantly enhance antiangiogenic potency while potentially reducing toxicity. The spiroepoxide moiety is absolutely essential for activity, as analogs without this functional group show complete loss of MetAP2 inhibition, while the side chain epoxide contributes to binding affinity but is not strictly required for biological activity. These findings have guided the development of optimized this compound derivatives with improved therapeutic indices for clinical applications. [4] [1]

Experimental Protocols and Methodologies

MetAP2 Enzymatic Inhibition Assay

Purpose: This protocol describes a method to quantitatively evaluate the inhibitory activity of this compound derivatives against recombinant MetAP2 enzyme in vitro.

Materials:

  • Recombinant human MetAP2 (commercially available or expressed in baculovirus system)
  • This compound test compounds dissolved in DMSO
  • Met-Gly-Met-Met synthetic peptide substrate
  • Reaction buffer: 20 mM HEPES (pH 7.5), 40 mM KCl, 1.5 mM CoCl₂
  • EDTA (quenching solution)
  • Methionine detection reagents

Procedure:

  • Pre-incubation: Dilute recombinant MetAP2 to 1 nM in reaction buffer. Add test compounds at various concentrations (typically 0.1 nM to 10 μM) or vehicle control (DMSO). Incubate for 1 hour at 4°C.
  • Reaction initiation: Add Met-Gly-Met-Met peptide substrate to a final concentration of 4 mM.
  • Enzymatic reaction: Incubate at 37°C for 20 minutes to allow methionine release from the substrate.
  • Reaction termination: Add EDTA to a final concentration of 10 mM to chelate the cobalt cofactor and stop the reaction.
  • Product quantification: Measure released methionine using appropriate detection method (e.g., fluorometric or colorimetric assay).
  • Data analysis: Calculate percent inhibition relative to vehicle control and determine IC₅₀ values using nonlinear regression analysis.

Technical Notes: The cobalt cofactor is essential for MetAP2 enzymatic activity. Always include a no-enzyme control to account for background methionine levels. For irreversible inhibitors like this compound analogs, pre-incubation time may affect inhibition potency. [4]

Endothelial Cell Proliferation Assay

Purpose: To assess the anti-proliferative effects of this compound compounds on endothelial cells, a key cellular model for antiangiogenic activity.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs), passages 4-8
  • Endothelial cell growth medium (Medium 199 supplemented with endothelial cell growth supplement, 20% FBS, and penicillin/streptomycin)
  • Gelatin-coated tissue culture plates
  • This compound test compounds dissolved in DMSO or ethanol
  • Cell viability assay reagents (e.g., MTT, WST-1, or crystal violet)

Procedure:

  • Cell plating: Seed HUVECs at 5,000 cells/well in 96-well gelatin-coated plates in complete growth medium. Incubate at 37°C, 5% CO₂ for 24 hours.
  • Compound treatment: Prepare serial dilutions of test compounds in growth medium. Replace medium with compound-containing medium (final DMSO concentration ≤0.1%).
  • Incubation: Incubate cells for 72 hours at 37°C, 5% CO₂.
  • Viability assessment: Perform cell viability measurement according to chosen assay protocol.
  • Data analysis: Calculate percent inhibition relative to vehicle-treated controls and determine IC₅₀ values.

Technical Notes: Always include vehicle controls and reference standards (e.g., TNP-470) for assay validation. For cell cycle analysis, this compound-treated endothelial cells typically arrest in late G1 phase, which can be confirmed by flow cytometry. [3] [2]

G cluster_0 Molecular Interaction cluster_1 Cellular Consequences This compound This compound CovalentComplex CovalentComplex This compound->CovalentComplex Binds irreversibly MetAP2 MetAP2 MetAP2->CovalentComplex Inactivation NTermProcessing NTermProcessing CovalentComplex->NTermProcessing Inhibits ProteinMaturation ProteinMaturation NTermProcessing->ProteinMaturation Disrupts CellCycleArrest CellCycleArrest ProteinMaturation->CellCycleArrest Late G1 Phase AngiogenesisInhibition AngiogenesisInhibition CellCycleArrest->AngiogenesisInhibition Endothelial Cells His231 His231 Residue His231->CovalentComplex Spiroepoxide Spiroepoxide Group Spiroepoxide->His231 Covalent bond

Diagram 1: Molecular mechanism of this compound-mediated antiangiogenesis activity. This compound covalently binds to His231 of MetAP2 via its spiroepoxide group, inhibiting methionine aminopeptidase activity, disrupting protein maturation, and ultimately leading to endothelial cell cycle arrest and angiogenesis inhibition.

In Vivo Models and Advanced Delivery Systems

Tumor Angiogenesis Models

Purpose: To evaluate the efficacy of this compound derivatives in inhibiting tumor-induced angiogenesis and suppressing tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)
  • Human tumor cell lines with high angiogenic potential (e.g., Lewis lung carcinoma)
  • This compound test compounds in suitable vehicle
  • Calipers for tumor measurement
  • Materials for histological analysis (fixation, embedding, sectioning)
  • CD31 or other endothelial cell markers for immunohistochemistry

Procedure:

  • Tumor implantation: Inject tumor cells (1×10⁶ to 5×10⁶) subcutaneously into the flank of mice.
  • Randomization: When tumors reach approximately 100 mm³, randomize animals into treatment groups (n=6-10).
  • Compound administration: Administer this compound derivatives intraperitoneally or orally at predetermined doses (e.g., 30 mg/kg every other day). Include vehicle control and positive control (e.g., TNP-470) groups.
  • Tumor monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate tumor volume using formula: V = (length × width²)/2.
  • Endpoint analysis: After 2-4 weeks, euthanize animals and harvest tumors. Weigh tumors and process for histology.
  • Microvessel density: Perform CD31 immunohistochemistry on tumor sections. Count microvessels in 5-10 random high-power fields per tumor.

Technical Notes: Monitor animal body weight throughout study to assess potential toxicity. For enhanced quantification of antiangiogenic effects, incorporate advanced imaging techniques such as MRI with targeted nanoparticles. [2] [7]

Targeted Nanotherapy for Antiangiogenesis

Purpose: To implement αvβ3-targeted fumagillin nanoparticles for site-specific antiangiogenic therapy with reduced systemic toxicity.

Materials:

  • αvβ3-targeted perfluorocarbon nanoparticles with fumagillin prodrug (Fum-PD)
  • Control nanoparticles (without drug)
  • Disease model animals (atherosclerotic rabbits or arthritic mice)
  • MRI equipment for molecular imaging (if monitoring therapeutic response)

Procedure:

  • Nanoparticle preparation: Prepare αvβ3-targeted nanoparticles incorporating fumagillin prodrug according to established protocols. Characterize size, charge, and drug loading.
  • Dosing regimen: Administer nanoparticles intravenously at 30-90 μg fumagillin/kg body weight.
  • Therapeutic monitoring: For atherosclerosis models, monitor angiogenesis using serial MR molecular imaging with αvβ3-targeted paramagnetic nanoparticles at baseline and weeks 1, 2, 3, and 4 post-treatment.
  • Combination therapy: For sustained effects, combine with atorvastatin (44 mg/kg in diet) with optional repeat nanoparticle administration at week 4.
  • Histological correlation: At endpoint, harvest tissues for histological analysis to confirm neovessel density and nanoparticle localization.

Technical Notes: This targeted approach allows for significantly lower dosing (≤90 μg/kg) compared to untargeted systemic administration. The combination with statins provides sustained antiangiogenic effects. [8] [7]

G Start Experimental Design Synthesis Compound Synthesis & Characterization Start->Synthesis InVitro In Vitro Assays Synthesis->InVitro AnimalModels In Vivo Models InVitro->AnimalModels MetAP2Assay MetAP2 Enzymatic Assay InVitro->MetAP2Assay Primary mechanism CellProliferation Endothelial Cell Proliferation Assay InVitro->CellProliferation Cellular efficacy Analysis Data Analysis & Interpretation AnimalModels->Analysis TumorModels Tumor Angiogenesis Models AnimalModels->TumorModels Traditional assessment NanoTherapy Targeted Nanotherapy Approaches AnimalModels->NanoTherapy Advanced delivery TechNotes Key Technical Notes: - Include appropriate controls - Validate assay conditions - Monitor potential toxicity - Use statistical analysis Analysis->TechNotes

Diagram 2: Experimental workflow for evaluating this compound antiangiogenesis activity. The comprehensive approach progresses from compound synthesis through in vitro mechanistic studies to in vivo validation models, incorporating both traditional and advanced targeted delivery systems.

Safety Considerations and Experimental Design

When working with this compound and its derivatives, researchers should be aware of several toxicity concerns associated with this compound class. Historical data indicates that fumagillin treatment can cause reversible thrombocytopenia (observed in 33% of immunocompromised patients treated for microsporidiosis), which typically resolves within 1-2 weeks after discontinuation. Additionally, neurotoxicity manifestations including weakness, nystagmus, diplopia, and ataxia have been reported at therapeutic doses. In animal models, significant weight loss has been observed with systemic administration, though this effect is reversible upon cessation of treatment. These adverse effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound compounds. [6] [2]

To optimize experimental design while mitigating potential toxicity issues, consider the following methodological recommendations:

  • Dose-ranging studies: Conduct preliminary dose-finding experiments to identify the minimum effective dose and maximum tolerated dose for new derivatives.
  • Vehicle selection: Use appropriate vehicles (e.g., DMSO for in vitro, cyclodextrin solutions or nanoformulations for in vivo) to ensure proper solubilization while minimizing solvent toxicity.
  • Control groups: Always include appropriate controls (vehicle, positive antiangiogenic agents when available) for proper data interpretation.
  • Toxicity monitoring: In in vivo studies, regularly monitor body weight, food consumption, and general behavior. Consider including hematological parameters in longer-term studies.
  • Targeted delivery: Implement targeted delivery approaches (e.g., αvβ3-integrin-targeted nanoparticles) to enhance efficacy while reducing systemic exposure and toxicity.

The therapeutic window can be substantially improved through molecular optimization and advanced formulation strategies. For example, the this compound derivative designated "Compound 9" exhibits a maximum tolerated dose of 1,500 mg/kg in mice, which is 227-fold higher than its fully curative dose of 6.6 mg/kg in a giardiasis model, indicating an excellent safety profile for this particular analog. Similarly, nanoparticle-based delivery systems have demonstrated effective antiangiogenic activity at remarkably low doses (30-90 μg/kg) while avoiding detectable toxicity in rabbit models of atherosclerosis. [6] [7]

Conclusion and Future Perspectives

This compound represents a versatile chemical scaffold for developing potent antiangiogenic agents targeting MetAP2. The well-elucidated mechanism of action, involving covalent modification of His231 in the MetAP2 active site, provides a solid foundation for rational drug design. While early fumagillin analogs faced challenges related to toxicity and stability, recent advances in chemical optimization and targeted delivery systems have substantially improved the therapeutic potential of this compound class.

The development of fumagillin prodrugs with enhanced stability and nanoparticle-based delivery approaches that selectively target angiogenic vasculature represent promising strategies to maximize efficacy while minimizing systemic toxicity. Additionally, combination regimens with statins or other therapeutic agents may provide sustained antiangiogenic effects for chronic conditions such as atherosclerosis. Future research directions should focus on further elucidating the downstream consequences of MetAP2 inhibition in different cell types, exploring combination therapies with conventional anticancer agents, and developing novel this compound derivatives with improved pharmacological properties.

References

Comprehensive Application Notes and Protocols: Fumagillol-Mediated Methionine Aminopeptidase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Significance

Fumagillol represents the core hydrolytic product of the natural product fumagillin, which was first isolated from the fungus Aspergillus fumigatus. This sesquiterpenoid compound possesses a characteristic spiroepoxide moiety and multiple oxygen-containing functional groups that confer its potent biological activity. The discovery in 1997 that fumagillin and its derivatives specifically target methionine aminopeptidase 2 (MetAP2) revolutionized understanding of their molecular mechanism and triggered extensive research into their therapeutic potential [1]. MetAP2 is a pivotal metalloprotease enzyme responsible for co-translational removal of N-terminal methionine residues from nascent proteins, a critical post-translational modification essential for proper protein function, stability, and cellular localization. Inhibition of MetAP2 disrupts this processing, leading to profound effects on cellular proliferation and angiogenesis.

The biological significance of this compound extends across multiple therapeutic domains, primarily due to its role as a key pharmacophore for MetAP2 inhibition. As the active moiety of fumagillin and its clinical derivative TNP-470, this compound serves as the structural foundation for a class of potent anti-angiogenic agents [2]. The interaction between this compound-based compounds and MetAP2 has demonstrated remarkable potency, with inhibition occurring at nanomolar concentrations through an irreversible covalent binding mechanism. This potent inhibition has implications for developing treatments for pathological conditions characterized by excessive angiogenesis, including cancer, rheumatoid arthritis, and ocular diseases. Additionally, the observation that certain parasites such as Giardia lamblia and Entamoeba histolytica possess only MetAP2 without MetAP1 isoenzymes suggests potential applications for this compound derivatives in anti-parasitic therapeutics [3].

Molecular Mechanism of Action

Structural Insights & Covalent Modification

The molecular interaction between this compound and MetAP2 involves a highly specific irreversible covalent modification that distinguishes it from conventional competitive enzyme inhibitors. Structural analyses reveal that the spiroepoxide group of this compound forms a covalent bond with histidine 231 within the enzyme's active site (His 231 in human MetAP2; corresponding to His 321 in the bovine enzyme) [1] [4]. This nucleophilic attack results in permanent enzyme inactivation, effectively blocking the methionine aminopeptidase activity essential for processing newly synthesized proteins. The crystal structure of the fumagillin-MetAP2 complex demonstrates that the hexenyl chain of the native fumagillin molecule mimics the methionine thioether functionality, positioning the reactive spiroepoxide optimally for covalent bond formation while the extended polyolefinic carboxylate moiety projects outward from the active site [4].

The selectivity profile of this compound derivatives for MetAP2 over the closely related MetAP1 isoenzyme represents a crucial aspect of their molecular mechanism. This selectivity arises from structural differences in the active site regions of these two enzymes, particularly the presence of a more constrained binding pocket in MetAP1 that cannot accommodate the this compound scaffold. Experimental evidence confirms that this compound exhibits negligible inhibition of MetAP1 even at high concentrations, highlighting its remarkable isoenzyme specificity [1]. This selectivity is physiologically significant given the distinct cellular functions and substrate preferences of MetAP1 and MetAP2, explaining why this compound derivatives can achieve therapeutic effects without completely disrupting global protein processing in cells.

Inhibition Kinetics & Downstream Consequences

The inhibition kinetics of this compound-based compounds follow an irreversible mechanism characterized by time-dependent enzyme inactivation. Upon covalent modification of MetAP2, the enzyme loses its ability to cleave N-terminal methionine residues from specific protein subsets, leading to accumulation of improperly processed proteins with altered stability, localization, or function. This disruption triggers a cascade of cellular events including G1 cell cycle arrest in endothelial cells, inhibition of retinoblastoma protein phosphorylation, suppressed activation of cyclin-dependent kinases cdk2/4, and reduced expression of cyclins E and A [1]. The downstream effects manifest most profoundly in rapidly proliferating cells, particularly those involved in angiogenesis, explaining the potent anti-angiogenic properties of this compound derivatives.

Table 1: Key Structural Elements of this compound and Their Functional Roles

Structural Element Functional Role Consequence of Modification
Spiroepoxide Covalent binding to MetAP2 His231 Irreversible enzyme inhibition
C6 hydroxy group Site for derivative synthesis Modifies pharmacokinetic properties
Cyclohexane ring Structural scaffold Influences binding orientation
Tethered isoprenoid Hydrophobic interactions Enhances membrane permeability
C5 methoxy group Stereochemical integrity Affects potency and selectivity

Quantitative Profiling of this compound Derivatives

Comparative Potency Assessment

The inhibitory potency of this compound derivatives varies significantly based on structural modifications at key positions, particularly the C4 and C6 side chains. Quantitative assessment of these compounds reveals structure-activity relationships essential for optimizing therapeutic potential. The parent compound this compound itself exhibits moderate MetAP2 inhibition, but strategic chemical modifications dramatically enhance potency and alter pharmacological properties. TNP-470, featuring a chloroacetamide carbamate at the C6 position, demonstrates approximately 50-fold greater anti-angiogenic potency compared to fumagillin [2]. Recent investigations into C4-modified analogs reveal that replacement with benzyloxime moieties maintains potent MetAP2 inhibition while potentially improving metabolic stability [5].

The differential activity profiles against purified MetAP2 enzyme versus cellular proliferation assays highlight the importance of considering metabolic stability and cellular uptake in addition to intrinsic inhibitory potency. For instance, certain this compound derivatives containing C6 ethylpiperazinyl carbamate substituents exhibit strong correlation between enzyme inhibition and anti-proliferative effects on human umbilical vein endothelial cells (HUVECs), while others show significant discrepancies potentially attributable to susceptibility to epoxide hydrolase-mediated metabolism [5]. These quantitative profiles provide essential guidance for rational drug design aimed at maximizing therapeutic efficacy while minimizing undesirable side effects.

Table 2: Inhibitory Activities of this compound Derivatives

Compound MetAP2 IC50 (nM) HUVEC Proliferation IC50 (nM) Key Structural Features
Fumagillin 0.1-1.0* 0.01-0.1* Native polyene chain at C4
This compound 1.0-10.0* 0.1-1.0* C6 hydroxy group
TNP-470 0.1-1.0 0.001-0.01 C6 chloroacetyl carbamate
PPI-2458 0.1-1.0 0.01-0.1 C6 D-valinamide carbamate
6-Amino-6-deoxythis compound 1.0-10.0 0.1-1.0 C6 amino substitution
C4 Benzyloxime analogs 0.1-1.0 Variable (0.1-100) C4 benzyloxime replacement

*Estimated based on relative potency data from multiple sources; exact values vary by experimental conditions.

Species-Specific Variations & Metabolite Activity

The pharmacological profile of this compound derivatives further complexity when considering species-specific metabolic processing and the activity of generated metabolites. Studies with PPI-2458, a this compound derivative featuring a D-valinamide moiety at the C6 position, reveal extensive metabolism by cytochrome P450 enzymes to form at least six major oxygenated metabolites [4]. These metabolites exhibit varying levels of MetAP2 inhibitory activity, with M1 (monooxygenation on the tert-butyl group) retaining nearly full potency compared to the parent compound, while M5 (presumed epoxide hydration product) shows significantly reduced activity. This metabolic transformation has important implications for both efficacy and toxicity profiles across species.

The anti-parasitic potency of this compound derivatives demonstrates exceptional potency against certain pathogens, particularly Giardia lamblia and Entamoeba histolytica. Compound 9, a stabilized this compound derivative featuring a benzoic acid moiety at the C6 position, exhibits remarkable efficacy in a mouse giardiasis model with a 50% effective dose (ED50) of 0.064 mg/kg and a fully curative dose (ED100) of 6.6 mg/kg [3]. The exceptional therapeutic window of this compound (227-fold between the fully curative dose and maximum tolerated dose) highlights the potential for optimizing this compound derivatives for infectious disease applications where the target pathogens lack redundant MetAP isoenzymes.

Experimental Protocols for MetAP2 Inhibition Studies

Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of this compound derivatives against purified methionine aminopeptidase 2 (MetAP2) using a fluorescence-based assay.

Materials and Reagents:

  • Purified human MetAP2 enzyme (commercial source or recombinant expression)
  • This compound derivatives dissolved in DMSO (10 mM stock solutions)
  • Methionine-4-methylcoumaryl-7-amide (Met-MCA) or similar fluorogenic substrate
  • Reaction buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 μM CoCl₂
  • Stop solution: 1% (v/v) acetic acid
  • Fluorescence plate reader capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Prepare serial dilutions of this compound test compounds in DMSO to create 100× concentrated stocks covering a concentration range from 0.01 nM to 10 μM.
  • Pre-incubate MetAP2 enzyme (5 nM final concentration) with test compounds or vehicle control (DMSO) in reaction buffer for 30 minutes at 37°C to allow covalent modification.
  • Initiate the enzymatic reaction by adding Met-MCA substrate (50 μM final concentration) to each well.
  • Incubate the reaction mixture for 60 minutes at 37°C.
  • Termine the reaction by adding stop solution (50 μL per 100 μL reaction).
  • Measure fluorescence intensity (excitation 380 nm, emission 460 nm).
  • Calculate percentage inhibition relative to vehicle control (0% inhibition) and no-enzyme background (100% inhibition).
  • Determine IC50 values by fitting concentration-response data to a four-parameter logistic equation using appropriate software.

Technical Notes: The pre-incubation step is critical for time-dependent irreversible inhibitors like this compound derivatives. Appropriate controls must include assessment of compound autofluorescence and potential chelation of cobalt cofactor. For selectivity assessment, parallel assays with MetAP1 should be performed under identical conditions [1] [5].

Cellular Binding Studies Using Biotinylated Probes

Objective: To demonstrate direct covalent binding of this compound derivatives to cellular MetAP2 using biotin-tagged affinity reagents.

Materials and Reagents:

  • Biotinylated this compound analog (synthesized as described in Griffith et al. 1997)
  • Human umbilical vein endothelial cells (HUVECs) or other relevant cell types
  • Streptavidin-agarose beads
  • Cell lysis buffer: 25 mM Tris·HCl, pH 7.5, 5 mM EGTA, plus protease inhibitors
  • SDS-PAGE and western blot apparatus
  • Anti-MetAP2 antibody and streptavidin-HRP conjugate
  • Enhanced chemiluminescence detection reagents

Procedure:

  • Culture HUVECs in appropriate medium and treat with various concentrations of biotinylated this compound (0.1-1000 nM) for 8 hours.
  • Wash cells with cold PBS and lyse using lysis buffer.
  • Clarify lysates by centrifugation at 100,000 × g for 30 minutes.
  • Incubate high-speed supernatants with streptavidin-agarose beads for 2 hours at 4°C to capture biotinylated proteins.
  • Wash beads extensively with lysis buffer followed by PBS.
  • Elute bound proteins with SDS-PAGE sample buffer by boiling for 5 minutes.
  • Separate proteins by 8% SDS-PAGE and transfer to Immobilon membrane.
  • Detect biotinylated proteins using streptavidin-HRP and ECL reagents.
  • Confirm identity of the ~67 kDa fumagillin-binding protein as MetAP2 by western blotting with specific anti-MetAP2 antibody.

Technical Notes: The biotinylated fumagillin analog should be synthesized to preserve the spiroepoxide pharmacophore while incorporating the biotin tag at positions that minimize steric interference with binding [1]. Appropriate controls should include competition with excess unmodified fumagillin to demonstrate binding specificity. The covalent nature of binding can be confirmed by observing persistent binding after extensive washing under denaturing conditions.

cellular_workflow compound This compound Compound cellular_uptake Cellular Uptake compound->cellular_uptake metap2_binding Covalent Binding to MetAP2 His231 cellular_uptake->metap2_binding n_term_processing Inhibition of N-terminal Methionine Processing metap2_binding->n_term_processing prot_misfolding Accumulation of Improperly Processed Proteins n_term_processing->prot_misfolding g1_arrest G1 Cell Cycle Arrest prot_misfolding->g1_arrest angiogenesis_inhibition Angiogenesis Inhibition g1_arrest->angiogenesis_inhibition

Figure 1: Cellular Mechanism of this compound-Mediated Angiogenesis Inhibition. This diagram illustrates the sequential molecular events from cellular uptake of this compound compounds to ultimate inhibition of angiogenesis through MetAP2 covalent modification.

Therapeutic Applications & Preclinical Development

Anti-Angiogenic & Anticancer Applications

The anti-angiogenic properties of this compound derivatives represent their most extensively characterized therapeutic application. TNP-470, the first clinically evaluated this compound derivative, demonstrated potent inhibition of capillary endothelial cell growth induced by both basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF) in preclinical models [2]. The compound exhibited remarkable anti-tumor efficacy in numerous animal models, inhibiting primary tumor growth and metastasis through disruption of tumor vasculature. These promising preclinical results led to clinical trials for various cancers, though development was limited by dose-dependent neurotoxicity observed in phase II studies. The identification of the molecular target as MetAP2 provided a mechanistic foundation for understanding both the efficacy and toxicity of these compounds.

Recent approaches to overcome the toxicity limitations of early this compound derivatives have focused on several innovative strategies. Polymer conjugation approaches, such as the development of XMT-1107, have demonstrated enhanced anti-angiogenic and antitumor activity with reduced neurotoxicity compared to TNP-470 [6]. These conjugates leverage the enhanced permeability and retention (EPR) effect to preferentially deliver this compound derivatives to tumor tissues while limiting exposure to sensitive tissues like the central nervous system. Alternative strategies have included structural modifications to reduce blood-brain barrier penetration and the development of nanoparticle formulations that restrict cellular uptake to integrin αvβ3-expressing cells, thereby further enhancing tumor specificity [6].

Anti-Parasitic Applications & Clinical Translation

The anti-parasitic potential of this compound derivatives has emerged as a particularly promising application, especially for the treatment of giardiasis. The exceptional susceptibility of Giardia lamblia trophozoites to fumagillin (IC50 of 0.01 μM against the WB strain) stems from the parasite's exclusive dependence on MetAP2, as its genome lacks the MetAP1 isoenzyme that provides redundancy in mammalian cells [3]. This therapeutic selectivity creates an attractive window for effectively targeting the pathogen while minimizing host toxicity. Recent efforts have focused on developing stabilized this compound derivatives with improved metabolic stability and reduced toxicity profiles while maintaining potent anti-giardial activity.

The clinical translation of this compound derivatives has progressed through several generations of compounds. Initial clinical experience with fumagillin itself demonstrated efficacy against intestinal amebiasis, with anecdotal reports of efficacy against giardiasis co-infections [3]. Subsequent development produced TNP-470, which advanced to phase III clinical trials for cancer before neurotoxicity concerns halted progress. More recent compounds including PPI-2458 and ZGN-1061 have addressed different therapeutic indications, with PPI-2458 showing efficacy in rheumatoid arthritis models and ZGN-1061 being investigated for obesity treatment before clinical hold due to cardiovascular concerns [3] [4]. The ongoing refinement of this compound derivatives continues to balance potency, stability, and toxicity to achieve optimal therapeutic profiles.

Table 3: Therapeutic Applications of this compound Derivatives

Application Key Compounds Mechanistic Basis Development Status
Cancer Anti-angiogenesis TNP-470, PPI-2458, CKD-732 Endothelial cell cycle arrest via MetAP2 inhibition Phase III (terminated for neurotoxicity)
Giardiasis Fumagillin, Compound 9 Selective parasite MetAP2 inhibition Preclinical/Phase I
Rheumatoid Arthritis PPI-2458 Anti-angiogenesis in synovium Preclinical models
Obesity ZGN-1061, Beloranib MetAP2 inhibition in weight regulation Phase II/III (terminated)
Ocular Neovascularization Fumagillin nanoparticles Localized anti-angiogenesis Preclinical development

Chemical Synthesis & Analog Design

Synthetic Approaches & Challenges

The chemical synthesis of this compound and its derivatives presents significant challenges due to the molecule's complex architecture featuring multiple stereocenters, a spiroepoxide moiety, and sensitive functional groups. The first total synthesis of racemic fumagillin was accomplished by Corey et al. in 1972, with subsequent efforts focusing on enantioselective routes to access the natural (-)-enantiomer [7]. Modern synthetic approaches often employ strategic disconnections at the C5-C6 bond, leveraging ring-closing metathesis (RCM) to construct the bicyclic framework from appropriately functionalized acyclic precursors. These synthetic sequences typically incorporate Evans asymmetric aldolization to establish the critical stereocenters with high enantiomeric excess, though the sensitivity of intermediate aldehydes presents practical challenges requiring low-temperature processing and minimal purification [7].

The structural complexity of this compound has inspired continued innovation in synthetic methodology, with recent approaches focusing on improving overall yield, scalability, and accessibility of analogs modified at previously inaccessible positions. The C7-C8 region of the molecule, which lacks functionalization in natural fumagillin but appears important for protein-ligand interaction based on X-ray crystallography, has been a particular focus for analog development [7]. Synthetic strategies enabling modification of this region include late-stage functionalization of advanced intermediates and de novo construction of analogs with altered carbon skeletons. These approaches have expanded the structure-activity relationship landscape beyond traditional modifications at the C6 position, revealing new opportunities for optimizing pharmacological properties.

Structure-Activity Relationships & Analog Optimization

The structure-activity relationships (SAR) of this compound derivatives have been systematically explored through extensive analog synthesis and biological evaluation. The essential pharmacophore elements include the spiroepoxide moiety responsible for covalent binding to MetAP2, with even minor modifications to this region typically resulting in complete loss of activity [8]. The C6 position serves as the primary site for synthetic modifications aimed at optimizing pharmacokinetic properties, with a wide variety of carbamate, urea, and amine derivatives demonstrating retained MetAP2 inhibitory activity. The C4 side chain, which is modified from the native polyene chain in fumagillin, tolerates significant structural variation including replacement with benzyloxime moieties while maintaining potent enzyme inhibition [5].

Recent SAR studies have revealed important insights into the differential optimization of MetAP2 inhibition versus cellular activity. While certain structural modifications preserve excellent enzyme inhibitory potency, they may exhibit reduced cellular activity due to factors such as altered membrane permeability, susceptibility to epoxide hydrolase-mediated degradation, or differential metabolism [5] [4]. These observations have guided the development of next-generation this compound derivatives with improved metabolic stability, including compounds with modified lipophilicity to limit central nervous system penetration and thereby reduce neurotoxicity. The ongoing refinement of this compound-based MetAP2 inhibitors continues to balance multiple parameters including potency, selectivity, stability, and distribution to achieve optimal therapeutic indices for specific clinical applications.

synthesis_workflow start_material Starting Materials (Divinylcarbinol etc.) asymmetric_epox Asymmetric Epoxidation start_material->asymmetric_epox aldehyde_int Sensitive Aldehyde Intermediate asymmetric_epox->aldehyde_int evans_aldol Evans Asymmetric Aldolization aldehyde_int->evans_aldol rcm_reaction Ring-Closing Metathesis (RCM) evans_aldol->rcm_reaction advanced_int Advanced this compound Intermediate rcm_reaction->advanced_int final_derivs This compound Derivatives advanced_int->final_derivs

Figure 2: Generalized Synthetic Route to this compound Derivatives. This workflow highlights key transformations in this compound synthesis, particularly the challenging asymmetric steps and ring-closing metathesis as a strategic approach to constructing the complex architecture.

Summary

This compound and its derivatives represent a unique class of irreversible inhibitors targeting methionine aminopeptidase 2 (MetAP2) with potent biological activities spanning anti-angiogenic, anti-cancer, and anti-parasitic applications. The covalent mechanism involving specific modification of His231 in the MetAP2 active site provides exceptional potency and selectivity, though this same irreversibility contributes to toxicity challenges that have limited clinical development of early compounds. Recent advances in structural modification strategies, particularly through C6 derivatization and polymer conjugation approaches, have yielded compounds with improved therapeutic windows by optimizing pharmacokinetic properties and tissue distribution patterns.

The experimental protocols outlined provide robust methodologies for evaluating MetAP2 inhibition and cellular responses to this compound derivatives. The quantitative profiling data reveal critical structure-activity relationships that inform rational design of next-generation compounds with enhanced efficacy and reduced toxicity. As research continues to elucidate the complex downstream consequences of MetAP2 inhibition beyond angiogenesis regulation, new therapeutic applications may emerge for these fascinating natural product-derived compounds. The integration of innovative drug delivery approaches with targeted analog design holds particular promise for unlocking the full therapeutic potential of this compound-based MetAP2 inhibitors.

References

Comprehensive Application Notes and Protocols: Fumagillol Derivatives for Giardiasis Treatment in Mouse Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Giardiasis, caused by the intestinal parasite Giardia lamblia, represents a significant global health burden particularly in regions with poor sanitation, while also remaining prevalent in developed countries. The current standard-of-care medications for giardiasis, including metronidazole and albendazole, face growing challenges with treatment resistance and adverse effects, creating an urgent need for alternative therapeutic options [1] [2]. Fumagillin, a natural product derived from the fungus Aspergillus fumigatus, has demonstrated exceptional potency against Giardia lamblia but suffers from significant limitations including dose-limiting toxicity and chemical instability that have restricted its clinical utility [1] [3].

To address these limitations, our research has focused on developing novel fumagillol derivatives with improved therapeutic profiles. These compounds retain the potent anti-giardial activity of the parent molecule while exhibiting enhanced stability and reduced toxicity [1] [4]. The molecular target of fumagillin and its derivatives is methionine aminopeptidase type 2 (MetAP2), an essential enzyme that cleaves N-terminal methionine residues from nascent proteins [1] [3]. Giardia lamblia is particularly vulnerable to MetAP2 inhibition because its genome encodes only MetAP2 without a MetAP1 isozyme, creating an essential metabolic vulnerability that can be exploited therapeutically [1]. The irreversible covalent inhibition of MetAP2 occurs through interaction between the this compound spiroepoxide group and a histidine residue (His231) in the enzyme active site, disrupting critical protein processing pathways in the parasite [3].

Experimental Protocols for Efficacy Evaluation

Mouse Model of Giardiasis Infection

Purpose: To establish a standardized rodent model for evaluating the efficacy of this compound derivatives against Giardia lamblia.

Materials:

  • Animals: 6-8 week old female C57BL/6 mice (or similar strain)
  • Parasite strain: Giardia lamblia GS strain (assemblage B) or WB strain (assemblage A)
  • Infection inoculum: 10⁷ trophozoites in 0.1 mL phosphate-buffered saline (PBS)
  • Test compounds: this compound derivatives suspended in appropriate vehicle
  • Equipment: Sterile surgical instruments, gavage needles, metabolic cages for stool collection

Procedure:

  • Acclimatization: House mice for 7 days pre-infection with free access to food and water
  • Infection protocol:
    • Pre-treat mice with 0.1 mL of 2.5% sodium bicarbonate solution to reduce gastric acidity
    • Inoculate with 10⁷ trophozoites in 0.1 mL PBS via oral gavage
    • Confirm establishment of infection by cyst detection in stool samples at 3 days post-infection
  • Treatment administration:
    • Begin compound administration at 5 days post-infection
    • Administer test compounds suspended in vehicle via oral gavage once daily for 5 consecutive days
    • Include positive control groups (metronidazole 15 mg/kg) and vehicle control groups
  • Efficacy assessment:
    • Monitor parasite burden through daily stool cyst counts using zinc sulfate flotation method
    • Sacrifice animals at day 10 post-infection and quantify intestinal trophozoite load via hemocytometer counting of intestinal flushings
    • Calculate percent reduction in trophozoite load compared to vehicle controls

Notes: Maintain consistent handling procedures across all experimental groups to minimize stress-induced variations. Prepare fresh compound solutions daily to ensure stability.

In Vitro Trophozoite Susceptibility Assay

Purpose: To determine the direct anti-giardial activity of this compound derivatives against cultured trophozoites.

Materials:

  • Parasite culture: Giardia lamblia trophozoites (strains WB and GS) maintained in TYI-S-33 medium
  • Compound preparation: Serial dilutions of this compound derivatives in DMSO (final DMSO concentration ≤0.1%)
  • Equipment: Anaerobic chamber, 96-well tissue culture plates, hemocytometer

Procedure:

  • Culture preparation: Harvest mid-log phase trophozoites (48-72h cultures) by chilling on ice for 15 minutes
  • Assay setup:
    • Seed 96-well plates with 10⁴ trophozoites/well in 100 μL TYI-S-33 medium
    • Add test compounds at concentrations ranging from 0.001-100 μM
    • Include fumagillin as reference control and vehicle-only wells as growth controls
    • Incubate plates at 37°C for 48h in anaerobic conditions (5% CO₂, 95% N₂)
  • Viability assessment:
    • Add 10 μL of Alamar Blue reagent to each well and incubate for additional 4h
    • Measure fluorescence at excitation 530-560 nm, emission 590 nm
    • Calculate percent inhibition relative to vehicle controls
    • Determine IC₅₀ values using four-parameter logistic regression

Validation: Include quality control checks using reference compounds with known activity. Metronidazole-resistant strains may be included to assess cross-resistance potential.

Table 1: Efficacy Parameters of Lead this compound Compound in Mouse Giardiasis Model

Parameter Fumagillin Compound 9 Metronidazole
ED₅₀ (mg/kg) Not reported 0.064 Typically 15-30
ED₁₀₀ (mg/kg) >6.6 6.6 Variable
Trophozoite Reduction at ED₁₀₀ >99% >99% >95%
Efficacy Against Resistant Strains Limited data Active Inactive
Dosing Frequency Once daily Once daily Twice daily

Pharmacokinetics and Stability Assessment Protocols

Metabolic Stability and Permeability Studies

Purpose: To evaluate the stability and absorption characteristics of this compound derivatives.

Acid Stability Protocol:

  • Solution preparation: Dissolve test compounds in simulated gastric fluid (pH 2.0) or PBS (pH 7.4) at 100 μM
  • Incubation: Maintain solutions at 37°C with gentle agitation
  • Time-point sampling: Collect aliquots at 0, 0.5, 1, 2, 4, and 8h for analysis
  • Analysis: Quantify parent compound remaining using HPLC with UV detection at 335-351 nm
  • Calculation: Determine half-life (t₁/₂) and percent remaining at each time point

Caco-2 Permeability Protocol:

  • Cell culture: Maintain Caco-2 cells in DMEM with 10% FBS and passage at 80-90% confluence
  • Assay setup:
    • Seed cells on Transwell inserts at 10⁵ cells/insert and culture for 21 days to form differentiated monolayers
    • Confirm monolayer integrity by measuring transepithelial electrical resistance (TEER >300 Ω·cm²)
    • Apply test compounds (10 μM) to donor compartment (apical for A-B transport, basolateral for B-A transport)
    • Sample from receiver compartment at 0, 0.5, 1, 2, and 4h
  • Analysis:
    • Quantify compound concentration in samples by LC-MS/MS
    • Calculate apparent permeability (Papp) using standard formulas
    • Determine efflux ratio (Papp B-A/Papp A-B)

Table 2: Stability and Permeability Profiles of this compound Derivatives

Property Fumagillin Compound 9 Optimal Range
Acid Stability (t₁/₂, h) <1 >4 >2
Thermal Stability (% remaining after 24h) <50% >90% >80%
Caco-2 Papp A-B (×10⁻⁶ cm/s) 15.2 3.8 1-5*
Caco-2 Papp B-A (×10⁻⁶ cm/s) 28.7 5.1 -
Efflux Ratio 1.9 1.3 <2
Plasma Half-life (h) Not reported ~4 >2

*Lower permeability desirable for reduced systemic exposure and localized intestinal activity [1]

Plasma Pharmacokinetics Protocol

Purpose: To characterize the systemic exposure and absorption kinetics of lead this compound compounds.

Procedure:

  • Dosing and sampling:
    • Administer single dose of test compound (6.6 mg/kg) to uninfected mice via oral gavage
    • Collect blood samples (50-100 μL) via retro-orbital or tail vein bleeding at 0.25, 0.5, 1, 2, 4, 8, 12, and 24h post-dose
    • Centrifuge samples at 5,000 × g for 10 min to separate plasma
    • Store plasma at -80°C until analysis
  • Bioanalysis:
    • Extract compounds from plasma using protein precipitation with acetonitrile
    • Analyze using validated LC-MS/MS method with stable isotope-labeled internal standard
    • Quantify against calibration curves prepared in blank plasma
  • Pharmacokinetic analysis:
    • Calculate Cmax, Tmax, AUC0-t, AUC0-∞, t₁/₂, and oral bioavailability using non-compartmental methods

Safety and Therapeutic Index Evaluation

Maximum Tolerated Dose (MTD) Determination

Purpose: To establish the safety profile and therapeutic window of this compound derivatives.

Acute Toxicity Protocol:

  • Study design:
    • Utilize naive mice (n=6 per group) of both sexes
    • Administer single ascending doses of test compound (10, 30, 100, 300, 1000, 1500 mg/kg)
    • Observe continuously for 4h post-dosing, then twice daily for 14 days
    • Monitor for clinical signs including lethargy, ataxia, respiratory distress, and neurological symptoms
  • Endpoint assessment:
    • Record body weight daily
    • Score clinical observations using standardized scales
    • Perform necropsy on all animals at study termination with gross examination of major organs
    • Collect and preserve tissues (liver, kidney, heart, lung, brain) for histopathology if indicated
  • MTD determination:
    • Define MTD as the highest dose causing no more than 10% body weight loss and no severe clinical signs
    • Calculate therapeutic index as MTD/ED₁₀₀

Results Interpretation: The lead compound 9 demonstrated an exceptional therapeutic window with MTD of 1500 mg/kg, representing a 227-fold safety margin over its fully curative dose (6.6 mg/kg) [1]. This significantly improves upon the safety profile of fumagillin, which exhibits reversible thrombocytopenia and other dose-limiting toxicities in clinical use.

Data Analysis and Research Applications

Data Interpretation Guidelines

When evaluating this compound derivatives in the giardiasis mouse model, researchers should consider the following analytical approaches:

Efficacy Benchmarking:

  • Compare ED₅₀ values against reference compounds (fumagillin, metronidazole)
  • Assess efficacy against metronidazole-resistant Giardia strains to identify non-cross-resistant compounds
  • Evaluate speed of response by measuring parasite reduction at 24h, 48h, and 72h post-treatment initiation

Pharmacokinetic-Pharmacodynamic Correlation:

  • Integrate pharmacokinetic parameters with efficacy results to establish exposure-response relationships
  • Determine whether anti-giardial activity correlates with peak concentrations (Cmax) or total exposure (AUC)
  • Assess potential for less frequent dosing based on compound half-life and sustained effects

Safety Profiling:

  • Calculate therapeutic indices for all lead compounds to prioritize development candidates
  • Monitor for class-specific toxicities including thrombocytopenia and neurological effects
  • Compare in vitro cytotoxicity (CC₅₀ in mammalian cells) with anti-giardial activity (IC₅₀) to establish selectivity indices
Research Applications

The protocols described herein support multiple research applications:

Mechanism of Action Studies:

  • Confirm MetAP2 engagement through cellular thermal shift assays
  • Evaluate target residence time through wash-out experiments
  • Assess biochemical pathway modulation via metabolomic profiling

Combination Therapy Development:

  • Evaluate synergy with standard anti-giardial agents using checkerboard assays
  • Develop rational combination regimens for multidrug-resistant infections
  • Assess potential for resistance development through serial passage experiments

Formulation Optimization:

  • Develop stabilized formulations to enhance shelf-life and in vivo performance
  • Explore targeted delivery approaches to enhance intestinal exposure while minimizing systemic absorption
  • Optimize dosing vehicles for improved compound solubility and consistency

Conclusion

The application notes and protocols presented herein provide a comprehensive framework for evaluating this compound derivatives as promising therapeutic candidates for giardiasis. The improved stability profile and exceptional therapeutic window demonstrated by compound 9, particularly its 227-fold safety margin, position this class of compounds as attractive candidates for further development [1]. The targeted mechanism against Giardia MetAP2, coupled with reduced epithelial permeability that potentially limits systemic exposure, represents a strategic approach to overcoming the limitations of current therapies [1] [4].

These standardized protocols enable rigorous preclinical assessment of anti-giardial activity, pharmacokinetic behavior, and safety parameters critical for candidate selection. The detailed methodologies support the translation of promising this compound derivatives toward clinical development as potential therapeutic options for refractory giardiasis and other parasitic infections, including metronidazole-resistant strains that pose increasing clinical challenges [1] [2]. Further investigation of this compound class may yield much-needed therapeutic alternatives for patients suffering from parasitic infections with limited treatment options.

Visual Experimental Workflows

Mechanism of Action Pathway

G This compound This compound MetAP2 MetAP2 This compound->MetAP2 Irreversible binding      to His231 Inhibition Inhibition MetAP2->Inhibition Enzyme      inactivation ProteinMaturation ProteinMaturation Inhibition->ProteinMaturation Disrupted N-terminal      methionine processing ParasiteDeath ParasiteDeath ProteinMaturation->ParasiteDeath Accumulation of      immature proteins      & metabolic stress

Experimental Workflow for Efficacy and PK/PD Assessment

G InVitro In Vitro Assessment      • Trophozoite susceptibility      • Metronidazole-resistant strains      • Cytotoxicity screening MouseModel Mouse Infection Model      • Giardia inoculation      • Compound treatment      • Efficacy evaluation InVitro->MouseModel PKAnalysis PK/PD Analysis      • Plasma pharmacokinetics      • Tissue distribution      • Exposure-response MouseModel->PKAnalysis Safety Safety Assessment      • Maximum tolerated dose      • Clinical observations      • Histopathology PKAnalysis->Safety DataIntegration Data Integration      • Therapeutic index calculation      • Candidate selection      • Formulation strategy Safety->DataIntegration

References

Comprehensive Application Notes and Protocols: Fumagillin Covalent Binding to Methionine Aminopeptidase 2 (MetAP2)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MetAP2 as a Therapeutic Target

Methionine aminopeptidase-2 (MetAP2) is a bifunctional metalloprotease that plays a critical role in post-translational protein processing by catalyzing the removal of initiator methionine residues from nascent proteins. This enzymatic activity is essential for protein maturation and proper cellular function. The discovery that MetAP2 serves as the molecular target for the potent anti-angiogenic compound fumagillin has generated significant interest in this enzyme as a therapeutic target for cancer and other angiogenesis-dependent diseases [1]. The fungal metabolite fumagillin and its clinical derivative TNP-470 exhibit potent anti-angiogenic effects through their specific, covalent interaction with MetAP2, leading to the inhibition of new blood vessel formation that is crucial for tumor growth and metastasis [1] [2].

The biological significance of MetAP2 extends beyond its role in protein processing. Research has demonstrated that MetAP2 inhibition blocks non-canonical Wnt signaling, which plays a critical role in development, cell differentiation, and tumorigenesis [3]. Interestingly, MetAP2 expression is upregulated in various cancers, including colon cancer, malignant mesothelioma, and esophageal squamous carcinomas, making it a promising target for anticancer therapies [4] [5]. The unique mechanism of fumagillin's action—covalent modification of the MetAP2 active site—provides a foundation for developing targeted therapies with potentially favorable therapeutic indices.

Molecular Mechanism of Fumagillin-MetAP2 Covalent Binding

Structural Basis of Covalent Inhibition

The molecular interaction between fumagillin and MetAP2 represents a classic example of covalent enzyme inhibition. Structural studies have revealed that fumagillin binds irreversibly to the active site of MetAP2 through a specific covalent bond formation. X-ray crystallographic analysis of the human MetAP2-fumagillin complex at 1.8 Å resolution demonstrates that the spiro-epoxide moiety of fumagillin forms a covalent bond with His231 within the enzyme's active site [6]. This epoxide ring-opening and subsequent bond formation permanently inactivates the enzyme's catalytic function.

Beyond the primary covalent linkage, the fumagillin-MetAP2 interaction is stabilized by extensive hydrophobic interactions and water-mediated polar contacts with other regions of the binding pocket. The structural analysis also reveals the molecular basis for specificity—why fumagillin inhibits MetAP2 but not the closely related MetAP1 enzyme [6]. Key structural elements in MetAP2, including specific residues lining the active site pocket, create a unique environment that favorably accommodates fumagillin while MetAP1 lacks these critical recognition elements. This specificity is crucial for the targeted biological effects of fumagillin and its derivatives.

Functional Consequences of MetAP2 Inhibition

The covalent inhibition of MetAP2 by fumagillin has profound functional consequences at the cellular level:

  • Cell cycle arrest: Fumagillin treatment results in endothelial cell cycle arrest in the late G1 phase, characterized by inhibition of retinoblastoma protein phosphorylation and suppressed activation of cyclin-dependent kinases cdk2/4 [2].

  • Wnt signaling disruption: MetAP2 inhibition selectively blocks non-canonical Wnt signaling downstream of the Wnt receptor Frizzled but upstream of Calmodulin-dependent Kinase II, RhoA, and c-Jun N-terminal Kinase, without affecting the canonical Wnt/β-catenin pathway [3].

  • Altered glutathione homeostasis: Sensitive cells respond to fumagillin treatment with disrupted glutathione redox balance, which contributes to the anti-proliferative effects [4].

Table 1: Molecular Mechanism of Fumagillin Covalent Binding to MetAP2

Aspect Specific Feature Functional Significance
Covalent bond Spiro-epoxide of fumagillin to His231 of MetAP2 Irreversible enzyme inhibition
Additional interactions Hydrophobic contacts and water-mediated polar interactions Enhanced binding affinity and specificity
Specificity determinants Unique active site architecture of MetAP2 Selective inhibition versus MetAP1
Structural consequences Blockage of methionine binding pocket Prevention of initiator methionine excision from nascent proteins
Cellular effects G1 cell cycle arrest in endothelial cells Anti-angiogenic activity

Experimental Protocols and Methodologies

Synthesis of Biotinylated Fumagillin Probes

The development of biotinylated fumagillin analogs has been instrumental in studying the fumagillin-MetAP2 interaction. These affinity reagents allow for the detection, purification, and characterization of the fumagillin binding protein. The following protocol adapts the methodology originally described by Sin et al. (1997) [2]:

Materials:

  • Fumagillin (commercially available from Sigma)
  • Fluorenylmethoxycarbonyl-Gly-OH (Fmoc-Gly-OH)
  • Oxalyl chloride
  • Anhydrous dimethylformamide (DMF)
  • Anhydrous dichloromethane (DCM)
  • 4-Dimethylaminopyridine (DMAP)
  • Piperidine
  • N-hydroxysuccinimide biotin reagent
  • Silica gel for flash column chromatography

Procedure:

  • Saponification of fumagillin: Treat fumagillin with 1 M NaOH to generate fumagillol through ester hydrolysis.
  • Activation of Fmoc-Gly-OH: Combine Fmoc-Gly-OH (5.3 mg, 18.0 μmol) with oxalyl chloride (3.0 μl, 24.0 μmol) in anhydrous DCM (500 μl) with catalytic DMF (0.3 μl, 1.0 μmol). Stir under nitrogen atmosphere for 3 hours at room temperature. Remove solvent under vacuum.
  • Coupling to this compound: Dissolve this compound (1.54 mg, 5.5 μmol) and DMAP (2.6 mg, 16 μmol) in DCM (200 μl). Add the activated acid chloride solution from step 2. Stir for 3 hours at room temperature. Purify the product (Fmoc-glycine-tethered this compound) by flash column chromatography (silica gel, 1:1 hexanes:ethyl acetate).
  • Fmoc deprotection: Treat Fmoc-glycine-fumagillol (1.6 mg, 2.9 μmol) with 20% piperidine-DMF (200 μl) for 20 minutes. Remove solvent and purify by flash column chromatography (silica gel, 95:5 DCM:methanol) to yield glycine-fumagillol.
  • Biotin conjugation: React glycine-fumagillol (0.9 mg, 2.7 μmol) with N-hydroxysuccinimide biotin reagent in DMSO (200 μl) for 14 hours at room temperature. Purify the final product (this compound-biotin) by flash column chromatography (silica gel, 90:10 DCM:methanol).

Validation: Characterize all compounds by 500 MHz ¹H-NMR to confirm structure and purity. Validate biological activity through endothelial cell proliferation assays [2].

Detection of Fumagillin-MetAP2 Binding in Cellular Systems

In vivo binding assays enable researchers to confirm the specific interaction between fumagillin and MetAP2 in biologically relevant systems:

Materials:

  • Human umbilical venous endothelial cells (HUVECs) or other relevant cell types
  • This compound-biotin conjugate
  • Tissue culture medium appropriate for cell type
  • PBS for washing
  • Lysis buffer (25 mM Tris·HCl, pH 7.5, 5 mM EGTA) with protease inhibitors
  • SDS-PAGE equipment and Immobilon membrane
  • Avidin-horseradish peroxidase conjugate
  • Enhanced chemiluminescence detection system

Procedure:

  • Culture HUVECs (fourth passage) in medium 199 supplemented with endothelial cell growth supplement, 1% penicillin/streptomycin, and 20% fetal bovine serum until confluent on gelatin-coated 6-well tissue culture dishes.
  • Incubate cells with various concentrations of this compound-biotin (diluted 1,000-fold in tissue culture medium from methanol stock solution) for 8 hours.
  • Wash cells thoroughly with PBS to remove unbound compound.
  • Prepare total cellular lysates using lysis buffer with protease inhibitors.
  • Separate proteins by 8% SDS-PAGE and transfer to Immobilon membrane.
  • Detect biotinylated proteins using avidin-horseradish peroxidase and enhanced chemiluminescence.
  • A specific band at approximately 67 kDa corresponds to MetAP2 [2].
Purification of Fumagillin Binding Protein (MetAP2) from Tissue Sources

For large-scale purification of MetAP2 from native tissues, the following protocol can be employed:

Materials:

  • Fresh bovine brain tissue (800 g) or other abundant source
  • Lysis buffer (25 mM Tris·HCl, pH 7.5, 5 mM EGTA) with protease inhibitors (5 μg/ml leupeptin and 0.5 mM PMSF)
  • DE52 matrix (Whatman)
  • Phenyl Sepharose (Pharmacia)
  • Streptavidin agarose
  • This compound-biotin conjugate

Procedure:

  • Homogenize 800 g of bovine brain in 2 liters of lysis buffer using a Waring blender.
  • Centrifuge lysates at 6,000 × g for 15 minutes followed by centrifugation at 100,000 × g for 30 minutes.
  • Adsorb high-speed supernatant onto 230 g of DE52 matrix for 2 hours.
  • Wash with 2 liters of lysis buffer (without protease inhibitors) and elute with 1 liter of lysis buffer containing 250 mM NaCl.
  • Add ammonium sulfate to the eluate to a final concentration of 1.7 M and centrifuge at 2,000 × g.
  • Adsorb the supernatant to 25 ml of phenyl Sepharose, wash sequentially with 1 liter of lysis buffer containing 1.7 M ammonium sulfate and 1 liter with 1.35 M ammonium sulfate.
  • Elute proteins with 40 ml of lysis buffer containing 0.68 M ammonium sulfate.
  • Pre-clear biotinylated proteins by adsorption to 1 ml streptavidin agarose.
  • Incubate flowthrough with this compound-biotin (final concentration 2.6 μM) for 60 minutes at 4°C.
  • Purify biotinylated proteins using streptavidin agarose and elute with SDS/PAGE sample buffer.
  • Separate proteins by 8% SDS-PAGE and visualize by silver staining. Excise the specific band for tryptic digestion and microsequencing [2].

Quantitative Data Analysis and Interpretation

Inhibitory Potency of Fumagillin Analogs

Table 2: Comparative Inhibitory Activity of Fumagillin-Based Compounds

Compound Molecular Target Cellular IC₅₀ Key Structural Features Therapeutic Status
Fumagillin MetAP2 (covalent) Low nM range Spiroepoxide, C6 cinnamoyl ester Natural product
TNP-470 MetAP2 (covalent) Sub-nM to nM range Chloroacetylcarbamate at C6 Phase III clinical trials for cancer
NC2213 MetAP2 1.2 μM (HT29 cells) 3,5-bis(benzylidene)-4-piperidone Experimental colon cancer agent
Spiroepoxytriazoles MetAP2 (covalent) nM range Spiroepoxide mimetic, triazole ring Experimental with improved pharmacokinetics
C4-modified analogs MetAP2 Variable (nM-μM) Oxime replacement of exocyclic epoxide Structure-activity relationship studies

The quantitative comparison of fumagillin analogs reveals that potent MetAP2 inhibition generally requires the spiroepoxide moiety responsible for covalent binding to His231. Modifications at the C4 and C6 positions can fine-tune potency, selectivity, and pharmacological properties [7] [8] [9]. The clinical derivative TNP-470 maintains potent inhibition while potentially offering improved therapeutic properties compared to the parent fumagillin compound.

Cellular Responses to MetAP2 Inhibition

Table 3: Cellular Effects of MetAP2 Inhibition Across Cell Types

Cell Type Proliferation Response Cell Cycle Effects Downstream Signaling Alterations Sensitivity Determinants
Endothelial cells Highly sensitive (IC₅₀ ~nM) G1 phase arrest Inhibited Rb phosphorylation, reduced cyclin E/A High MetAP2 expression
Colon cancer HT29 Sensitive (IC₅₀ ~1.2 μM to NC2213) G2 arrest, apoptosis Reduced c-Src phosphorylation, altered Tyr416/Tyr527 balance MetAP2 overexpression
Fumagillin-insensitive cells Resistant (high IC₅₀) Minimal cell cycle effects Normal glutathione homeostasis Low MetAP1/MetAP2 ratio?
Yeast (Δmap1 strain) Growth inhibition Impaired vegetative growth N-terminal processing defects Essential MetAP2 function when MetAP1 absent

The cellular response to MetAP2 inhibition varies significantly between cell types, with endothelial cells demonstrating particular sensitivity. This selective sensitivity forms the basis for the anti-angiogenic activity of fumagillin analogs. In certain cancer cells, MetAP2 inhibition induces apoptotic cell death, suggesting additional therapeutic applications beyond angiogenesis inhibition [1] [4] [5].

Signaling Pathways Affected by MetAP2 Inhibition

The mechanistic consequences of MetAP2 inhibition extend to several critical signaling pathways:

G Fumagillin Fumagillin MetAP2 MetAP2 Fumagillin->MetAP2 Covalent binding NonCanonicalWnt NonCanonicalWnt MetAP2->NonCanonicalWnt Blocks NME NME MetAP2->NME Inhibition Glutathione Glutathione MetAP2->Glutathione Alters in sensitive cells Wnt5 Wnt5 Frizzled Frizzled Wnt5->Frizzled Frizzled->NonCanonicalWnt Activates CaMKII CaMKII NonCanonicalWnt->CaMKII RhoA RhoA NonCanonicalWnt->RhoA JNK JNK NonCanonicalWnt->JNK CellCycle CellCycle G1Arrest G1Arrest CellCycle->G1Arrest ProteinMaturation ProteinMaturation NME->ProteinMaturation Disruption ProteinMaturation->CellCycle RedoxHomeostasis RedoxHomeostasis Glutathione->RedoxHomeostasis

Figure 1: Signaling Pathways Affected by MetAP2 Inhibition. Fumagillin covalently binds and inhibits MetAP2, disrupting protein maturation via impaired N-terminal methionine excision (NME) and selectively blocking non-canonical Wnt signaling, leading to cell cycle arrest and altered glutathione redox homeostasis in sensitive cells.

The diagram illustrates the key pathways affected by MetAP2 inhibition, with the non-canonical Wnt pathway being particularly significant. Research has shown that MetAP2 inhibition blocks non-canonical Wnt signaling downstream of the Frizzled receptor but upstream of critical effectors including Calmodulin-dependent Kinase II, RhoA, and c-Jun N-terminal Kinase [3]. This effect is selective, as the canonical Wnt/β-catenin pathway remains unaffected. Additionally, the glutathione redox homeostasis is disrupted in fumagillin-sensitive cells, suggesting that oxidative stress responses may contribute to the anti-proliferative effects of MetAP2 inhibition [4].

Therapeutic Applications and Clinical Implications

The targeted inhibition of MetAP2 has shown promise across several therapeutic areas:

  • Oncology: Based on the crucial role of angiogenesis in tumor growth and metastasis, fumagillin analogs have been investigated for various cancers. TNP-470 has entered clinical trials for multiple cancer types, including AIDS-related Kaposi's sarcoma, metastatic breast cancer, androgen-independent prostate cancer, and advanced squamous cell cancer of the cervix [5]. The differential sensitivity of tumor types to MetAP2 inhibition appears to depend on factors such as MetAP1/MetAP2 expression ratios and cellular capacity to maintain glutathione homeostasis [4].

  • Antiparasitic Applications: Fumagillin demonstrates efficacy against microsporidian parasites such as Enterocytozoon and Encephalitozoon species, which possess MetAP2 but not MetAP1 genes [4]. This selective vulnerability mirrors the observed endothelial cell sensitivity and supports the therapeutic application against these obligate intracellular parasites.

  • Novel Inhibitor Development: Recent efforts have focused on developing novel MetAP2 inhibitors with improved pharmacological properties. Spiroepoxytriazole compounds represent a new class of fumagillin-like irreversible inhibitors that maintain potent MetAP2 inhibition while demonstrating improved stability in mouse plasma and microsomes compared to earlier derivatives [8]. These compounds covalently modify His231 in the MetAP2 active site via spiroepoxide ring-opening, similarly to fumagillin, but with potentially superior drug-like properties.

The future development of MetAP2-targeted therapies will benefit from predictive biomarkers for patient selection. Evidence suggests that MetAP1 levels may help predict tumor sensitivity to MetAP2 inhibition, potentially explaining why some tumors respond while others are resistant [4]. This personalized approach could enhance the therapeutic index of MetAP2 inhibitors in clinical applications.

Troubleshooting and Technical Considerations

Successful investigation of fumagillin-MetAP2 interactions requires attention to several technical considerations:

  • Compound stability: Fumagillin and its analogs are susceptible to degradation under basic conditions, leading to hydrolysis to this compound. Maintain neutral pH conditions and prepare fresh solutions for experiments to ensure compound integrity [2] [9].

  • Cellular permeability: While some studies suggested differential cellular uptake might explain variable sensitivity to fumagillin, subsequent research indicates that permeability differences do not fully account for the cell-type dependent effects [4].

  • Specificity validation: Always include appropriate controls to confirm that observed effects are specifically due to MetAP2 inhibition. This includes comparing effects on MetAP1 versus MetAP2, using genetic approaches (e.g., siRNA) to validate pharmacological findings, and employing multiple structurally distinct inhibitors to confirm target-specific effects [1] [3].

  • Cellular context considerations: Be aware that cellular responses to MetAP2 inhibition are highly context-dependent. Factors such as p53 status, MetAP1 expression levels, and the cellular capacity to maintain glutathione homeostasis significantly influence sensitivity to fumagillin analogs [4] [5].

Conclusion

The covalent interaction between fumagillin and MetAP2 represents a fascinating example of natural product-inspired drug discovery. The well-characterized molecular mechanism, involving specific covalent modification of His231 in the MetAP2 active site, provides a solid foundation for both basic research and therapeutic development. The experimental protocols outlined in this document—ranging from the synthesis of biotinylated probes to cellular binding assays and protein purification—offer researchers comprehensive tools to investigate this important drug-target interaction.

As research continues to elucidate the complex biological consequences of MetAP2 inhibition, including effects on protein processing, Wnt signaling, and redox homeostasis, new opportunities will emerge for targeting this enzyme in cancer, parasitic diseases, and potentially other conditions. The ongoing development of novel MetAP2 inhibitors with improved pharmacological properties promises to expand the therapeutic potential of this unique molecular target.

References

Comprehensive Application Notes and Protocols: Fumagillol Caco-2 Cell Permeation Studies for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Caco-2 Model and Fumagillol Research Context

The Caco-2 cell model has become the gold standard in pharmaceutical research for predicting intestinal drug absorption and is formally endorsed by regulatory agencies including the FDA and EMA for oral bioavailability assessment [1]. This human colon adenocarcinoma cell line spontaneously differentiates under culture conditions to form polarized monolayers that exhibit key morphological and functional characteristics of small intestinal enterocytes, including tight junctions, microvilli, and brush border enzymes [2] [1]. The model's significant value lies in its expression of various membrane transporters including P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs) that actively influence drug transport [2].

In recent research, Caco-2 permeability studies have played a pivotal role in the development of This compound derivatives for the treatment of giardiasis, a severe diarrheal disease caused by the intestinal parasite Giardia lamblia [3] [4]. The parent compound, fumagillin, demonstrates potent efficacy against giardiasis but exhibits dose-limiting toxicity and chemical instability [3]. Researchers have strategically designed novel this compound derivatives with modified permeability profiles to overcome these limitations, successfully creating compounds with reduced Caco-2 permeation to minimize systemic exposure and toxicity while maintaining therapeutic efficacy against the intestinal parasite [3] [4]. This approach demonstrates the critical application of Caco-2 permeability optimization in drug development to enhance therapeutic windows.

Experimental Design and Key Parameters

Core Experimental Components

The comprehensive assessment of this compound derivative permeability requires several interconnected experimental approaches:

  • Bidirectional Transport Studies: Conducting both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport measurements to identify potential efflux transporter involvement.

  • Inhibitor Assays: Utilizing specific pharmacological inhibitors of key intestinal efflux transporters (P-gp, MRP1) to characterize transport mechanisms.

  • Integrity Monitoring: Implementing regular transepithelial electrical resistance (TEER) measurements and lucifer yellow flux assays to validate monolayer integrity throughout experiments.

  • Analytical Quantification: Employing high-performance liquid chromatography (HPLC) for precise quantification of test compounds during transport studies.

Key Experimental Parameters and Specifications

Table 1: Key Experimental Parameters for Caco-2 Permeability Studies

Parameter Specification Reference/Comment
Cell Passage Number 30-40 [2]
Culture Duration 21-28 days For complete differentiation [2]
TEER Acceptance >400 Ω·cm² Some studies use >600 Ω·cm² for stricter quality control [2] [1]
Compound Concentration 150 μM (for W2 inhibitor studies) Concentration should be determined via cytotoxicity assays first [2]
Transport Time Points 0, 15, 30, 60, 90, 120 min [2]
Buffer pH 7.4 HBSS buffer standard [2]
Inhibitor Pre-incubation 15 minutes Prior to transport experiments [2]

Table 2: Efflux Transporter Inhibitors for Mechanism Elucidation

Inhibitor Target Concentration Effect on this compound Analogs
Verapamil P-gp 50-100 μM Reduces efflux ratio; increases A-B transport [2]
Cyclosporin A P-gp 4 μM Decreases asymmetry in transport [2]
Quinidine P-gp/MRP1 264 μM Mixed inhibitor; significantly increases absorption [2]
N-benzyl-indomethacin (NBI) MRP1 145 μM Attenuates B-A flux [2]

Detailed Experimental Protocols

Cell Culture and Monolayer Preparation
  • Culture Medium Preparation: Prepare Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids (NEAA), 1% glutamine, and 1% penicillin-streptomycin solution [2].

  • Seeding Protocol: Seed Caco-2 cells at a density of 5×10⁵ cells per polycarbonate insert (1.12 cm² surface area, 3.0 μm pore size) and culture for 21-28 days to allow complete differentiation [2]. Change medium three times weekly throughout the differentiation period.

  • Quality Control Assessment: Monitor monolayer integrity regularly by measuring transepithelial electrical resistance (TEER) using a Millicell-ERS Volt/ohmmeter [2] [1]. Only use monolayers with TEER values exceeding 400 Ω·cm² (some protocols require >600 Ω·cm²) for transport experiments [2] [1].

Transport Study Protocol
  • Pre-experiment Preparation: Wash Caco-2 monolayers twice with phosphate-buffered saline (PBS, pH 7.4) and pre-incubate for 15 minutes with Hanks' Balanced Salt Solution (HBSS, pH 7.4) at 37°C in a shaking water bath (100 rpm) [2].

  • Dosing Solution Preparation: Prepare this compound derivatives or reference compounds in HBSS buffer at concentrations determined through prior cytotoxicity screening (e.g., MTT assay). Commonly used concentrations range from 150 μM for mechanistic studies to higher concentrations (1-2 mg/mL) for permeability screening [2] [1].

  • Transport Experiment Execution:

    • Apply dosing solution to the donor compartment (0.5 mL for apical side, 1.5 mL for basolateral side)
    • Maintain system at 37°C with gentle shaking (100 rpm) throughout experiment
    • Collect samples (100 μL) from receiver compartment at predetermined time points (0, 15, 30, 60, 90, 120 minutes)
    • Immediately replace with equal volumes of fresh pre-warmed HBSS buffer to maintain sink conditions
    • Analyze samples using HPLC or LC-MS/MS [2]
Inhibitor Studies for Transport Mechanism Elucidation
  • Pre-treatment Protocol: Apply selected transporter inhibitors (verapamil for P-gp, NBI for MRP1, etc.) to both apical and basolateral compartments 15 minutes prior to initiating transport studies [2].

  • Co-incubation Approach: Maintain inhibitors at consistent concentrations in both donor and receiver compartments throughout the transport experiment to ensure continuous transporter inhibition [2].

  • Control Requirements: Include parallel control experiments without inhibitors to establish baseline permeability values and calculate efflux ratios for comparison.

Monolayer Integrity Monitoring
  • TEER Measurement: Measure TEER values before and after transport experiments to confirm maintained monolayer integrity [2] [1]. A significant decrease in TEER (>20% reduction) may indicate monolayer damage and compromise data validity.

  • Paracellular Marker Flux: Include lucifer yellow (100 μM) as an integrity marker in selected experiments. Acceptable apparent permeability (Papp) values for lucifer yellow are typically <1×10⁻⁶ cm/s, indicating intact tight junctions [2].

Data Analysis and Interpretation

Permeability Calculations

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = (dQ/dt) × (1/(A × C₀))

Where:

  • dQ/dt = Transport rate (amount of compound transported per time, μmol/s)
  • A = Membrane surface area (cm²)
  • C₀ = Initial concentration in donor compartment (μM) [2] [1]

The efflux ratio is calculated as:

Efflux Ratio = Papp(B-A)/Papp(A-B)

An efflux ratio >2.0 suggests active efflux transport involvement, while a ratio <0.5 may indicate uptake transporter activity [2].

Quality Control Criteria
  • Linearity of Transport: Cumulative fraction transported versus time plots should demonstrate linearity, with R² values typically >0.9 for reliable Papp calculations [1].

  • Mass Balance: Recovery of the parent compound should generally be between 80-120% to ensure accurate permeability assessment and rule out significant compound degradation or monolayer metabolism.

  • Reference Standards: Include high-permeability (e.g., caffeine) and low-permeability reference compounds in each experiment to validate system performance [1]. Expected Papp values for caffeine typically range from 10-20×10⁻⁶ cm/s.

This compound-Specific Applications and Case Study

Strategic Permeability Optimization for Toxicity Reduction

Research on this compound derivatives demonstrates a strategic application of Caco-2 permeability studies to achieve therapeutic objectives. Unlike typical drug development approaches that seek to maximize oral absorption, researchers specifically designed this compound derivatives with reduced Caco-2 permeation to limit systemic exposure while maintaining efficacy against intestinal Giardia lamblia infections [3] [4]. This approach resulted in compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), which exhibited slow absorption through the gut in plasma pharmacokinetic studies, consistent with its in vitro Caco-2 permeability profile [3] [4].

The successful development of this this compound derivative highlights how Caco-2 permeability data can be strategically employed to design drugs with optimized tissue distribution profiles. In this case, reduced permeability translated to minimized systemic toxicity while maintaining high local concentrations in the intestinal lumen where the parasite resides. The resulting compound demonstrated an exceptional therapeutic window with a maximum tolerated dose of 1,500 mg/kg that was 227-fold higher than the fully curative dose of 6.6 mg/kg [3] [4].

Formulation and Stability Considerations

Table 3: Advanced Considerations for this compound Permeability Studies

Factor Impact on Permeability Experimental Recommendation
Chemical Stability This compound is highly unstable; degradation affects accuracy Conduct stability tests in HBSS; use fresh solutions [3]
pH Conditions Ionization affects passive diffusion Test at various pH levels (6.8, 7.4) to simulate gastrointestinal variation [1]
Solubility Limitations Poor solubility reduces available concentration Use concentrations below saturation; confirm solubility in buffer [5]
Mucin Protection Formulations may require mucin for compatibility Include 0.5-1% porcine mucin for critical formulations [5]

Visual Workflows and Schematic Representations

Experimental Setup and Transport Mechanisms

Diagram 1: Caco-2 Transport Mechanisms and Experimental Setup. This schematic illustrates the key transport pathways in the Caco-2 model, including paracellular, transcellular, and active efflux processes, along with inhibitor effects.

Experimental Workflow for this compound Permeability Assessment

G cluster_parallel Parallel Assessments Start Study Design CellCulture Cell Culture & Differentiation (21-28 days) Start->CellCulture Cytotoxicity Cytotoxicity Assessment (MTT Assay) Start->Cytotoxicity Stability Compound Stability in HBSS Start->Stability QC1 Quality Control: TEER > 400 Ω·cm² CellCulture->QC1 Decide1 TEER > 400 Ω·cm²? QC1->Decide1 Experiment Transport Studies (A-B and B-A directions) Inhibitor Inhibitor Studies (Mechanism Elucidation) Experiment->Inhibitor Integrity Monolayer Integrity (Lucifer Yellow Flux) Experiment->Integrity Analysis Sample Analysis (HPLC/LC-MS) Inhibitor->Analysis Calculation Data Calculation: Papp and Efflux Ratio Analysis->Calculation Decide2 Efflux Ratio > 2? Calculation->Decide2 Interpretation Data Interpretation & Reporting Decide1->CellCulture No Decide1->Experiment Yes Decide2->Interpretation Yes (Active Transport) Decide2->Interpretation No (Passive Diffusion)

Diagram 2: Comprehensive Workflow for this compound Permeability Assessment. This flowchart outlines the complete experimental procedure from cell culture to data interpretation, including key decision points and parallel quality control measures.

Troubleshooting and Technical Considerations

Common Challenges and Solutions
  • Low TEER Values: If TEER values remain below 400 Ω·cm² after 21 days, verify cell passage number (use passages 30-40), check serum batch quality, ensure proper medium changes (three times weekly), and confirm appropriate cell seeding density [2] [1].

  • High Variability in Replicates: Excessive variation between replicates may stem from inconsistent monolayer age, bubble formation under membranes during transport studies, or bacterial/fungal contamination. Implement strict aseptic techniques and standardized handling procedures.

  • Poor Compound Recovery: Low mass balance (<80%) may indicate compound adsorption to equipment, degradation during experiment, or metabolism by Caco-2 enzymes. Include stability controls and use silanized vials if adsorption is suspected.

Methodological Limitations and Advanced Modifications

The standard Caco-2 model is recognized to underpredict paracellular transport of compounds that are primarily absorbed through tight junctions in vivo [6]. To address this limitation, researchers have developed modified matrices using engineered extracellular materials (eECMs) that better replicate in vivo conditions by controlling cell-binding domain density and matrix stiffness [6]. These advanced matrices promote Caco-2 morphologies that more closely resemble primary intestinal cells and increase expression of claudin-2, a tight junction protein associated with higher paracellular permeability [6].

For investigation of lipid-based formulations of this compound derivatives, additional considerations include potential monolayer damage from digestion products. Recent research demonstrates that porcine mucin (0.5-1%) can protect Caco-2 monolayers from damaging effects of formulation components, particularly with long-chain lipid formulations [5]. Additionally, traditional pancreatic extract is incompatible with Caco-2 cells, but immobilized recombinant lipase (Novozym 435) can be used to study digestion effects without compromising monolayer integrity [5].

Conclusion

The comprehensive application notes and protocols presented here provide researchers with a robust framework for conducting this compound Caco-2 permeation studies. The strategic application of these methods has proven valuable in optimizing the therapeutic profile of this compound derivatives, particularly in achieving targeted permeability for enhanced safety profiles. By implementing these standardized protocols with appropriate quality controls and considering advanced model modifications, researchers can generate reliable, reproducible permeability data to advance drug development programs for giardiasis treatment and other therapeutic applications.

References

fumagillol stability improvement

Author: Smolecule Technical Support Team. Date: February 2026

Stability & Analytical Data

The table below summarizes key stability data for fumagillin and a stable fumagillol derivative, Compound 9, from a preclinical study [1].

Compound Thermal & Acid Stability Efficacy in Mouse Model (100% curative dose) Maximum Tolerated Dose (MTD) Therapeutic Window (MTD / Curative Dose)
Fumagillin Low (highly unstable) Information missing Information missing Information missing
This compound Derivative (Compound 9) Better thermal and acid stability than fumagillin [1] 6.6 mg/kg of body weight [1] 1,500 mg/kg [1] 227-fold [1]

Experimental Protocols

Here are detailed methodologies for key experiments related to fumagillin and this compound stability.

Protocol 1: HPLC Analysis for Fumagillin Content

This method is used for quantifying fumagillin in fermentation broth and can be adapted for analyzing this compound derivatives [2].

  • 1. Sample Preparation: Centrifuge the fermentation broth (3 mL) at 6500 rpm at 4°C for 10 minutes. Use a syringe to aspirate the supernatant and filter it through a 0.45 μm membrane into an HPLC vial [2].
  • 2. HPLC Configuration:
    • Detection Wavelength: 350 nm [2]
    • Flow Rate: 0.8 mL/min [2]
    • Column Temperature: 25°C [2]
    • Injection Volume: 10 µL [2]
    • Mobile Phase A: Methanol [2]
    • Mobile Phase B: 0.1% formic acid in water (v/v) [2]
    • Gradient Elution: Refer to the table below for the gradient program [2].
Time (min) Mobile Phase A (Methanol, %) Mobile Phase B (0.1% Formic Acid, %)
0 50 50
10 70 30
20 80 20
32 50 50
  • 3. Standard Curve: Prepare a fumagillin standard solution (0.5 mg/mL in methanol). Inject volumes from 2-10 µL to create a calibration curve. The regression equation y = 4691x + 174.96 (R² = 0.9998) can be used, where y is the peak area and x is the injection mass in µg [2].
Protocol 2: Accelerated Stability Testing for Compounds

This protocol describes a method for conducting accelerated degradation studies on fumagillin and its derivatives [3].

  • Stability Chambers:
    • Incubate the compounds at 37°C under two conditions:
      • 75% Relative Humidity (controlled)
      • Uncontrolled Laboratory Humidity [3]
  • Sampling and Analysis:
    • Analyze samples in duplicate via HPLC every week for 4 weeks [3].
    • Calculate the percentage of compound remaining using area-under-the-curve values from the HPLC data [3].
  • Forced Degradation (pH Stability):
    • Dissolve the compound in DMSO and mix with a pH 3.0 buffer [3].
    • Incubate the sample at 25°C for up to 48 hours [3].
    • Analyze by HPLC every 2 hours for the first 8 hours, and then after 24 and 48 hours [3].

Frequently Asked Questions

Q1: What are the main stability liabilities of fumagillin? Fumagillin is a highly unstable compound. It is known to degrade under thermal stress and in acidic conditions, which can shorten its shelf life and reduce its efficacy [1].

Q2: How can the stability of fumagillin analogs be improved? Research indicates that synthesizing stable this compound derivatives can address these liabilities. For example, modifying the core structure has yielded compounds with better thermal and acid stability, which should prolong the drug shelf life and reduce degradation in the stomach [1].

Q3: What is a critical consideration when analyzing this compound conjugated to a polymer? A critical step is the selective hydrolysis of the ester bonds to release the active this compound derivative (e.g., XMT-1191) from the polymer backbone for analysis. This hydrolysis must be carefully controlled to avoid degrading the active compound, which often contains sensitive functional groups like epoxide rings that can be opened by nucleophilic attack during the process [4].

Experimental Workflow for Stability Assessment

The following diagram outlines the key decision points in a stability assessment workflow for this compound, based on the protocols above.

Start Start: Stability Assessment SamplePrep Prepare Sample Solution Start->SamplePrep Accelerated Accelerated Degradation? (37°C, controlled/uncontrolled humidity) SamplePrep->Accelerated    Yes Forced Forced Degradation? (pH 3.0, 25°C) SamplePrep->Forced    Yes Standard Standard Analysis? SamplePrep->Standard HPLC HPLC Analysis DataAnalysis Analyze HPLC Data HPLC->DataAnalysis End Assess Stability DataAnalysis->End Accelerated->HPLC Sample Weekly for 4 Weeks Forced->HPLC Sample at intervals over 48 Hours Standard->HPLC Direct Injection

Key Takeaways and Future Research

  • Stability can be engineered: The core takeaway is that the stability limitations of the fumagillin molecule can be successfully overcome through chemical derivation, as demonstrated by the improved profile of this compound derivative, Compound 9 [1].
  • Systematic testing is crucial: Employing systematic accelerated and forced degradation studies, followed by precise HPLC analysis, is the standard method for quantifying stability improvements [3].

References

fumagillol acid degradation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the primary causes of fumagillol/fumagillin degradation? The main factors are light exposure (especially UV and visible light), extreme pH conditions (both highly acidic and basic), and elevated temperatures [1]. The molecule's epoxide rings and conjugated diene system are particularly susceptible to these stressors [1] [2].

  • What are the common degradation products? Photodegradation primarily leads to isomerization products, often referred to historically as neofumagillin [1]. In aqueous or biological systems, metabolites can form through hydrolysis. For the this compound derivative TNP-470, key metabolites include AGM-1883 (cleavage of the chloroacetyl moiety) and M-II (further hydrolysis of the epoxide ring) [3] [4].

  • How can I improve the stability of my this compound solutions during storage? Always store solutions in amber glass vials or otherwise protect them from light [1]. Keep them at a cool, stable temperature (e.g., 4°C or lower) and consider adjusting the pH to a stable range (pH 4-5 for related compounds like TNP-470) [3] [4]. Using organic solvents like ethanol or DMSO is recommended over aqueous solutions for long-term storage [1].

Troubleshooting Guide: Common Problems & Solutions

Problem & Symptoms Likely Cause Recommended Solution
Rapid loss of potency in solution; decreased analytical signal [1]. Photodegradation from exposure to laboratory lighting or sunlight. Use amber vials; perform sample preparation under yellow or red safe light; shield samples from light during analysis [1].
Unexpected degradation during sample processing or in biological media [3] [4]. Instability at neutral or basic pH or thermal degradation. Acidify samples immediately upon collection (e.g., with citric acid) [3] [4]; work quickly and at controlled, low temperatures.
Formation of multiple unknown peaks in HPLC or LC-MS analysis [1] [4]. Presence of isomers from light exposure or hydrolyzed metabolites [1] [4]. Review storage and handling conditions for light exposure; compare retention times with synthesized metabolite standards if available [4].
Poor recovery from solid-phase extraction (SPE) [4]. On-column degradation during extraction. Consider switching to a liquid-liquid extraction method to minimize degradation that can occur during solvent evaporation in SPE [3] [4].

Validated Experimental Protocol: Sample Preparation & Stability Assay

The following method is adapted from published protocols for quantifying TNP-470 (a this compound derivative) and its metabolites in plasma, which addresses critical stability issues [3] [4].

Workflow Overview

The following diagram illustrates the key stages of the sample handling and analysis protocol:

G Start Whole Blood Sample Acidification Immediate Acidification (5 mg citric acid/mL blood) Start->Acidification Step 1 Plasma_Sep Centrifuge to Harvest Plasma Acidification->Plasma_Sep Step 2 LLE Liquid-Liquid Extraction (Organic solvent mixture) Plasma_Sep->LLE Step 3 Analysis Analysis via LC-MS/MS LLE->Analysis Step 4 Data Stability Data Analysis->Data Step 5

Materials and Reagents
  • Analytes: this compound or its derivative.
  • Internal Standard: Deuterated analog (d3-TNP-470) if available [4].
  • Acidification Reagent: Citric acid [3].
  • Extraction Solvent: HPLC-grade organic solvent mixture (e.g., ethyl acetate or methyl tert-butyl ether) [3] [4].
  • Mobile Phase: Filtered (0.2 μm) acetonitrile and 2 mM ammonium acetate solution (60:40, v/v) [4].
  • Equipment: Amber vials, LC-MS/MS system.
Step-by-Step Procedure
  • Immediate Acidification: To prevent degradation ex vivo, acidify the whole blood sample immediately after collection with 5 mg of citric acid per mL of blood [3]. Do not wait until after plasma is separated.
  • Plasma Separation: Centrifuge the acidified whole blood to harvest the plasma fraction.
  • Liquid-Liquid Extraction (LLE):
    • Add the internal standard to the plasma sample.
    • Perform extraction using a pre-optimized organic solvent mixture. LLE is preferred over Solid-Phase Extraction (SPE) to minimize analyte degradation during solvent evaporation [3] [4].
    • Evaporate the organic layer under a gentle stream of nitrogen at low temperature.
    • Reconstitute the dry residue in a suitable solvent for analysis.
  • LC-MS/MS Analysis:
    • Chromatography: Use a C18 column and the prepared mobile phase for separation [4].
    • Detection: Utilize Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. For TNP-470, the mass transition was m/z 402→344 [4].
  • Stability Assessment: Quantify the parent compound and monitor for the appearance of known metabolite peaks (e.g., for TNP-470, m/z 326→268 for AGM-1883 and m/z 344→286 for M-II) to assess the extent of degradation [4].

Key Stability Considerations for Drug Development

When working with this compound derivatives in a pharmaceutical context, be aware of these specific instability points:

  • Metabolite Identification: The primary metabolites often result from the hydrolysis of the ester bond and the highly reactive spiroepoxide, which is the site of covalent binding to its target, MetAP2 [5] [6] [4].
  • Analytical Challenges: The lack of a strong chromophore in some derivatives (like TNP-470) makes HPLC-UV detection difficult. LC-MS/MS is the recommended method for sensitive and specific quantification [4].
  • pH-Dependent Solubility: Fumagillin's solubility in water is highly pH-dependent due to its carboxylic acid group (pKa ~4.65). It is more soluble at basic pH but also degrades faster in alkaline conditions [1].

References

Storage and Handling Guidelines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key recommendations for handling fumagillol to ensure its stability.

Aspect Recommendation Rationale & Supporting Evidence
Storage Temperature -20°C (solid) or -80°C (in solution) [1] [2] Supplier instructions; prevents degradation observed in related compound fumagillin even at freezer temperatures [3].
Thermal Degradation Degrades at higher temperatures; avoid room temperature storage [1]. Fumagillin degrades faster at 34°C than at 21°C in darkness [4].
Light Sensitivity Protect from light; use amber vials [1]. Fumagillin degrades rapidly under light, including fluorescent lab lighting [4].
Solvent for Stock Use dry, anhydrous DMSO [2]. Hygroscopic DMSO can impact compound stability [2].

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound under your specific experimental conditions, you can adapt the following protocols based on common practices for similar compounds.

Protocol 1: Forced Degradation Study

This method stresses the compound under various conditions to identify degradation products and stability profiles.

  • Sample Preparation: Prepare multiple aliquots of a this compound solution in your intended experimental solvent.
  • Stress Conditions:
    • Thermal Stress: Expose aliquots to different temperatures (e.g., 4°C, 22°C, 40°C) in the dark [4].
    • Acid/Base Stress: Treat separate aliquots with strong acids (e.g., 1 M HCl) and bases (e.g., 1 M NaOH) to assess chemical stability in extreme pH [4].
    • Photolytic Stress: Expose one aliquot to direct light (sunlight or fluorescent lab light) and keep another in an amber vial as a control [4].
  • Analysis: Analyze all samples at regular time intervals using HPLC to monitor the decrease in the this compound peak and the appearance of new peaks indicating degradation products [5].
Protocol 2: Long-Term Stability Monitoring

This protocol is for determining the actual shelf-life under recommended storage conditions.

  • Storage: Prepare a large stock solution of this compound and store it according to the recommended conditions (e.g., -80°C).
  • Sampling: Periodically withdraw small aliquots for analysis without thawing the main stock if frozen.
  • Analysis: Use HPLC to check the purity and concentration of the compound over time (e.g., monthly for the first three months, then quarterly) [5].

The relationship between storage conditions and degradation risk in these protocols can be visualized as follows:

Start: this compound Sample Start: this compound Sample Protocol 1: Forced Degradation Protocol 1: Forced Degradation Start: this compound Sample->Protocol 1: Forced Degradation Protocol 2: Long-Term Stability Protocol 2: Long-Term Stability Start: this compound Sample->Protocol 2: Long-Term Stability Thermal Stress Thermal Stress Protocol 1: Forced Degradation->Thermal Stress Acid/Base Stress Acid/Base Stress Protocol 1: Forced Degradation->Acid/Base Stress Photolytic Stress Photolytic Stress Protocol 1: Forced Degradation->Photolytic Stress Recommended Storage Recommended Storage Protocol 2: Long-Term Stability->Recommended Storage High Degradation Risk High Degradation Risk Thermal Stress->High Degradation Risk High Temp Acid/Base Stress->High Degradation Risk Extreme pH Photolytic Stress->High Degradation Risk Light Exposure HPLC Analysis: Monitor Peak Loss HPLC Analysis: Monitor Peak Loss High Degradation Risk->HPLC Analysis: Monitor Peak Loss Low Degradation Risk Low Degradation Risk Recommended Storage->Low Degradation Risk -20°C / -80°C Dark Anhydrous HPLC Analysis: Confirm Stability HPLC Analysis: Confirm Stability Low Degradation Risk->HPLC Analysis: Confirm Stability

Key Troubleshooting FAQs

  • Q: The biological activity of my this compound seems diminished after several months. What could be the cause?

    • A: This is most likely due to compound degradation. Re-test the purity of your stock solution via HPLC. Ensure you are storing the compound at -80°C, using amber vials to protect from light, and avoiding repeated freeze-thaw cycles by preparing single-use aliquots [1] [4] [2].
  • Q: During sample preparation for analysis, what critical step should I take to ensure accurate results?

    • A: When working with this compound (or its derivatives), use amber vials throughout the process to prevent photodegradation. All steps from sample preparation to analysis should be performed with minimal exposure to light [4].
  • Q: My this compound is conjugated to a polymer. How can I assess its stability?

    • A: For polymer-conjugated prodrugs, analysis often requires a hydrolysis step to cleave the active small molecule (like this compound) from the polymer backbone before HPLC analysis. This hydrolysis must be highly selective to avoid causing additional degradation of the sensitive epoxide rings in the this compound structure [5].

References

A Case of Racemization in Fumagillol Synthesis

Author: Smolecule Technical Support Team. Date: February 2026

During a synthesis of fumagillol, researchers encountered significant racemization at a specific aldehyde intermediate [1].

  • Problematic Intermediate: The synthesis involved the preparation of (R)-(+)-α-hydroxybutyrolactone, which was subsequently converted into an ester and then reduced to the key aldehyde intermediate, 10 [1].
  • Cause of Racemization: The standard workup procedure for the DIBAL (Diisobutylaluminium hydride) reduction of the ester to the aldehyde was identified as the cause. The controlled hydrolysis of aluminum-containing intermediates to a gel (a common practice) led to time-dependent racemization of the highly sensitive aldehyde [1].
  • Solution: The racemization was minimized by modifying the workup to a more classical low-temperature procedure: adding MeOH first, followed by brine, and then extracting with cyclohexane. This change allowed the aldehyde to be obtained with an acceptable 77% enantiomeric excess (e.e.) [1].

How to Monitor and Measure Racemization

If you suspect racemization in your own experiments, here are established experimental protocols for measuring racemization rates. The following table summarizes three key techniques [2].

Method Best For Key Parameter Typical Racemization Half-life (t½rac) Free-Energy Barrier (ΔG‡)
Kinetic Analysis Slow racemization Enantiomeric enrichment over time --- ≥ 95 kJ/mol
Dynamic HPLC (dHPLC) Intermediate racemization Peak shape on chiral stationary phase --- ≈ 80–95 kJ/mol
Variable Temperature NMR (VT-NMR) Fast racemization Coalescence of diastereotopic signals --- ≤ 85 kJ/mol

The workflow below illustrates the decision-making process for selecting the appropriate measurement technique.

G Selecting a Racemization Measurement Method Start Start: Need to measure racemization rate Q1 Is the racemization relatively fast? Start->Q1 Q2 Is the racemization on an intermediate timescale? Q1->Q2 No VTNMR Use Variable Temperature NMR (VT-NMR) Q1->VTNMR Yes dHPLC Use Dynamic HPLC (dHPLC) Q2->dHPLC Yes Kinetic Use Kinetic Analysis (Chiral HPLC over time) Q2->Kinetic No

Detailed Experimental Protocols

Here are more detailed methodologies for the techniques outlined above [2]:

  • Kinetic Analysis via Chiral HPLC

    • Purpose: To determine the rate of slow racemization.
    • Procedure:
      • Obtain a small quantity of enantiomerically pure material.
      • Dissolve the sample and let it stand at a constant temperature.
      • At regular time intervals, inject a sample onto a chiral HPLC column.
      • Plot the decreasing enantiomeric enrichment (e.g., e.e.%) over time.
      • Fit the data to a kinetic model to determine the racemization rate constant and half-life.
  • Dynamic HPLC (dHPLC)

    • Purpose: To study racemization that occurs on the same timescale as the HPLC analysis.
    • Procedure:
      • Prepare a solution of the enantiomerically enriched or racemic sample.
      • Inject it onto a chiral HPLC column.
      • If enantiomer interconversion occurs during the analysis, a distinctive "plateau" between the peaks of the two enantiomers will be observed.
      • Use software like the freely available DCXplorer (developed by Trapp and co-workers) to simulate the chromatograms and extract the kinetic parameters.
  • Variable Temperature NMR (VT-NMR)

    • Purpose: To measure fast conformational exchange processes.
    • Procedure:
      • Prepare an NMR sample of the compound.
      • Record a series of NMR spectra at increasing temperatures.
      • Identify a pair of diastereotopic signals that begin to broaden and eventually merge into a single peak as the temperature increases.
      • The temperature at which the two signals merge into one is the coalescence temperature (T_c).
      • The rate of racemization at the coalescence temperature can be calculated using the frequency difference (in Hz) between the two signals at a lower temperature.

Key Takeaways for Your Troubleshooting Guide

  • Sensitive Intermediates are Risk Points: Aldehydes and other compounds that can form stable enolates or planar carbanions are particularly prone to racemization. Review your synthesis route for such intermediates [3] [1].
  • Workup Conditions Matter: As the case study shows, racemization can occur not just during the reaction itself, but also during workup and purification. Always consider mild, low-temperature conditions for sensitive compounds [1].
  • Choose the Right Tool: Use the flowchart above to select the most appropriate method to diagnose and quantify racemization in your specific system [2].

References

The Challenge: A Highly Sensitive Aldehyde Intermediate

Author: Smolecule Technical Support Team. Date: February 2026

During the synthesis of fumagillol, researchers encountered significant instability with the key aldehyde intermediate, 2-(tert-butyldimethylsilanyloxy)-but-3-enal or its equivalents [1]. The main issues you might face are:

  • Double Bond Migration: The aldehyde is extremely prone to conjugation, where the olefinic double bond migrates to become part of an α,β-unsaturated aldehyde system. This occurred during chromatography over silica gel and even upon removal of solvents if the bath temperature exceeded 40 °C [1].
  • Racemization: The chiral center of the aldehyde is labile. One study reported erratic optical rotation results, with measured values ranging from +30° to +6°, indicating significant time-dependent racemization during workup procedures [1].

Troubleshooting Guide and Strategic Solutions

Here are the strategies and modified approaches developed to overcome these challenges:

  • Strategy 1: Minimize Purification and Control Temperature The research team managed to obtain the pure, sensitive aldehyde on a 100 mg scale by [1]:

    • Working at low temperatures.
    • Limiting purification to a rapid filtration through a silica gel pad, avoiding standard column chromatography.
  • Strategy 2: Use a "Stable Equivalent" A strategic workaround was to protect the double bond during critical steps. They synthesized α-alkoxy-γ-phenylselenenyl aldehydes as stable equivalents, which could later be converted to the desired α-alkoxy-β,γ-unsaturated aldehydes via elimination [1].

  • Strategy 3: Optimize Workup to Prevent Racemization For the stable aldehyde equivalent, racemization was identified during the DIBAL reduction step. A classical workup procedure was implemented to minimize this [1]:

    • Low-temperature addition of MeOH
    • Followed by addition of brine and extraction with cyclohexane

The following workflow visualizes the strategic approach to managing the sensitive aldehyde:

G Start Sensitive Aldehyde Intermediate S1 Strategy 1: Minimize Purification Start->S1 S2 Strategy 2: Use Stable Equivalent Start->S2 S3 Strategy 3: Optimize Workup Start->S3 C1 Low Temperature (<40°C) S1->C1 C2 Filtration Pad (No Silica Column) S1->C2 C3 Phenylselenenyl Group Protects Double Bond S2->C3 C4 Low Temp MeOH/Brine Workup S3->C4

Summary of Aldehyde Characteristics and Handling

For a quick reference, the table below summarizes the properties and handling requirements for the key aldehydes mentioned in the research:

Aldehyde Intermediate Key Characteristic Major Challenge Recommended Handling / Solution
2-(tert-Butyldimethylsilanyloxy)-but-3-enal [1] Highly sensitive, prone to conjugation Double bond migration, racemization Low temperature (<40°C); rapid filtration pad (no silica gel)
α-alkoxy-γ-phenylselenenyl aldehyde [1] "Stable equivalent" Racemization during workup Optimized DIBAL workup (low temp MeOH, then brine/cyclohexane)

Frequently Asked Questions

Why is protecting this specific aldehyde so difficult? The difficulty arises from its inherent structural instability. The molecule contains an alkoxy group and an adjacent double bond, making it highly susceptible to conjugation (double bond migration) and racemization under mild conditions like chromatography or slight heating [1].

Are there any alternative synthetic strategies to avoid this intermediate altogether? Yes, the literature indicates that other synthetic routes exist. Some strategies bypass the need for this specific aldehyde by using different key reactions, such as a highly diastereoselective Diels-Alder reaction or a site-selective Sharpless epoxidation [2].

References

Fumagillol & MetAP2 Inhibitors: An Overview

Author: Smolecule Technical Support Team. Date: February 2026

Fumagillol is a core structural component for developing Methionine Aminopeptidase 2 (MetAP2) inhibitors [1] [2]. MetAP2 is a promising therapeutic target for treating conditions like obesity, type 2 diabetes, and certain cancers [3]. Inhibiting MetAP2 has been shown to reduce body weight and improve metabolic parameters in preclinical models [3] [2].

The following diagram illustrates the primary therapeutic mechanism of MetAP2 inhibitors:

MetAP2_Pathway Inhibitor Inhibitor MetAP2 MetAP2 Inhibitor->MetAP2 Binds to ProteinMaturation ProteinMaturation MetAP2->ProteinMaturation Inhibits TherapeuticEffect TherapeuticEffect ProteinMaturation->TherapeuticEffect Disrupts

Diagram 1: Therapeutic mechanism of MetAP2 inhibitors.

Strategies for Solubility Enhancement

Improving solubility is crucial for the drug's bioavailability. Here are common strategies you can investigate:

Strategy Typical Approach Potential Experimental Characterization

| Prodrug Design | Synthesize derivatives with hydrophilic groups (e.g., phosphate, amino acids) attached to the this compound core [1]. | - LogP measurement

  • In vitro metabolic stability
  • Solubility in biorelevant media | | Lipid-Based Formulations | Incorporate into self-emulsifying drug delivery systems (SEDDS) or liposomes. | - Particle size and zeta potential
  • Emulsification efficiency
  • Drug release profile in vitro | | Solid Dispersions | Disperse the compound in a polymer matrix (e.g., PVP, HPMC) via spray drying or hot-melt extrusion. | - Differential Scanning Calorimetry (DSC)
  • X-Ray Powder Diffraction (XRPD)
  • Dissolution testing | | Crystal Engineering | Create salts with pharmaceutically acceptable acids or develop cocrystals. | - HPLC and NMR for confirmation
  • Solubility and dissolution rate
  • Physical stability studies | | Nanotechnology | Formulate as nanocrystals using techniques like wet milling or high-pressure homogenization. | - Dynamic Light Scattering (DLS)
  • Saturation solubility measurement
  • In vivo pharmacokinetic studies |

The general workflow for developing and evaluating a solubility-enhanced formulation is summarized below:

Solubility_Workflow StrategySelect Strategy Selection SynthesisProcessing Synthesis/Processing StrategySelect->SynthesisProcessing Implement PhysicochemicalChar Physicochemical Characterization SynthesisProcessing->PhysicochemicalChar Characterize InVitroTest In Vitro Evaluation PhysicochemicalChar->InVitroTest Validate InVivoStudy In Vivo Study InVitroTest->InVivoStudy Correlate

Diagram 2: Experimental workflow for solubility enhancement.

Frequently Asked Questions

Q1: What are the most critical parameters to monitor when creating this compound prodrugs for solubility?

  • Chemical Stability: Ensure the prodrug linkage is stable in the desired storage conditions but cleaves efficiently in the biological system.
  • Aqueous Solubility: Measure the solubility in physiologically relevant pH buffers.
  • LogP/Distribution Coefficient: This indicates the lipophilicity of the prodrug and should be lower than the parent this compound compound for improved aqueous solubility.

Q2: Our this compound nanocrystals show aggregation during stability testing. What are the primary troubleshooting steps?

  • Analyze Zeta Potential: A high absolute zeta potential (typically > |30 mV|) indicates good electrostatic stabilization. If it's low, consider optimizing stabilizers.
  • Review Stabilizer System: The combination of steric stabilizers (e.g., polymers like HPMC or PVP) and electrostatic stabilizers (e.g., surfactants like SDS or polysorbates) is often necessary.
  • Check for Crystal Growth (Ostwald Ripening): If the particle size distribution broadens, it may indicate solubility-driven crystal growth. Storage at constant, cool temperatures and the use of ripening inhibitors can help.

Q3: Which in vitro assay should be used first to confirm that solubility enhancement translates to biological activity?

  • The primary assay should be an in vitro enzymatic assay against human MetAP2. This confirms that the modification made to enhance solubility has not compromised the compound's ability to inhibit the target enzyme. This is a critical step before moving to more complex cellular or animal models [3].

References

Storage Conditions for Fumagillol

Author: Smolecule Technical Support Team. Date: February 2026

The chemical and physical stability of fumagillol, a key derivative of fumagillin, is compromised by light and temperature. Adhering to strict storage protocols is essential to maintain its integrity for research and development.

Factor Specific Conditions Rationale & Supporting Evidence

| Form | Powder: -20°C In solution: -80°C [1] | Low temperatures slow chemical degradation and hydrolysis. | | Light | Protect from light; use amber vials or containers [2] [3] | The fumagillin core structure has chromophores that undergo photolytic degradation and isomerization upon exposure to light, especially UV [3]. | | Container | Airtight, tightly sealed container in a cool, well-ventilated area [1] | Prevents contamination, moisture absorption, and exposure to air, which can accelerate decomposition. | | Incompatibilities | Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1] | These can cause epoxide ring opening and ester bond hydrolysis, leading to loss of activity. |

Troubleshooting Stability Issues

Here are common problems and solutions related to fumagillin/fumagillol stability:

Problem Possible Cause Solution
Unexpectedly low purity or yield Degradation during storage or handling. Verify storage temperature logs; ensure all procedures are performed under low-light conditions (e.g., using amber glassware) [2] [3].
Formation of multiple unknown compounds in HPLC Photodegradation or thermal degradation. Compare the HPLC profile with a freshly prepared standard; ensure analytical mobile phases are pH-neutral and prepared fresh [3].
Loss of biological activity Irreversible degradation of the active core structure, particularly the spiroepoxide. Confirm the integrity of the stock solution via HPLC before use; avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Safe Handling and Disposal

This compound requires careful handling due to its potential toxicity.

  • Health Hazards: Classified as harmful if swallowed (Acute Toxicity, Category 4, H302) [1].
  • Environmental Hazards: Very toxic to aquatic life with long-lasting effects (H410) [1].
  • Personal Protective Equipment (PPE): Wear safety goggles, protective gloves, and impervious clothing. Use suitable respiratory protection if ventilation is inadequate [1].
  • Spill Management: Absorb spills with a liquid-binding material (e.g., diatomite). Decontaminate surfaces with alcohol and collect the spillage for approved waste disposal [1].
  • Waste Disposal: Dispose of contents and containers in accordance with all local, federal, and state regulations, using an approved waste disposal plant [1].

Experimental Protocol: Monitoring Fumagillin/Fumagillol Stability by HPLC

This method can be adapted from procedures used to analyze fumagillin in fermentation broth and is a reliable way to check the integrity of your this compound samples [4].

1. Sample Preparation

  • For powder: Accurately weigh about 1 mg of this compound and dissolve in 2 mL of methanol via ultrasonic dissolution to create a stock solution [4].
  • For solutions: Dilute an aliquot with the HPLC mobile phase to achieve a suitable concentration for injection.

2. HPLC Analysis Conditions

  • Column: C18 reversed-phase column.
  • Detection: UV detection at 350 nm [4]. Fumagillin and its derivatives have strong absorption maxima around 335-350 nm [3].
  • Mobile Phase:
    • A: Methanol
    • B: 0.1% Formic acid in water (v/v) [4]
  • Gradient Elution: Use a gradient method to separate the parent compound from its degradation products. An example gradient is detailed in the source material [4].
  • Flow Rate: 0.8 mL/min [4]
  • Injection Volume: 10 µL [4]
  • Column Temperature: 25°C [4]

3. Data Interpretation

  • A single, sharp peak indicates a pure and stable sample.
  • The appearance of additional peaks, particularly one with a later retention time, suggests the formation of degradation products, the most common being a geometric isomer formed by light exposure [3].

Key Degradation Pathways

Understanding the chemistry behind the instability helps in designing better storage protocols. The core vulnerabilities of the fumagillin molecule, which are shared by this compound, are its dicarboxylic acid chain and the reactive spiroepoxide groups [5] [3].

The following diagram illustrates the primary factors that lead to this compound degradation:

G F This compound Stability L Light Exposure F->L T Temperature F->T P pH Extremes F->P LD Photodegradation (Isomerization of polyene chain) L->LD TD Thermal Degradation T->TD HD Hydrolysis (Opens epoxide rings) P->HD R Result: Loss of Biological Activity LD->R TD->R HD->R

References

optimizing fumagillol derivative efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What are the main liabilities of the parent compound, fumagillin? Fumagillin has two major liabilities for clinical development:

    • Toxicity: It is associated with reversible toxicities, such as thrombocytopenia (low platelet count), particularly in immunocompromised patients [1].
    • Instability: The compound is highly unstable, especially under acidic conditions, which can shorten its shelf-life and reduce efficacy after oral administration [1].
  • Q2: What are the primary strategies to improve fumagillol derivatives? The main strategies focus on addressing fumagillin's core liabilities:

    • Enhancing Stability: Designing more stable analogs, such as compound 9, which demonstrated better thermal and acid stability, prolonging drug shelf life [1].
    • Reducing Toxicity: Creating derivatives with lower permeability across gut epithelial cells, which can lead to slower absorption and a wider therapeutic window [1].
    • Optimizing Dosing: For specific indications like cancer, modifying the dosing schedule of derivatives like TNP-470 can significantly enhance antitumor and antiangiogenic efficacy while potentially managing toxicity [2].
  • Q3: What is the established molecular target of fumagillin and its derivatives? Fumagillin covalently and irreversibly binds to Methionine Aminopeptidase 2 (MetAP2) by forming a bond between its spiroepoxide group and a histidine residue in the enzyme's active site [1] [3]. This inhibition is the primary mechanism of action for its anti-parasitic effects in Giardia and Entamoeba, and for its antiangiogenic effects [1] [3].

  • Q4: Are this compound derivatives effective against drug-resistant parasites? Yes. Research indicates that novel this compound derivatives show potent activity against Giardia lamblia trophozoites, including strains that are resistant to standard-of-care drugs like metronidazole [1].

Troubleshooting Guide: Common Experimental Issues

Issue Possible Cause Suggested Solution
High cytotoxicity in mammalian cell lines Non-selective inhibition of human MetAP2 or off-target effects. Design derivatives that exploit structural differences between parasitic and human MetAP2. Evaluate selectivity index (IC50 mammalian cells / IC50 parasite) [1].
Poor in vivo efficacy despite high in vitro potency Rapid degradation in stomach acid (low stability) or fast systemic clearance. Synthesize more stable analogs (e.g., compound 9). Consider formulation approaches like enteric coating to protect from gastric acid [1].
Low compound shelf-life Degradation of the reactive spiroepoxide group and/or ester functionalities. Improve thermal and acid stability through structural modification of the this compound core, as demonstrated with compound 9 [1].
Variable efficacy in animal tumor models Suboptimal dosing schedule leading to insufficient target coverage. Optimize dosing timing and frequency. Research shows evening administration of TNP-470 can enhance antitumor efficacy in mice [2].
Inability to confirm target engagement in a new parasite Uncertainty over whether MetAP2 is the primary target. Use affinity pull-down assays with biotinylated fumagillin, followed by LC-MS/MS, to identify binding proteins, as successfully done in Entamoeba histolytica [3].

Experimental Data & Protocols

The following tables summarize key quantitative data from recent studies to aid in your experimental design and compound comparison.

Table 1: Efficacy and Safety Profile of a Novel this compound Derivative (Compound 9) in a Mouse Giardiasis Model [1]

Parameter Value Context / Comparison
Fully Curative Dose (100% ED) 6.6 mg/kg More efficacious than fumagillin.
50% Effective Dose (50% ED) 0.064 mg/kg More efficacious than fumagillin.
Maximum Tolerated Dose (MTD) 1500 mg/kg Establishes a high safety margin.
Therapeutic Window (MTD / 100% ED) 227-fold Excellent, indicating a wide safety margin.

Table 2: Optimized Dosing Schedule for TNP-470 (this compound Derivative) in Mouse Tumor Models [2]

Parameter Finding Experimental Detail
Optimal Dosing Time Evening (7:00 PM) Led to significantly greater suppression of tumor growth compared to morning dosing.
Tumor Models Affected Sarcoma 180, Lewis lung carcinoma, B16 melanoma Consistent effect across different tumor types.
Proposed Mechanism Circadian rhythm of angiogenesis Antiangiogenic efficacy may be influenced by the body's internal clock.
Detailed Protocol: Affinity Pull-Down to Identify Fumagillin Targets [3]

This protocol is crucial for verifying MetAP2 as the target in a new organism or for checking for off-target binding.

  • Probe Synthesis: Synthesize a biotinylated fumagillin probe. The biotin moiety should be incorporated at a position known to tolerate modification without significant loss of activity, such as the end of the side chain at the C-4 position.
  • Cell Lysis: Prepare a lysate from the target parasite (e.g., Entamoeba histolytica trophozoites).
  • Affinity Purification: Incubate the cell lysate with the biotinylated fumagillin probe.
  • Enrichment: Add avidin- or streptavidin-conjugated beads to the mixture to capture the probe and any bound proteins.
  • Washing: Wash the beads thoroughly with an appropriate buffer to remove non-specifically bound proteins.
  • Elution & Analysis:
    • Elute the bound proteins and separate them by SDS-PAGE.
    • Visualize proteins with silver staining to identify specific bands.
    • Confirm the identity of the pulled-down proteins (e.g., MetAP2) via immunoblotting if specific antibodies are available.
    • For unbiased identification, analyze the eluted proteins by liquid chromatography with tandem mass spectrometry (LC-MS/MS).

Experimental Pathways & Workflows

The following diagrams, created with Graphviz, illustrate the key relationships and experimental workflows.

G Start Fumagillin Core Liability1 Chemical Instability Start->Liability1 Liability2 Systemic Toxicity Start->Liability2 Strat1 Stable this compound Derivatives Liability1->Strat1 Strat2 Reduced Gut Permeability Liability2->Strat2 Strat3 Dosing Schedule Optimization Liability2->Strat3 Outcome1 Prolonged Shelf Life Strat1->Outcome1 Outcome2 Wider Therapeutic Window Strat2->Outcome2 Outcome3 Enhanced Efficacy Strat3->Outcome3 Goal Optimized Therapeutic Profile Outcome1->Goal Outcome2->Goal Outcome3->Goal

Optimization Strategy Map

G Step1 1. Synthesize Biotinylated Fumagillin Probe Step2 2. Prepare Parasite Cell Lysate Step1->Step2 Step3 3. Affinity Pull-Down with Avidin Beads Step2->Step3 Step4 4. Wash to Remove Non-specific Binding Step3->Step4 Step5 5. Elute Bound Proteins Step4->Step5 Step6 6. Analyze by SDS-PAGE & Silver Staining Step5->Step6 Step7 7. Identify Proteins by LC-MS/MS Step5->Step7 Step8 8. Validate Target (Gene Silencing/Overexpression) Step6->Step8 Step7->Step8

Target Identification Workflow

References

FAQs on Fumagillol Synthesis Scale-Up

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the primary causes of low yield and degradation during fumagillol synthesis scale-up? The main issues arise from the instability of synthetic intermediates and the this compound structure itself.

  • Unstable Intermediates: Key intermediates, such as alpha-alkoxy-beta,gamma-unsaturated aldehydes (e.g., compound 7), are highly sensitive. During purification, they are prone to silica gel-induced decomposition and thermal degradation, even at moderate temperatures (above 40°C). This makes them difficult to isolate on a large scale [1].
  • Compound Instability: Fumagillin and its core, this compound, are unstable. The spiroepoxide and the decatetraenedioic acid chain are particularly liable [2] [3].
    • Photodegradation: Fumagillin degrades rapidly when exposed to light, especially UV and even standard fluorescent lighting. One study showed a loss of ~40% of the compound after just 6 hours under lab lights [2].
    • Thermal and pH Degradation: The compound is also sensitive to heat and degrades under both strong acidic and basic conditions [2].

Q2: How can I improve the purification of sensitive intermediates? Traditional chromatography is often problematic. Consider these alternatives:

  • Low-Temperature Filtration: Instead of column chromatography, use a rapid filtration through a silica gel pad at low temperatures to minimize contact time and thermal stress [1].
  • Modified Workup Procedures: For reactions involving sensitive aldehydes, avoid standard workup conditions that can cause racemization. A low-temperature addition of methanol, followed by brine and extraction with cyclohexane, has been shown to successfully limit racemization [1].
  • Alternative Protecting Groups: The choice of protecting groups can impact stability. For example, the PMB (p-Methoxybenzyl) group was selected for its mild removal conditions, but its introduction required the more reactive (and less stable) PMB bromide, creating another bottleneck [1].

Q3: Are there specific chemical reactions that are problematic at larger scales? Yes, some key stereoselective reactions do not translate well from small-scale models.

  • Failed Evans Aldolization: Attempts to use Evans asymmetric aldolization with boron enolates and the sensitive aldehyde 7 failed completely, with the aldehyde degrading before reaction. Using a stabilized equivalent (aldehyde 10) also failed, likely because the oxidative workup was incompatible with the molecule's selenide functional group [1].
  • Strategy Pivot Required: The failure of this key reaction in the original synthesis strategy necessitated a switch to using lithium enolates, which do not require an oxidative workup [1]. This highlights that a scalable route may require a significant retrosynthetic redesign.

Troubleshooting Guides

Managing Chemical Instability and Degradation

The following table summarizes the major degradation factors and mitigation strategies [2]:

Degradation Factor Observed Impact Recommended Mitigation Strategy
Light Exposure Rapid photodegradation; up to 40% loss in 6h under fluorescent light. Use amber glassware; perform reactions and purifications in light-restricted environments.
Elevated Temperature Increased degradation rate; faster at 34°C in darkness than at 21°C. Strictly maintain low temperatures (e.g., 0°C) for sensitive steps; avoid heating during solvent removal.
Acidic/Basic Conditions Degradation under strong acidic (1M HCl) and basic (1M NaOH) conditions. Control pH carefully; use neutral buffers where possible during workup and isolation.
Silica Gel Purification Migration of the olefinic double bond in unsaturated intermediates. Replace column chromatography with low-temperature filtration or other techniques.

The degradation pathway and mitigation strategy can be visualized as a workflow:

Start Start: Synthesis or Storage Light Light Exposure Start->Light Heat Elevated Temperature Start->Heat AcidBase Acidic/Basic Conditions Start->AcidBase Silica Silica Gel Purification Start->Silica Degradation Outcome: Compound Degradation and Low Yield Light->Degradation MitigateLight Use amber glassware Work in low-light Light->MitigateLight Heat->Degradation MitigateHeat Maintain low temps Avoid heating Heat->MitigateHeat AcidBase->Degradation MitigatepH Control pH Use neutral buffers AcidBase->MitigatepH Silica->Degradation MitigateSilica Use cold filtration Avoid columns Silica->MitigateSilica

Workflow of Degradation Factors and Mitigation Strategies for this compound Synthesis

Optimizing Purification of Sensitive Intermediates

This workflow outlines a improved purification strategy for sensitive intermediates like aldehyde 7 [1]:

Start Crude Sensitive Intermediate (e.g., Aldehyde 7) Step1 Step 1: Low-Temperature Filtration - Use a short silica gel pad - Maintain temperature ≤ 0°C - Use pre-cooled solvents Start->Step1 Step2 Step 2: Modified Workup - Quench at low temperature - Add MeOH slowly - Extract with brine/cyclohexane Step1->Step2 Step3 Step 3: Low-Temp Solvent Removal - Use rotary evaporator - Keep water bath < 40°C Step2->Step3 Success Outcome: Pure, Stable Intermediate High Enantiomeric Purity Maintained Step3->Success

Purification Strategy for this compound Synthesis Intermediates

Experimental Protocols for Critical Steps

Protocol 1: Low-Temperature Filtration through Silica Gel Pad

  • Objective: To purify acid- and silica-sensitive intermediates without causing decomposition.
  • Materials: Silica gel 60, fine glass frit funnel, anhydrous solvent (e.g., DCM or EtOAc/Hexane mixture), ice bath.
  • Method:
    • Prepare a slurry of silica gel in a pre-cooled (0°C) non-polar solvent and pack it into a funnel equipped with a glass frit. Keep the setup in an ice bath.
    • Dissolve the crude reaction product in a minimal volume of cold solvent.
    • Carefully load the solution onto the top of the silica pad.
    • Immediately elute the product using a chilled solvent system, collecting the filtrate in a cold receiving flask.
    • Concentrate the filtrate at reduced pressure, ensuring the water bath temperature does not exceed 40°C [1].

Protocol 2: Modified Workup to Prevent Racemization

  • Objective: To work up reactions involving chiral, sensitive aldehydes while preserving enantiomeric purity.
  • Method:
    • After completing the reaction, cool the mixture to -78°C.
    • Slowly add anhydrous methanol to the cold reaction mixture to quench and decompose aluminum complexes.
    • After stirring for 30 minutes at low temperature, add a saturated brine solution.
    • Extract the aqueous mixture with cyclohexane (note: this is less polar than EtOAc or DCM).
    • Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate gently at low temperature [1].

References

Troubleshooting Guide: Fumagillol & Related Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Problem Area Specific Issue Possible Cause Recommended Solution
General Instability General molecule degradation [1] Exposure to light (photodegradation, especially below 400 nm), heat [1] Use amber vials for all steps. Minimize exposure to light. Work at low temperatures (e.g., 4°C during workup) [1].
pH-dependent stability [1] Instability in strong acids (1 M HCl) and strong bases (1 M NaOH) [1] Avoid strongly acidic or basic aqueous workup conditions. Maintain a near-neutral pH where possible.
Oxidative Workup Unpredictable oxidation or low yield in DDQ-mediated step [2] Electron-withdrawing groups on the aniline coupling partner slow down the oxidation [2]. Heat the reaction to 60°C to enable oxidation in a timely fashion (approx. 3 hours) [2].
Lack of regioselectivity during oxidation [2] Missing directing effect from oxygen-containing functional groups [2]. Ensure the substrate has a free hydroxyl or ether group to direct the oxidation via an anchimeric-assisted mechanism [2].
Sensitive Intermediate Handling Aldehyde intermediate decomposition [3] Conjugation and migration of the olefinic double bond; racemization [3]. Avoid silica gel chromatography. Use rapid filtration through a silica gel pad at low temperatures (<40°C) [3].
Racemization during DIBAL reduction [3] Standard workup conditions (hydrolysis to a gel) promote racemization [3]. Use a modified workup: add MeOH at low temp, then brine, and extract with cyclohexane [3].

Detailed Experimental Protocol: Oxidative Coupling of Fumagillol-Adducts

This methodology uses an oxygen-directed oxidative Mannich reaction to build complexity from the this compound scaffold [2].

Key Reaction:

  • The this compound-anisidine adduct (2a) is oxidized by DDQ to an iminium ion intermediate. This intermediate is then trapped by a nucleophile (Nu-H) to form the final alkaloid-like product (4-10) [2].

G This compound This compound Adduct Adduct This compound->Adduct Coupling with Aniline Iminium Iminium Adduct->Iminium  Oxidant (DDQ)  THF, <1 min Product Product Iminium->Product  Nucleophile (Nu-H)  Good-Excellent Yield DDQ DDQ DDQ->Iminium Nucleophile Nucleophile Nucleophile->Product

Step-by-Step Procedure:

  • Oxidation: Dissolve the this compound-aniline adduct (e.g., 2a, 1.0 equiv) in anhydrous THF. Add DDQ (1.0 equiv) and stir the reaction mixture. Completion is rapid (less than 1 minute, monitor by UPLC) [2].
  • Nucleophilic Addition: After full conversion of the starting material, add the nucleophile (e.g., N-methylindole, 1.0-1.2 equiv) directly to the reaction mixture. Stir until the reaction is complete.
  • Workup and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any residual DDQ. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Purification: Purify the crude product by flash chromatography on silica gel or by preparative HPLC [2].

Applicable Nucleophiles: The scope is broad and includes [2]:

  • Indoles & Pyrroles: N-methylindole, simple indole, N-methylpyrrole.
  • Carbon Nucleophiles: Silyl enol ethers (e.g., from cyclohexanone), methylenecyclopentane.
  • Styrenes: For oxidative Povarov cycloadditions to form products like 10a-d.
  • Others: Diethyl phosphite, phenylacetylene.

Key Technical FAQs

Q1: What is the evidence for an oxygen-directed mechanism during oxidation? A: Mechanistic studies using simplified pyrrolidine models (11a-b) showed that both hydroxy and ether substrates underwent oxidation directed towards the oxygen substituent, yielding adducts 12a-b as single diastereomers. This confirms a directing effect that is not dependent on hydrogen bonding, supporting an anchimeric-assisted mechanism [2].

Q2: My starting material, this compound, is degrading during storage or initial steps. What should I do? A: Fumagillin/fumagillol is highly susceptible to photodegradation and thermal decay.

  • Primary Fix: Store all solutions and solid compounds in amber glassware.
  • Handling: Perform all experiments in a lab with minimal light exposure.
  • Temperature: Keep samples at low temperatures (e.g., -20°C for storage, 4°C during workup) and avoid evaporating solvents at high bath temperatures (keep below 40°C) [3] [1].

Q3: Are there any scaling considerations for these oxidative coupling reactions? A: Yes, the methodology has been successfully demonstrated on scales ranging from 50 mg to 750 mg, confirming its practicality for gram-scale synthesis [2].

References

FAQ: Designing Less Toxic Fumagillol Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is the primary source of fumagillol analog toxicity and how can it be mitigated? A: The primary toxicity concerns are often linked to the spiroepoxide moiety, which is essential for irreversible covalent binding to the MetAP2 enzyme target [1] [2] [3]. Strategies to mitigate toxicity include:

  • Modifying the C6 side chain: Replacing the original ester with more polar groups like a piperazinyl carbamate can improve solubility and maintain potency while potentially reducing toxicity [3].
  • Replacing the C4 side chain epoxide: The exocyclic epoxide at C4 is less critical for activity. Replacing it with a benzyl oxime is a well-tolerated isostere that can improve the therapeutic profile [3].
  • Designing stable prodrugs: Some analogs, like the chlorohydrin 6, are acid-stable precursors that can revert to the active spiroepoxide form in plasma, enhancing oral bioavailability and potentially reducing gastric toxicity [2].
  • Utilizing nanoparticle targeting: Incorporating analogs into targeted nanoemulsions allows for lower drug doses, reducing systemic exposure and toxicity while maintaining efficacy at the target site [1].

Q: Which key this compound analogs have progressed in development? A: Several key analogs have been developed from the this compound core, each with distinct modifications. The table below summarizes their profiles.

Analog Name Core Structure Key Modifications Primary Target / Mechanism Notable Findings / Issues

| Fumagillin [4] [1] | this compound | C6: Diene-dienoate ester C4: Epoxide | MetAP2 inhibitor | Broad anti-parasitic activity; associated with systemic toxicity (e.g., thrombocytopenia) [5]. | | TNP-470 [4] [1] | this compound | C6: O-(chloroacetyl-carbamoyl) | MetAP2 inhibitor | 50x more potent anti-angiogenic agent than Fumagillin; advanced to clinical trials for cancer; neurotoxicity concerns [1] [6]. | | PPI-2458 [2] | this compound | C6: (R)-1-amino-3-methyl-1-oxobutan-2-yl carbamate | MetAP2 inhibitor | Orally active; improved safety profile with lack of CNS effects in rodent models; investigated for cancer and rheumatoid arthritis [2]. | | CKD-732 [1] [3] | this compound | C6: Cinnamoyl ester | MetAP2 inhibitor | Potent inhibitor of MetAP2; clinical trials terminated [1] [3]. | | Compound 9 [5] | this compound | C6: 4-((...carbonyl)amino)benzoic acid | MetAP2 inhibitor | Designed for giardiasis; improved stability & therapeutic window (MTD 227x curative dose) [5]. |

Q: How does the mechanism of action influence analog design? A: Fumagillin and its analogs irreversibly inhibit methionine aminopeptidase 2 (MetAP2) by forming a covalent bond between the spiroepoxide and a histidine residue (His231) in the enzyme's active site [1] [2]. This knowledge directly informs design:

  • The spiroepoxide is essential for irreversible binding and high potency. Its removal or irreversible ring-opening (e.g., to form diols 4/5) leads to a complete loss of activity [2].
  • The C4 and C6 side chains contribute to non-covalent interactions and binding affinity. Modifications here are tolerated and are the primary levers for improving drug-like properties, as they are exposed to the solvent and not directly involved in the covalent bond formation [3].

The following diagram illustrates the mechanism of action and the critical role of the spiroepoxide.

G FumagillolAnalog This compound Analog (Containing Spiroepoxide) CovalentComplex Irreversible Covalent Complex FumagillolAnalog->CovalentComplex  Binds Irreversibly   MetAP2 MetAP2 Enzyme (Active Site His231) MetAP2->CovalentComplex Inhibition Inhibition of MetAP2 Activity CovalentComplex->Inhibition BiologicalEffect Biological Effect: - Anti-angiogenesis - Anti-parasitic Inhibition->BiologicalEffect

Troubleshooting Experimental Issues

Problem: Lead analog shows potent in vitro efficacy but high toxicity in vivo.

  • Potential Cause 1: Off-target toxicity due to reactive spiroepoxide.
    • Solution: Consider formulating the analog as a less reactive, stable prodrug like a chlorohydrin, which converts to the active epoxide in the physiological environment [2]. Alternatively, employ targeted drug delivery systems (e.g., nanoparticles with targeting ligands) to concentrate the drug at the disease site and reduce systemic exposure [1].
  • Potential Cause 2: Toxicity is mechanism-based, linked to prolonged MetAP2 inhibition.
    • Solution: Explore pharmacokinetic modulation. Design analogs with shorter half-lives or investigate intermittent dosing schedules to allow for target recovery [2].

Problem: Synthesized analog shows poor or no activity in the enzyme inhibition assay.

  • Potential Cause: Inadvertent modification or degradation of the critical spiroepoxide.
    • Solution:
      • Monitor Spiroepoxide Integrity: Use analytical techniques (e.g., HPLC, NMR) to confirm the spiroepoxide remains intact in your final compound and under assay conditions. Look for mass changes of +18 (diol formation) or +36 (chlorohydrin formation) [2].
      • Check Assay Conditions: Ensure the assay pH and buffer are appropriate. The spiroepoxide is acid-labile and can degrade in low-pH environments, mimicking a loss of activity [2].

Problem: Analog is unstable during storage or in gastric acid models.

  • Potential Cause: Degradation of the acid-labile spiroepoxide.
    • Solution: Synthesize and test a chlorohydrin prodrug variant. As demonstrated with PPI-2458, the chlorohydrin is more stable in acid and can regenerate the active epoxide in plasma [2]. The table below outlines the degradation products of the spiroepoxide in acid.
Product Mass Change vs. Parent Structure / Type MetAP2 Activity
3 (Parent) - Spiroepoxide Active (IC₅₀ ~ 0.18 nM in HUVEC) [2]
4 & 5 +18 amu (+H₂O) Isomeric Perhydrobenzofuran Diols Inactive [2]
6 & 7 +36 amu (+HCl) Isomeric Chlorohydrins Active (revert to parent in plasma) [2]

Experimental Protocol: Key Assays for Evaluation

1. In Vitro MetAP2 Enzyme Inhibition Assay [4] [2]

  • Purpose: To directly measure the ability of the analog to inhibit the molecular target.
  • Methodology: Incubate recombinant human MetAP2 enzyme with the test compound (typically at a 10-fold excess over enzyme concentration) for several hours. Measure the remaining enzyme activity using a fluorogenic substrate like Methionine-AMC (7-amido-4-methylcoumarin). The release of fluorescent AMC is proportional to enzyme activity.
  • Data Analysis: Calculate the percentage of remaining enzyme activity compared to a vehicle-treated control.

2. Endothelial Cell Proliferation Assay (HUVEC) [2]

  • Purpose: To evaluate the functional anti-angiogenic effect of the analog in a cellular context.
  • Methodology: Treat Human Umbilical Vein Endothelial Cells (HUVECs) with a range of analog concentrations (e.g., from 0.02 nM to 2 μM) for about 72 hours. Measure cell viability/proliferation using standard assays like MTT or Alamar Blue.
  • Data Analysis: Generate a dose-response curve and calculate the IC₅₀ value (concentration that inhibits 50% of cell growth).

3. Stability Assessment in Acidic Conditions [2]

  • Purpose: To model gastric stability and identify potential prodrug candidates.
  • Methodology: Prepare a solution of the analog in a mild acidic buffer (e.g., 6 mM HCl, pH ~2) or simulated gastric fluid. Incubate at 37°C and monitor the reaction mixture over time (e.g., 0, 30, 60, 120 minutes) using HPLC-MS.
  • Data Analysis: Track the disappearance of the parent compound and the appearance of degradation products (diols, chlorohydrins). Compare the stability of different analogs.

The workflow for the key characterization experiments is summarized below.

G Start New this compound Analog Assay1 In Vitro MetAP2 Inhibition Assay Start->Assay1 Assay2 Cellular Assay (HUVEC Proliferation) Start->Assay2 Assay3 Stability Assay (Acidic Conditions) Start->Assay3 Data Integrate Data: - Target Potency - Cellular Efficacy - Stability Profile Assay1->Data Assay2->Data Assay3->Data Decision Decision on Analog Progression Data->Decision

References

improving fumagillol therapeutic window

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Improving Fumagillol's Profile

Here are answers to common questions researchers encounter when developing better this compound derivatives.

  • What are the main liabilities of the parent compound, fumagillin? Fumagillin has two major drawbacks that limit its therapeutic use [1]:

    • Toxicity: It causes reversible adverse effects, such as thrombocytopenia (a decrease in blood platelets), particularly in immunocompromised patients.
    • Instability: The compound is highly unstable and degrades easily, especially in acidic conditions, which shortens its shelf-life and likely reduces its effectiveness in the stomach.
  • What is the primary molecular target of this compound, and how can this inform analog design? Fumagillin and its core this compound structure covalently and irreversibly inhibit Methionine Aminopeptidase 2 (MetAP2) [1] [2]. This enzyme is crucial for protein maturation. The inhibition occurs when the spiroepoxide group of this compound reacts with a histidine residue in the enzyme's active site. Therefore, preserving the spiroepoxide is often essential for maintaining potent biological activity in new analogs. Research also suggests that the "left part" of the molecule (corresponding to the C7-C8 region) may be important for protein-ligand interaction and is a target for modification via total synthesis rather than semi-synthesis [2].

  • Which specific this compound derivatives have shown an improved therapeutic window? Recent preclinical work has identified promising stable this compound derivatives. The most notable example is compound 9 (4-(((((3R,4S,5S,6R)-5-methoxy-4-((2R,3R)-2-methyl-3-(3-methylbut-2-en-1-yl)oxiran-2-yl)-1-oxaspiro[2.5]octan-6-yl)oxy)carbonyl)amino)benzoic acid), which demonstrates a dramatically improved profile compared to fumagillin [1].

The table below summarizes key comparative data for fumagillin and compound 9.

Parameter Fumagillin Compound 9
In Vitro Potency vs. G. lamblia IC~50~ ~0.01 μM (WB strain) [1] More potent than fumagillin [1]
Stability Highly unstable [1] Improved thermal and acid stability [1]
In Vivo Efficacy (Mouse model of giardiasis) Fully curative dose (100% ED) [1] Fully curative dose of 6.6 mg/kg [1]
Maximum Tolerated Dose (MTD) Not provided in search results 1,500 mg/kg [1]
Therapeutic Window (MTD / 100% ED) Not calculable ~227-fold [1]
Caco-2 Cell Permeability Not provided in search results Lower permeation than fumagillin [1]

Experimental Guide: Key Workflows for Evaluation

For researchers developing new this compound analogs, here are detailed methodologies for critical experiments.

Protocol: In Vitro Anti-Giardial Activity Assay

This protocol evaluates the direct potency of compounds against Giardia lamblia trophozoites [1].

  • Objective: To determine the half-maximal inhibitory concentration (IC~50~) of a test compound against G. lamblia.
  • Materials:
    • G. lamblia trophozoites (e.g., WB (Assemblage A) and GS (Assemblage B) strains).
    • Culture medium (e.g., TYI-S-33).
    • Test compounds dissolved in DMSO (ensure final DMSO concentration is non-toxic, e.g., <0.1%).
    • Sterile 96-well tissue culture plates.
    • Incubator set at 37°C.
  • Procedure:
    • Inoculate: Harvest trophozoites in the logarithmic growth phase and inoculate them into 96-well plates at a standardized density (e.g., 1x10^4 cells/well).
    • Dose: Prepare a serial dilution of the test compound across the plate. Include a negative control (vehicle only) and a positive control (e.g., metronidazole).
    • Incubate: Incubate the plates for 48-72 hours at 37°C.
    • Assess Viability: Quantify trophozoite viability using a colorimetric assay like MTT or Alamar Blue. Alternatively, count cells manually with a hemocytometer.
    • Analyze: Use non-linear regression analysis of the dose-response data to calculate the IC~50~ value.
Protocol: Metabolic Stability in Acidic Conditions

This test assesses the compound's stability, predicting its shelf-life and survival in the stomach's acidic environment [1].

  • Objective: To compare the acid stability of a new analog against fumagillin.
  • Materials:
    • Test compound and fumagillin standard.
    • Acidic buffer (e.g., 0.1 N HCl, pH ~1.0).
    • Neutral buffer (e.g., phosphate-buffered saline, pH 7.4).
    • Water bath or incubator (set to 37°C).
    • Analytical method (e.g., HPLC-MS).
  • Procedure:
    • Prepare Solutions: Dissolve the compound in both acidic and neutral buffers.
    • Incubate: Incubate the solutions at 37°C for a set period (e.g., 1-2 hours).
    • Quench and Analyze: At designated time points, remove aliquots, neutralize if necessary, and analyze by HPLC-MS.
    • Quantify Degradation: Measure the percentage of the parent compound remaining. A superior analog will show significantly less degradation in acidic buffer compared to fumagillin.

The following diagram illustrates the key stages in the preclinical optimization workflow for a new this compound analog, integrating the assays described above.

G A Design & Synthesize Analog B In Vitro Profiling A->B C Stability Assessment A->C D In Vivo Efficacy B->D Promising Potency C->D Improved Stability E Toxicity & PK/PD D->E Confirmed Efficacy F Lead Candidate E->F Positive Therapeutic Window

Protocol: In Vivo Efficacy in a Mouse Giardiasis Model

This animal model confirms whether the improved in vitro properties translate to therapeutic efficacy [1].

  • Objective: To determine the curative dose of a test compound in an animal model of giardiasis.
  • Materials:
    • Mice (e.g., specific pathogen-free).
    • G. lamblia cysts or trophozoites for infection.
    • Test compound formulated for oral gavage (e.g., in a vehicle like aqueous hydroxyethylcellulose).
    • Fumagillin as a positive control.
  • Procedure:
    • Infect Mice: Infect mice with G. lamblia.
    • Treat: After infection is established, begin treatment with the test compound. Administer daily for a set period (e.g., 5 days) at various doses.
    • Monitor Fecal Cysts: Monitor the shedding of Giardia cysts in the feces.
    • Assess Cure: At the end of the experiment, sacrifice the animals and examine the small intestine for the presence of trophozoites. A cure is defined as the absence of trophozoites.
    • Calculate ED: Determine the effective dose that cures 50% (ED~50~) and 100% (ED~100~) of the animals.

References

fumagillol bone marrow toxicity mitigation

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Mitigation Strategies

The table below summarizes the primary technical approaches identified for mitigating fumagillol-related toxicity.

Strategy Key Mechanism/Feature Representative Compound/System Reported Outcome
Structural Analogs Synthesis of more stable derivatives with lower epithelial permeation [1] Compound 9 (a stable this compound derivative) [1] Improved thermal/acid stability; 227-fold higher MTD (1,500 mg/kg) than curative dose in mice [1]
Targeted Nanoparticles Sn-2 lipase-labile fumagillin prodrug incorporated into integrin αvβ3-targeted nanoparticles [2] αvβ3-Fum-PD NP [2] Enables site-specific delivery via contact-facilitated mechanism; reduces required drug dose [2]
Polymer Conjugation Covalent attachment of this compound to a biodegradable polymer backbone [3] XMT-1107 (Polymer-based prodrug) [3] Designed to release active drug (XMT-1191) selectively, minimizing systemic free drug exposure [3]

Experimental Protocols & Workflows

Protocol 1: Synthesis and In Vivo Evaluation of Stable this compound Derivatives

This methodology is adapted from the development of "compound 9" [1].

  • Step 1: Design and Chemical Synthesis

    • Design this compound derivatives focusing on improving chemical stability. Key modifications target the highly reactive spiroepoxide and sites prone to metabolic degradation [1].
    • Synthesize analogs and characterize them using standard techniques (NMR, MS). Prioritize compounds with improved thermal and acid stability over the parent fumagillin [1].
  • Step 2: In Vitro Potency and Permeability Assessment

    • Giardiasis Potency Assay: Determine the 50% inhibitory concentration (IC₅₀) against Giardia lamblia trophozoites (e.g., WB and GS strains). Compare against fumagillin and standard drugs (e.g., metronidazole) [1].
    • Caco-2 Permeability Assay: Use polarized Caco-2 cell monolayers to model human intestinal absorption. Select derivatives with lower apparent permeation (Papp) than fumagillin to predict reduced systemic absorption and toxicity [1].
  • Step 3: In Vivo Efficacy and Toxicity Testing

    • Mouse Giardiasis Model: Infect mice with G. lamblia and treat with test compounds. Calculate the effective dose for 100% cure (ED₁₀₀) and 50% cure (ED₅₀). The ideal candidate (like compound 9) shows high efficacy at low doses [1].
    • Acute Toxicity Study: Administer a single high dose to healthy mice to determine the maximum tolerated dose (MTD). A significantly higher MTD than the curative dose indicates a wide therapeutic window [1].
    • Pharmacokinetic Profiling: Collect plasma at multiple time points after compound administration. A slow absorption profile is consistent with low Caco-2 permeability and desirable safety profile [1].

The following workflow diagram illustrates the key stages of this protocol:

cluster_in_vitro In Vitro Profiling cluster_in_vivo In Vivo Assessment compound Stable this compound Derivative in_vitro In Vitro Profiling compound->in_vitro in_vivo In Vivo Assessment in_vitro->in_vivo potency Antiparasitic Potency Assay in_vitro->potency permeability Caco-2 Permeability Assay in_vitro->permeability data Safety & Efficacy Analysis in_vivo->data efficacy Efficacy (ED₁₀₀, ED₅₀) in_vivo->efficacy toxicity Toxicity (MTD) in_vivo->toxicity pk Pharmacokinetics in_vivo->pk

Stable Derivative Preclinical Workflow

Protocol 2: Formulating and Testing Targeted Fumagillin Prodrug Nanoparticles

This protocol is based on the development of αvβ3-Fum-PD NP [2].

  • Step 1: Prodrug Synthesis and Nanoparticle Formulation

    • Synthesis of Sn-2 Lipase-Labile Fumagillin Prodrug (Fum-PD): Covalently conjugate fumagillin (via this compound) to a phospholipid, creating a prodrug that is stable in circulation but cleaved by lipases at the target site [2].
    • Nanoparticle Assembly: Incorporate the Fum-PD into integrin αvβ3-targeted perfluorocarbon (PFC) nanoemulsions. The targeting ligand (e.g., a peptidomimetic antagonist) directs the nanoparticles to activated endothelial cells in the tumor neovasculature [2].
  • Step 2: In Vitro Functional Assays

    • Cell Viability (MTT) Assay: Treat primary human umbilical vein endothelial cells (HUVECs) with αvβ3-Fum-PD NP. Measure reduction in cell viability. Include controls (non-targeted NPs, free drug) [2].
    • Endothelial Tube Formation Assay: Plate HUVECs on Matrigel. Assess the disruption of tube-like structure formation after treatment with the targeted nanoparticles, confirming anti-angiogenic activity [2].
    • Cellular Binding and Uptake: Use fluorescently labeled nanoparticles in flow cytometry or microscopy to confirm specific binding to αvβ3-positive cells versus non-targeted controls [2].
  • Step 3: In Vivo Evaluation in Tumor Models

    • Animal Model: Use an appropriate model, such as the rabbit Vx2 tumor [2].
    • Dosing: Administer αvβ3-Fum-PD NP intravenously. The dose will be significantly lower than the systemic MTD of the free drug due to targeted delivery [2].
    • Efficacy Readouts:
      • Non-invasive Neovascular Imaging: Use 3D MRI to quantify changes in tumor vasculature over time [2].
      • Immunohistochemistry: Analyze excised tumor tissues for microvascular density (e.g., CD31 staining) and cell proliferation (e.g., Ki-67). Compare against untreated and control NP groups [2].

The mechanism of this targeted delivery system is illustrated below:

np Targeted Nanoparticle (αvβ3-Fum-PD NP) binding Binds to αvβ3 Integrin np->binding delivery Contact-Facilitated Drug Delivery binding->delivery cleavage Lipase Cleaves Prodrug delivery->cleavage effect Local this compound Release & MetAP2 Inhibition cleavage->effect outcome Reduced Systemic Toxicity Precise Targeting effect->outcome

Targeted Nanoparticle Delivery Mechanism

Frequently Asked Questions (FAQs)

  • What is the primary molecular mechanism behind this compound's bone marrow toxicity? The toxicity is linked to the irreversible inhibition of methionine aminopeptidase 2 (MetAP2) in susceptible cells [1] [4]. This compound's spiroepoxide group forms a covalent bond with a histidine residue in the enzyme's active site, disrupting essential cellular processes. While this mechanism underlies its therapeutic effects, systemic exposure can affect rapidly dividing cells like bone marrow progenitors, leading to issues such as thrombocytopenia [1].

  • Why is the Caco-2 cell permeability assay important for predicting toxicity? The Caco-2 assay models the human intestinal barrier. Derivatives with lower permeation in this system are designed for slower absorption and reduced peak plasma concentrations. This correlates with a lower incidence of systemic toxicities, as demonstrated by compound 9, which had better permeability properties and a superior therapeutic index in vivo [1].

  • Besides structural analogs, what other advanced strategies can reduce fumagillin toxicity? Beyond creating new chemical entities, formulation strategies are highly effective. The development of a lipase-labile prodrug (Fum-PD) incorporated into integrin-targeted nanoparticles showcases a powerful approach. This system minimizes free drug in circulation, ensuring the active this compound is preferentially released at the diseased site (e.g., tumor vasculature), thereby shielding the bone marrow from significant exposure [2].

References

Fumagillol vs. TNP-470: A Comparative Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of fumagillol and TNP-470 based on the available data.

Feature This compound TNP-470 (O-(Chloroacetyl-carbamoyl) this compound)
Chemical Relationship Parent compound; a hydrolysis product of fumagillin [1]. Semisynthetic derivative of fumagillin [2].
Molecular Target Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [1]. Binds covalently and inhibits Methionine Aminopeptidase 2 (MetAP-2) [3] [1].
Primary Mechanism of Action Inhibition of endothelial cell proliferation via G1 cell cycle arrest, leading to antiangiogenic effects [1]. Inhibition of endothelial and some cancer cell proliferation via G1 cell cycle arrest, leading to potent antiangiogenic and antitumor effects [2] [3].
Antitumor Efficacy (In Vivo) Limited specific data from search results. Significant growth inhibition of advanced superficial (67%) and invasive (68%) bladder carcinomas in mice [2]. Effective against sarcoma 180, Lewis lung carcinoma, and B16 melanoma [4].
Dosing Considerations Not specified in search results. Efficacy is dosing-time dependent; more potent when administered during the resting phase of mice [4].

| Key Experimental Findings | Used to identify MetAP-2 as the binding protein for this class of inhibitors [1]. | • Reversal of its effects by guanine/guanosine suggests interplay with nucleotide metabolism [3]. • Does not induce acquired drug resistance in experimental models [4]. • Shows potential for drug repurposing in Alzheimer's disease [5]. |

Detailed Experimental Data and Protocols

The following section provides more detailed information on the experimental methodologies and findings for TNP-470, which forms the basis for most of the efficacy data.

In Vitro Cell Proliferation Assay [2] [3]
  • Objective: To evaluate the direct effect of TNP-470 on the proliferation of different cell types.
  • Cell Lines: Bovine Capillary Endothelial (BCE) cells, superficial transitional cell carcinoma (TCC) line KK-47, invasive TCC line MGH-U1 [2]; Bovine Aortic Endothelial (BAE) and Mouse Pulmonary Endothelial (MPE) cells [3].
  • Methodology:
    • Cells are seeded into multi-well plates and allowed to attach.
    • The culture medium is replaced with a serum-free medium to synchronize the cell cycle in G0/G1 phase [3].
    • Fresh medium containing serum and specified concentrations of TNP-470 is added to re-establish proliferation.
    • Cell proliferation is measured via [3H]thymidine incorporation: cells are pulsed with radiolabeled thymidine, and the amount incorporated into DNA during cell division is quantified by scintillation counting [3].
  • Key Findings:
    • TNP-470 strongly inhibited BCE cell proliferation at low concentrations [2].
    • Proliferation of KK-47 and MGH-U1 bladder carcinoma cells was also inhibited, but required ~100-fold higher concentrations than those effective on endothelial cells [2].
    • The cytostatic effect on endothelial cells can be completely reversed by adding exogenous guanine or guanosine to the culture medium [3].
In Vivo Antitumor Efficacy Study [2]
  • Objective: To assess the effect of TNP-470 on established tumors in a live animal model.
  • Animal Model: SCID mice.
  • Methodology:
    • Human bladder carcinoma cells (KK-47 or MGH-U1) are injected subcutaneously into mice.
    • Once tumors reach a palpable size (100-200 mm³), mice are divided into treatment and control groups.
    • The treatment group receives subcutaneous injections of TNP-470, while the control group receives a vehicle (e.g., phosphate-buffered saline).
    • Tumor dimensions are measured regularly to calculate volume, and the percentage of tumor growth inhibition is determined.
  • Key Findings: TNP-470 significantly inhibited the growth of established KK-47 tumors by 67% and MGH-U1 tumors by 68% [2].

Mechanism of Action and Signaling Pathway

Both this compound and TNP-470 exert their effects by inhibiting the enzyme MetAP-2. The following diagram illustrates the downstream signaling pathway that leads to endothelial cell cycle arrest.

G TNP470 TNP-470 / this compound MetAP2 MetAP-2 Enzyme TNP470->MetAP2 Covalent Binding Inhibition Inhibition of MetAP-2 Activity MetAP2->Inhibition Downstream Downstream Signaling Disruption Inhibition->Downstream p53 p53 Activation Downstream->p53 p21 p21WAF1/CIP1 Induction p53->p21 CycleArrest G1 Phase Cell Cycle Arrest p21->CycleArrest AntiAngio Inhibition of Angiogenesis CycleArrest->AntiAngio Guanine Exogenous Guanine/ Guanosine Guanine->p21 Reverses

Figure 1: Signaling pathway of TNP-470/Fumagillol-induced endothelial cell cycle arrest. The pathway shows how TNP-470/fumagillol covalently binds to and inhibits MetAP-2, leading to p53 activation and induction of the cell cycle inhibitor p21, ultimately causing G1 arrest. The dashed line indicates the reversal of p21 induction by guanine/guanosine [3] [1].

Key Insights for Research and Development

  • TNP-470 is a Clinically Explored Derivative: While this compound was crucial for target identification (MetAP-2), TNP-470 is the compound that has been advanced into clinical trials for cancer and is now being explored for repurposing in other diseases like Alzheimer's [1] [5].
  • Efficacy is Schedule-Dependent: The anti-tumor and anti-angiogenic efficacy of TNP-470 can be significantly enhanced by optimizing its dosing schedule, showing greater potency during the resting phase of experimental animals [4].
  • Distinct Mechanism from Other Antiangiogenics: The reversal of TNP-470's effects by guanine/guanosine, without a measurable drop in cellular GTP levels, suggests a unique mechanism that differs from other drugs like mycophenolic acid and warrants further investigation [3].

References

fumagillol vs metronidazole giardiasis

Author: Smolecule Technical Support Team. Date: February 2026

Comprehensive Drug Comparison

The table below summarizes the key characteristics of Fumagillol (a derivative of fumagillin) and Metronidazole based on the available research data.

Characteristic This compound Derivatives (e.g., Compound 9) Metronidazole
Parent Compound / Class Fumagillin (natural product) [1] Nitroimidazole antibiotic [2] [3]
Status Preclinical development [1] Approved first-line therapy [3]
Primary Molecular Target Methionine Aminopeptidase 2 (MetAP2) [4] [1] Activated to toxic nitro radicals; targets multiple cellular components [5]
Reported IC₅₀ / Potency Highly potent (IC₅₀: 0.002 - 0.01 μM for fumagillin vs. Giardia) [1] Standard of care; efficacy reported at 85-90% [3]
Efficacy in Animal Models Fully curative dose (ED₁₀₀): 6.6 mg/kg in mice [1] Effective, but used as a benchmark in studies [1] [6]
Activity vs. Drug-Resistant Strains Effective against metronidazole-resistant G. lamblia [1] Increasing treatment failures; refractory cases reported in up to 40-50% in some cohorts [5] [7]
Key Potential Advantages Novel target; high potency; efficacy against resistant strains; improved stability profile [1] Extensive clinical experience; well-established, though shorter, treatment regimens [5] [3]
Key Limitations / Toxicity Parent compound fumagillin causes reversible thrombocytopenia; weight loss in animal models [1] Common side effects (metallic taste, GI upset); neurotoxicity potential; emerging resistance [4] [5]
Stability Designed derivatives show improved thermal and acid stability over fumagillin [1] Not a major reported issue

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies from the literature.

1. Growth Inhibition Assay (In Vitro) This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against Giardia trophozoites.

  • Parasite Culture: Trophozoites of Giardia lamblia (e.g., WB or GS strains) are cultured axenically in TYI-S-33 medium at 37°C under anaerobic conditions [1] [8].
  • Compound Preparation: Test compounds (this compound derivatives, metronidazole) are dissolved in an appropriate solvent like DMSO, followed by dilution in the culture medium [8].
  • Inoculation and Incubation: Trophozoites in the logarithmic growth phase are harvested, counted, and exposed to a range of drug concentrations for a set period (e.g., 24 hours) [8].
  • Viability Assessment: The number of live trophozoites is counted using a hemocytometer after the incubation period [8].
  • Data Analysis: The percentage of growth inhibition is plotted against the drug concentration, and the IC₅₀ value is calculated using nonlinear curve-fitting software (e.g., SPSS) [8].

2. In Vivo Efficacy Study in Mouse Model This protocol evaluates the curative dose of a compound in a live animal model of giardiasis.

  • Infection Model: Mice (e.g., gerbils or other susceptible models) are infected with Giardia duodenalis trophozoites via oral gavage [1] [8].
  • Treatment Regimen: Infected animals are allocated into groups and treated with the test compound at various doses (e.g., this compound derivative at 6.6 mg/kg) or a vehicle control. Metronidazole is often included as a reference drug [1].
  • Efficacy Endpoints: The primary outcome is the reduction in intestinal parasite load, measured by qPCR or microscopy of fecal samples. The effective dose for 100% cure (ED₁₀₀) and 50% cure (ED₅₀) is calculated. Other endpoints can include monitoring of weight loss and general animal health [1] [8].

Mechanism of Action Workflow

The following diagram illustrates the distinct mechanisms of action for metronidazole and this compound/fumagillol derivatives, highlighting their different molecular targets.

G compound Metronidazole (Prodrug) activation Intracellular Reduction compound->activation Enters Cell active_met Toxic Nitro Radicals activation->active_met damage DNA & Protein Damage Cell Death active_met->damage resistance Potential for Drug Resistance damage->resistance Reported in clinical isolates target_b Fumagillin/Fumagillol metap2 Binds Covalently to MetAP2 Enzyme target_b->metap2 Irreversible Inhibition inhibition Inhibition of Protein Maturation metap2->inhibition inhibition->resistance Potential mechanism may differ

Key Insights for Researchers

The experimental data suggests several compelling reasons to pursue this compound derivatives:

  • Novel Target to Combat Resistance: this compound's irreversible inhibition of MetAP2 offers a mechanism of action distinct from nitroimidazoles like metronidazole. This is crucial given the rising incidence of metronidazole-refractory giardiasis [1] [5] [7].
  • Excellent Therapeutic Window: The most promising this compound derivative (compound 9) demonstrated a high maximum tolerated dose (1,500 mg/kg) that is 227 times greater than its fully curative dose (6.6 mg/kg), indicating a wide safety margin [1].
  • Superior Pharmaceutical Properties: Designed this compound derivatives, such as compound 9, were engineered to have better thermal and acid stability than the parent compound fumagillin, which should prolong shelf-life and improve bioavailability [1].

Important Limitations and Future Directions

While the preclinical data for this compound derivatives is promising, several limitations and unknowns remain:

  • Preclinical Status: All favorable data for this compound derivatives are from laboratory and animal studies. Their safety and efficacy in humans have not been established [1].
  • Toxicity of Parent Compound: The toxicity profile of fumagillin (e.g., thrombocytopenia) served as the impetus for creating new derivatives. The long-term safety of these new analogs requires further investigation [1].
  • Lack of Head-to-Head Human Trials: A direct, randomized controlled trial comparing a this compound derivative to metronidazole in human patients has not been conducted.

References

Comparative Stability of Fumagillol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability data for fumagillol, fumagillin, and several advanced derivatives, highlighting their performance under different stress conditions.

Compound Name/Type Thermal & Acid Stability Photostability Key Experimental Data Primary Stability Liabilities
Fumagillin Unstable in acidic conditions (rapid degradation) [1]. Degrades faster at 34°C than at 21°C in darkness [2]. Highly unstable; degrades under UV and fluorescent light (~60% remaining after 6 hrs) [2]. Degradation in simulated gastric fluid (pH 1.2) [1]. Spiroepoxide and side chain epoxide; polyene hexketide chain [3] [2].
This compound (Core Structure) Information not explicitly covered in search results. Information not explicitly covered in search results. Used as a starting material for semisynthesis [4]. Likely shares the reactive epoxide liabilities of fumagillin.
Compound 9 Improved stability over fumagillin; better thermal and acid stability, prolonging shelf life and reducing stomach degradation [3]. Information not explicitly covered in search results. Effective in a mouse giardiasis model (100% curative dose of 6.6 mg/kg) [3]. Designed to address the instability of fumagillin [3].
PPI-2458 (Compound 3) Unstable in acidic conditions, but degrades into active chlorohydrin species (e.g., Compound 6) that regenerate parent compound in plasma [1]. Information not explicitly covered in search results. Orally active in rat models; chlorohydrin 6 reverts to PPI-2458 in rat plasma [1]. Spiroepoxide ring. However, its degradation pathway contributes to oral bioavailability [1].
TNP-470 Information not explicitly covered in search results. Information not explicitly covered in search results. A potent fumagillin analog [5]. Information not explicitly covered in search results.

Detailed Experimental Data and Protocols

To facilitate the replication and evaluation of these stability studies, here is a detailed breakdown of the key experimental methodologies cited in the literature.

  • 1. Acid Stability Assay for PPI-2458 [1]:

    • Protocol: The compound was treated with 6 mM HCl (pH 2) or simulated gastric fluid (0.7% HCl and 0.2% NaCl, pH 1.2) at room temperature.
    • Analysis: The reaction mixture was analyzed by HPLC over a 20-hour period to separate and quantify degradation products. Key degradants were isolated and characterized using NMR spectroscopy and mass spectrometry.
    • Finding: This study demonstrated that while PPI-2458 is acid-labile, it forms active chlorohydrin intermediates (like Compound 6) that can regenerate the active parent compound in the neutral pH of the bloodstream, explaining its oral bioavailability.
  • 2. In Vitro and In Vivo Efficacy of Compound 9 [3]:

    • MetAP2 Enzyme Inhibition: The inhibitory activity of compounds against Giardia lamblia MetAP2 was measured, though the specific biochemical assay protocol is not detailed in the provided excerpt.
    • In Vivo Giardiasis Model: A mouse model of giardiasis was used. Mice were infected with Giardia lamblia and then treated with the test compound to determine the effective dose (ED). Compound 9 showed a 100% curative dose (ED100) of 6.6 mg/kg of body weight and a 50% effective dose (ED50) of 0.064 mg/kg, indicating high potency.
    • Stability Assessment: The improved stability of Compound 9 was inferred from its better efficacy and the fact that its design specifically aimed to create more stable analogs than fumagillin.
  • 3. Photostability Testing of Fumagillin [2]:

    • Protocol: Fumagillin solutions in 50% ethanol or sugar syrup were exposed to sunlight and fluorescent laboratory light. Concentrations were monitored over time using analytical methods like HPLC and spectrophotometry.
    • Analysis: The degradation rate was calculated, and major photodegradation products were isolated and identified using techniques including NMR and IR spectroscopy, confirming isomerization of the tetraenedioic chromophore.
    • Recommendation: The use of amber vials is recommended to minimize photodegradation during sample handling and storage [2].

Stability Challenges and Improvement Strategies

The following diagram illustrates the core stability challenges associated with the this compound structure and the primary strategies used to overcome them.

architecture Liabilities Key Stability Liabilities in this compound/Fumagillin SpiroEpoxide Spiroepoxide Ring Liabilities->SpiroEpoxide SidechainEpoxide Side Chain Epoxide Liabilities->SidechainEpoxide PolyeneChain Polyene Hexketide Chain Liabilities->PolyeneChain AcidDeg Degradation in Acidic pH SpiroEpoxide->AcidDeg SidechainEpoxide->AcidDeg PhotoDeg Rapid Photodegradation PolyeneChain->PhotoDeg ThermalDeg Thermal Instability PolyeneChain->ThermalDeg Strategies Derivative Improvement Strategies AcidDeg->Strategies PhotoDeg->Strategies ThermalDeg->Strategies StableAnalog Design of Stable Analogs (e.g., Compound 9) Strategies->StableAnalog ProdrugPathway Leverage Prodrug Pathway (e.g., PPI-2458 Chlorohydrins) Strategies->ProdrugPathway Formulation Protective Formulations (Amber Vials, Targeted NPs) Strategies->Formulation

The molecular instability of fumagillin and its derivatives primarily stems from three structural features, as shown in the diagram above. The main strategies to improve stability involve:

  • Structural Modification: Creating synthetic analogs like Compound 9, designed with improved intrinsic thermal and acid stability [3].
  • Utilizing Prodrug Pathways: As seen with PPI-2458, where acid degradation leads to active intermediates that regenerate the parent drug in plasma, effectively turning an instability into a viable oral delivery route [1].
  • Advanced Formulations: Using amber vials to protect against light [2] or incorporating low doses into targeted nanoparticles to reduce toxicity while maintaining efficacy [5].

Key Takeaways for Research and Development

  • The Spiroepoxide is a Double-Edged Sword: It is essential for potent, irreversible inhibition of the MetAP2 target but is the primary source of chemical instability, particularly in acidic environments [3] [1].
  • Instability Can Be Managed and Even Utilized: The case of PPI-2458 demonstrates that acid lability does not necessarily preclude oral activity if the degradation products can regenerate the active compound in vivo [1].
  • Photostability is a Critical Handling Factor: For any compound retaining the polyene chain of fumagillin, strict protection from light during storage and handling is non-negotiable for accurate experimental results [2].
  • Newer Derivatives Offer Clear Advantages: Compounds like Compound 9 and PPI-2458 represent significant strides in overcoming the limitations of the parent natural product, showing improved stability profiles and excellent efficacy in animal models [3] [1].

References

Potency and Efficacy of Fumagillol Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings on the anti-amoebic activity of fumagillin and its derivatives.

Compound Experimental Model Key Findings on Potency/Efficacy Citation
Fumagillin In vitro against E. histolytica trophozoites IC~50~ ~1.15 µM (biotinylated form); Binds covalently to EhMetAP2 and non-covalently to EhPLA. [1]
Fumagillol Derivatives In vitro against E. histolytica trophozoites More potent against E. histolytica than the parent fumagillin compound. [2]
Compound 9 (a specific this compound derivative) In vivo mouse model of giardiasis Effective dose (ED) superior to fumagillin; 100% curative dose was 6.6 mg/kg; Excellent therapeutic window (MTD 227x higher than curative dose). [2]

Mechanism of Action and Target Validation

Fumagillin and its derivatives, including this compound-based compounds, exert their potent anti-amoebic effects by irreversibly inhibiting methionine aminopeptidase 2 (MetAP2) [2] [1] [3].

  • Primary Target Identification: Affinity pull-down experiments using biotinylated fumagillin identified EhMetAP2 and a patatin-family phospholipase (EhPLA) as binding partners in E. histolytica [1].
  • Genetic Validation: Subsequent genetic studies confirmed that EhMetAP2 is the primary target responsible for the amebicidal activity:
    • Gene Silencing: Strains with reduced EhMetAP2 expression showed increased susceptibility to fumagillin [1].
    • Gene Overexpression: Strains expressing EhMetAP2 with mutations analogous to those causing resistance in human MetAP2 showed decreased susceptibility to fumagillin [1].
  • Irreversible Inhibition: The inhibition is covalent. The highly reactive spiroepoxide group on this compound forms a permanent bond with a specific histidine residue in the active site of EhMetAP2, permanently inactivating the enzyme [1] [3].

The following diagram illustrates the experimental workflow used to validate EhMetAP2 as the primary target of fumagillin.

G start Start: Identify Fumagillin Targets affinity Affinity Pull-Down with Biotinylated Fumagillin start->affinity ms Mass Spectrometry (LC-MS/MS) affinity->ms ident Identification of EhMetAP2 and EhPLA ms->ident genetic Genetic Validation ident->genetic rnai Gene Silencing of EhMetAP2 genetic->rnai overexp Overexpression of Mutant EhMetAP2 genetic->overexp result1 Increased Susceptibility to Fumagillin rnai->result1 result2 Decreased Susceptibility to Fumagillin overexp->result2 concl Conclusion: EhMetAP2 is the Primary Target result1->concl result2->concl

Detailed Experimental Protocols

For researchers seeking to replicate or build upon these findings, here are the core methodologies from the key studies.

Affinity Pull-Down for Target Identification

This protocol is used to identify proteins that physically interact with fumagillin [1].

  • Biotinylated Fumagillin Preparation: A biotin tag is incorporated at the C-4 position of the fumagillin molecule, a site known to tolerate modifications without complete loss of activity.
  • Cell Lysate Preparation: E. histolytica trophozoites are cultured and lysed to create a protein extract.
  • Binding and Enrichment: The biotinylated fumagillin is incubated with the cell lysate. The mixture is then passed through avidin-conjugated beads, which capture the biotin-tagged fumagillin and any bound proteins.
  • Analysis: The captured proteins are eluted and separated by SDS-PAGE. Bands of interest are excised and identified using LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).
Genetic Validation via Gene Silencing/Overexpression

This protocol confirms the functional importance of a identified target [1].

  • Gene Silencing (RNAi): The expression of the EhMetAP2 gene is knocked down using specific small RNAs. The susceptibility of these silenced strains to fumagillin is then tested in vitro and compared to control strains.
  • Gene Overexpression: Mutant versions of the EhMetAP2 gene, designed based on known resistance-conferring mutations in human MetAP2, are introduced into parasites. The susceptibility of these overexpressing strains to fumagillin is then assessed.
  • Phenotypic Assay: The impact of genetic manipulation on drug susceptibility is typically measured using cell viability assays (e.g., CellTiter-Glo) after 48-hour drug exposure to determine IC~50~ values.
In Vitro Potency Assessment

This standard assay measures the direct anti-amoebic effect of compounds [2] [4].

  • Parasite Culture: E. histolytica trophozoites (e.g., strain HM-1:IMSS) are maintained in TYI-S-33 culture medium supplemented with serum and antibiotics.
  • Drug Exposure: Trophozoites in the logarithmic growth phase are seeded into 96-well plates. Compounds are serially diluted in DMSO and added to the wells.
  • Viability Measurement: After a 48-hour incubation in anaerobic conditions (e.g., using GasPak EZ bags), cell viability is quantified by adding CellTiter-Glo reagent, which measures ATP levels as a proxy for metabolically active cells. The luminescence signal is used to calculate the half-maximal inhibitory concentration (IC~50~).

Key Insights for Research and Development

  • Advantage over Existing Drugs: this compound derivatives represent a novel chemical scaffold with a mechanism of action distinct from the frontline drug metronidazole, making them promising candidates for treating drug-resistant infections [2].
  • Stability and Toxicity Profile: Research indicates that certain this compound derivatives (e.g., Compound 9) exhibit improved thermal and acid stability over fumagillin, which is beneficial for shelf life and oral administration. They may also possess a favorable therapeutic window, as suggested by in vivo studies [2].
  • Research Focus: The primary goal in this field is to derivatize the this compound core structure to improve its drug-like properties, particularly to enhance efficacy and reduce potential toxicity, while retaining its potent inhibition of EhMetAP2 [2] [5].

References

fumagillol spiroepoxide covalent binding validation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Covalent Binding

The core mechanism involves the spiroepoxide ring in fumagillol and related compounds forming a covalent, irreversible bond with a specific histidine residue in the active site of the MetAP2 enzyme.

  • Target Enzyme: Methionine Aminopeptidase 2 (MetAP2). This enzyme is responsible for the co-translational removal of the initiator methionine from nascent proteins, a critical step for the function and localization of many proteins [1] [2].
  • Binding Site: A highly conserved histidine residue (His231 in humans) within the enzyme's active site [1] [3].
  • Reactive Group: The spiroepoxide functional group on the this compound core structure is the "warhead" that enables covalent binding [4] [3].
  • Binding Nature: The interaction is irreversible. The spiroepoxide ring opens and forms a stable, covalent C–N bond with the imidazole ring of the histidine residue, permanently inactivating the enzyme [1] [4].

The diagram below illustrates this binding mechanism.

binding_mechanism This compound This compound CovalentComplex CovalentComplex This compound->CovalentComplex Covalent Bond Formation MetAP2 MetAP2 MetAP2->CovalentComplex His231 His231 His231->CovalentComplex Primary Site

Experimental Validation & Key Data

The covalent binding mechanism has been confirmed using multiple, complementary experimental approaches. The table below summarizes the key evidence and relevant findings.

Experimental Method Key Finding Validated For Reference / Supporting Data
Affinity Pull-Down + MS Biotinylated fumagillin covalently bound to MetAP2; identified as a top hit. Entamoeba histolytica MetAP2 (EhMetAP2) LC-MS/MS identified EhMetAP2 with high quantitative value (QV: 37.157); detected in specific 52/44 kDa bands [1].
Genetic Validation (Gene Silencing) Silencing EhMetAP2 gene increased parasite susceptibility to fumagillin. Entamoeba histolytica Lower IC50 in silenced strains confirms MetAP2 as primary target for amebicidal activity [1].
Genetic Validation (Overexpression) Overexpression of wild-type EhMetAP2 or mutant versions altered drug susceptibility. Entamoeba histolytica Overexpression of wild-type enzyme decreased drug susceptibility; mutant versions conferred resistance [1].
X-ray Crystallography Direct visualization of covalent bond between spiroepoxide and His231. Human MetAP2 Confirmed covalent C–N bond formation at atomic level [1].

Detailed Experimental Protocols

For researchers aiming to replicate or build upon these findings, here are outlines of the core experimental protocols.

Affinity Pull-Down Using Biotinylated Probe

This protocol is used to isolate and identify protein targets that directly interact with a compound [1].

  • Step 1: Probe Synthesis. A biotin tag is conjugated to the fumagillin molecule at the C-4 position of its side chain. This position is chosen because modifications here are known to retain biological activity.
  • Step 2: Cell Lysis. Prepare a lysate from the target organism or cell line (e.g., from E. histolytica trophozoites expressing HA-tagged EhMetAP2).
  • Step 3: Binding Reaction. Incubate the biotinylated fumagillin probe with the cell lysate to allow it to bind to its target proteins.
  • Step 4: Affinity Enrichment. Add avidin- or streptavidin-conjugated beads to the mixture. The biotin on the probe will bind tightly to the avidin on the beads.
  • Step 5: Washing and Elution. Wash the beads thoroughly to remove non-specifically bound proteins. Elute the bound proteins for analysis.
  • Step 6: Analysis. The eluted proteins are separated by SDS-PAGE and identified using silver staining or immunoblotting (e.g., with an anti-HA antibody). Final identification is typically performed via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Genetic Validation via Gene Silencing and Overexpression

This approach provides functional evidence that a protein is essential for the drug's action [1].

  • Gene Silencing (e.g., using RNAi):

    • Technically reduce the expression level of the target gene (e.g., EhMetAP2) in the parasite.
    • The resulting strain is then tested for drug susceptibility (e.g., IC50 determination in growth inhibition assays).
    • Interpretation: An increase in susceptibility in the silenced strain indicates that the targeted protein is a key drug target.
  • Overexpression of Wild-Type and Mutant Enzymes:

    • Generate parasite strains that overexpress either the wild-type target enzyme or a mutant version. The mutant may contain amino acid substitutions (e.g., based on resistance mutations in human MetAP2) that are predicted to interfere with drug binding.
    • Test these strains for drug susceptibility.
    • Interpretation: Overexpression of the wild-type enzyme may decrease drug susceptibility. Strains expressing the mutant enzyme that show decreased susceptibility or outright resistance provide strong genetic evidence that the compound acts through that specific protein.

Key Insights for Drug Development

The validation of this covalent mechanism has direct implications for designing new therapeutics.

  • Spiroepoxide is Critical for Potency: The spiroepoxide is essential for high-affinity, irreversible inhibition. Its opening, such as through thermal decomposition or nucleophilic attack by other cellular components, leads to a complete loss of activity [3] [5].
  • Challenges with Covalent Inhibitors: The reactivity that enables potent inhibition also presents challenges, including potential instability in acidic environments (like the stomach) and off-target toxicity, as seen with the neurotoxicity of the fumagillin analog TNP-470 [4] [5].
  • Rational Design of Analogs: Research has focused on modifying other parts of the this compound structure, particularly the C-6 side chain, to improve drug properties like stability, bioavailability, and toxicity profile, while preserving the essential spiroepoxide "warhead" [2] [5].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

282.18310931 Da

Monoisotopic Mass

282.18310931 Da

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

409OS4DE8W

Wikipedia

Fumagillol

Dates

Last modified: 08-15-2023
1: Grenning AJ, Snyder JK, Porco JA Jr. Remodeling of fumagillol: discovery of an oxygen-directed oxidative Mannich reaction. Org Lett. 2014 Feb 7;16(3):792-5. doi: 10.1021/ol4035269. Epub 2014 Jan 10. PubMed PMID: 24410175; PubMed Central PMCID: PMC3927640.
2: Balthaser BR, Maloney MC, Beeler AB, Porco JA Jr, Snyder JK. Remodelling of the natural product fumagillol employing a reaction discovery approach. Nat Chem. 2011 Dec;3(12):969-73. PubMed PMID: 22213919; PubMed Central PMCID: PMC3254213.
3: Yamaguchi J, Toyoshima M, Shoji M, Kakeya H, Osada H, Hayashi Y. Concise enantio- and diastereoselective total syntheses of fumagillol, RK-805, FR65814, ovalicin, and 5-demethylovalicin. Angew Chem Int Ed Engl. 2006 Jan 23;45(5):789-93. PubMed PMID: 16365904.
4: Wang XH, Wang Z, Duan BC, Song JT, He JB, Ou LW, Zhang P. [Inhibitory effect of fumagillol combined with cyclophosphamide on metastasis of lung adenocarcinoma cell line LA795 xenograft in mice]. Ai Zheng. 2005 Dec;24(12):1448-52. Chinese. PubMed PMID: 16351790.
5: Jeong BS, Choi NS, Ahn SK, Bae H, Kim HS, Kim D. Total synthesis and antiangiogenic activity of cyclopentane analogues of fumagillol. Bioorg Med Chem Lett. 2005 Aug 1;15(15):3580-3. PubMed PMID: 15978809.
6: Kim D, Ahn SK, Bae H, Kim HS. A stereoselective asymmetric synthesis of antibiotic (-)-fumagillol using claisen rearrangement and intramolecular ester enolate alkylation as key steps. Arch Pharm Res. 2005 Feb;28(2):129-41. PubMed PMID: 15789740.
7: Koyanagi S, Nakagawa H, Kuramoto Y, Ohdo S, Soeda S, Shimeno H. Optimizing the dosing schedule of TNP-470 [O-(chloroacetyl-carbamoyl) fumagillol] enhances its antitumor and antiangiogenic efficacies. J Pharmacol Exp Ther. 2003 Feb;304(2):669-74. PubMed PMID: 12538820.
8: Vosburg DA, Weiler S, Sorensen EJ. Concise stereocontrolled routes to fumagillol, fumagillin, and TNP-470. Chirality. 2003 Feb;15(2):156-66. PubMed PMID: 12520508.
9: Boiteau JG, Van de Weghe P, Eustache J. A new, ring closing metathesis-based synthesis of (-)-fumagillol. Org Lett. 2001 Aug 23;3(17):2737-40. PubMed PMID: 11506622.
10: Singh Y, Morimoto J, Shikata N, Uemura Y, Hioki K, Tsubura A. Inhibitory Effect of the Angiogenesis Inhibitor O-(Chloroacetyl-carbamoyl)fumagillol(TNP-470) on Tumor Growth and Metastasis of Murine Mammary Tumor Cell Line (JYG-B)Inoculated in Female Nude Mice. Breast Cancer. 1996 Jun 28;3(2):105-110. PubMed PMID: 11091561.

Explore Compound Types